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Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate Documentation Hub

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  • Product: Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
  • CAS: 1356476-38-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. The synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. The synthesis is centered around the olefination of the corresponding spirocyclic ketone, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This document delves into the strategic considerations for this transformation, presenting two viable and well-established olefination methodologies: the Wittig reaction and the Tebbe olefination. Detailed experimental protocols, mechanistic insights, and data presentation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this target compound.

Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane core is a privileged scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets. The introduction of an exocyclic methylene group at the 2-position of this scaffold further enhances its utility by providing a reactive handle for subsequent chemical modifications, such as Michael additions, olefin metathesis, or cycloaddition reactions. The Boc-protected amine at the 7-position ensures compatibility with a wide range of synthetic transformations and allows for facile deprotection and further functionalization.

This guide will focus on the pivotal step in the synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate: the conversion of the ketone precursor.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule identifies the spirocyclic ketone, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, as the immediate precursor. The key transformation is the olefination of this ketone to introduce the exocyclic methylene group.

Retrosynthesis Target Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate Precursor Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Target->Precursor Olefination

Figure 1: Retrosynthetic approach for the target molecule.

Two primary methods are considered for this olefination: the Wittig reaction and the Tebbe olefination. The choice between these methods often depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.

Synthesis of the Precursor: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

The synthesis of the ketone precursor is a critical first step. While various methods exist for the construction of the azaspiro[3.5]nonane ring system, a common approach involves the cycloaddition of a ketene with an appropriately substituted imine.

A plausible synthetic route to the ketone precursor is outlined below:

Precursor_Synthesis cluster_0 Precursor Synthesis Workflow start N-Boc-4-piperidone step1 Imine Formation start->step1 step2 [2+2] Cycloaddition step1->step2 product Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate step2->product

Figure 2: General workflow for the synthesis of the ketone precursor.

This guide will focus on the subsequent olefination step, assuming the availability of the precursor ketone.

Olefination Methodologies

The Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1] For the introduction of a methylene group, methylenetriphenylphosphorane (Ph3P=CH2) is the reagent of choice. This ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.[2]

4.1.1. Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[3]

4.1.2. Experimental Protocol: Wittig Olefination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Methyltriphenylphosphonium bromide357.231.5 - 2.0 eq
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate239.311.0 eq
Strong Base (e.g., n-BuLi, KHMDS)-1.4 - 1.8 eq
Anhydrous Tetrahydrofuran (THF)72.11--
Saturated aqueous NH4Cl---
Diethyl ether74.12--
Anhydrous MgSO4 or Na2SO4---

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.5 - 2.0 eq). Suspend the salt in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for some bases) in an ice or dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.4 - 1.8 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Allow the mixture to stir at the same temperature for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Olefination: Cool the ylide solution back to 0 °C.

  • Dissolve Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

4.1.3. Causality and Optimization

  • Choice of Base: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) are crucial for the efficient deprotonation of the phosphonium salt to form the ylide.[2] The choice of base can influence the reaction rate and yield.

  • Solvent: Anhydrous THF is a common solvent as it is inert and effectively solvates the reagents. Strict anhydrous conditions are necessary to prevent quenching of the ylide and the strong base.

  • Temperature Control: Low temperatures during ylide formation and the initial olefination step help to control the reaction and minimize side reactions.

  • Purification: The removal of triphenylphosphine oxide can be challenging. Purification by column chromatography is generally effective.

The Tebbe Olefination: A Powerful Alternative

The Tebbe reagent is a potent methylenating agent, particularly effective for sterically hindered ketones and those prone to enolization under the basic conditions of the Wittig reaction.[4] It is often more reactive and can provide higher yields in challenging cases.[5]

4.2.1. Mechanistic Rationale

The Tebbe reagent is a source of the Schrock carbene, Cp2Ti=CH2. This highly reactive species undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate then rapidly decomposes to the alkene and a titanium-oxo species, with the formation of the strong Ti-O bond being the driving force.[6]

4.2.2. Experimental Protocol: Tebbe Olefination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Tebbe Reagent (0.5 M in toluene)284.601.5 - 3.0 eq
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate239.311.0 eq
Anhydrous Tetrahydrofuran (THF) or Toluene---
1 M aqueous NaOH40.00--
Diethyl ether74.12--
Anhydrous Na2SO4---

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a solution of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous THF or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Tebbe Reagent: Slowly add the Tebbe reagent solution (0.5 M in toluene, 1.5 - 3.0 eq) dropwise to the cooled ketone solution. The reaction mixture will typically turn a darker color.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous NaOH. This will hydrolyze the remaining Tebbe reagent and titanium byproducts.

  • Dilute the mixture with diethyl ether and stir until the aqueous and organic layers are well-separated.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4.2.3. Causality and Safety Considerations

  • Reagent Handling: The Tebbe reagent is highly pyrophoric and moisture-sensitive.[4] It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Solvent Choice: Toluene is the solvent in which the Tebbe reagent is typically prepared and sold. THF can also be used as a reaction solvent.[5]

  • Quenching: The quenching step with aqueous base should be performed slowly and at a low temperature to control the exothermic reaction.

  • Advantages: The Tebbe reagent is often superior for sterically hindered ketones and avoids the formation of triphenylphosphine oxide, simplifying purification.[7]

Data Summary and Expected Outcome

The following table summarizes the key parameters for the two proposed olefination methods. Expected yields are based on analogous reactions reported in the literature and may require optimization for this specific substrate.

ParameterWittig ReactionTebbe Olefination
Key Reagent Methyltriphenylphosphonium bromide + Strong BaseTebbe Reagent
Reaction Conditions BasicLewis Acidic
Typical Solvents Anhydrous THFAnhydrous Toluene or THF
Temperature Range -78 °C to room temperature0 °C to room temperature
Key Byproduct Triphenylphosphine oxideTitanium-based species
Purification Flash column chromatographyFlash column chromatography
Expected Yield Moderate to GoodGood to Excellent

Conclusion

The synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate can be effectively achieved through the olefination of its ketone precursor. Both the Wittig reaction and the Tebbe olefination represent viable and powerful strategies for this transformation. The choice of method will depend on the specific laboratory capabilities, reagent availability, and the desired scale of the synthesis. The Tebbe olefination is often favored for its higher reactivity and cleaner reaction profile, though it requires more stringent handling procedures. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important spirocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • NROChemistry. Tebbe Olefination. [Link]

  • Chem-Station. Tebbe Reagent. [Link]

  • Wikipedia. Tebbe's reagent. [Link]

  • Santiago Lab. Tebbe reagent and Petasis reagent. [Link]

  • Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

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Exploratory

A Spectroscopic Guide to Boc-Protected Azaspiro[3.5]nonanes: Characterization and Analysis

Abstract The azaspiro[3.5]nonane framework is a valuable saturated heterocyclic motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.5]nonane framework is a valuable saturated heterocyclic motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional exit vector for further chemical exploration.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these scaffolds. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize and validate Boc-protected azaspiro[3.5]nonane isomers. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Azaspiro[3.5]nonane Scaffold

The fusion of a cyclobutane and a cyclohexane ring through a shared quaternary carbon creates the spiro[3.5]nonane core. The incorporation of a nitrogen atom into either ring generates the azaspiro[3.5]nonane skeleton. The position of the nitrogen atom dictates the specific isomer, with common examples including 1-aza, 2-aza, 6-aza, and 7-azaspiro[3.5]nonane. These structures serve as versatile building blocks in drug discovery.[3][4] Protecting the nitrogen atom, often with a Boc group, is a crucial step in multi-step synthetic sequences, allowing for controlled chemical transformations.[5] Accurate characterization of these intermediates is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure confirmation.

Figure 1: Common isomers of Boc-protected azaspiro[3.5]nonane.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most direct confirmation of a successful synthesis by verifying the molecular weight of the target compound. For Boc-protected azaspiro[3.5]nonanes (e.g., C13H23NO2 for the parent structures), the expected monoisotopic mass is approximately 225.17 g/mol .

Expertise & Experience: When using Electrospray Ionization (ESI), the most common observation will be the protonated molecule, [M+H]⁺, at m/z 226.18. It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 248.16, especially if glassware was not meticulously cleaned or if sodium salts were used in the workup. A crucial diagnostic feature of Boc-protected amines is their propensity to fragment in the mass spectrometer. This is not a failure of the analysis but a valuable confirmation of the structure. The Boc group is notoriously labile and can be cleaved even with soft ionization techniques.[6]

Common Fragmentation Patterns:

  • Loss of tert-butyl group: A fragment corresponding to [M - 56]⁺ is frequently observed, resulting from the loss of isobutylene.

  • Loss of Boc group: A fragment corresponding to [M - 100]⁺ indicates the complete loss of the Boc group (C5H8O2), leaving the protonated free amine.[7]

This predictable fragmentation provides strong evidence for the presence of the Boc protecting group.[8]

Table 1: Predicted m/z Values for Common Adducts and Fragments of Boc-Azaspiro[3.5]nonane

SpeciesFormulaPredicted m/zNotes
[M+H]⁺C13H24NO2⁺226.18Protonated molecule
[M+Na]⁺C13H23NNaO2⁺248.16Sodium adduct
[M+H-C4H8]⁺C9H16NO2⁺170.11Loss of isobutylene from [M+H]⁺
[M+H-Boc]⁺C8H16N⁺126.13Loss of Boc group, protonated azaspiro[3.5]nonane

Infrared (IR) Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For a Boc-protected amine, the spectrum is dominated by a few characteristic absorptions.

Trustworthiness: The most telling feature is the strong, sharp absorption band of the carbamate carbonyl (C=O) stretch. This peak is reliably found in the region of 1700-1670 cm⁻¹ .[9][10] Its presence is a definitive indicator of the Boc group. The exact position can be influenced by the molecular environment, but its high intensity makes it unmistakable.

Other important bands include:

  • C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane, cyclohexane, and tert-butyl groups appear as a complex set of bands in the 3000-2850 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration of the carbamate is typically observed in the 1250-1150 cm⁻¹ range.[11]

Notably, a successfully Boc-protected secondary amine will lack the characteristic N-H stretching band that would appear around 3400-3250 cm⁻¹ for the unprotected amine.[11] The absence of this peak confirms that the protection reaction has gone to completion.

Figure 2: A logical workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

While MS and IR confirm the mass and key functional groups, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, allowing for unambiguous isomer assignment and structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For Boc-protected azaspiro[3.5]nonanes, the spectrum can be divided into distinct regions:

  • Boc Group (tert-Butyl): A large, sharp singlet integrating to 9 protons is consistently observed between δ 1.40-1.50 ppm .[12] This signal is the most recognizable feature of the Boc group. Its singlet nature arises from the chemical equivalence of the nine protons on the three methyl groups due to rapid rotation.

  • Aliphatic Rings (Cyclobutane & Cyclohexane): The protons on the two rings produce a complex series of multiplets typically found between δ 1.50-3.60 ppm . The exact chemical shifts and coupling patterns are highly dependent on the isomer and the position of the nitrogen atom. Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield (typically δ 3.0-3.6 ppm) compared to other ring protons.

  • Rotamers: Due to restricted rotation around the N-C(O) amide bond of the carbamate, it is common to observe peak broadening or even the presence of two distinct sets of signals (rotamers) for the protons near the nitrogen atom, especially at room temperature.[12]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

  • Boc Group:

    • Quaternary Carbon (C(CH₃)₃): A signal around δ 79-80 ppm is characteristic of the quaternary carbon of the tert-butyl group.[12]

    • Methyl Carbons (C(CH₃)₃): A strong signal for the three equivalent methyl carbons appears upfield, around δ 28.5 ppm .[12]

    • Carbonyl Carbon (N-C=O): The carbamate carbonyl carbon is found significantly downfield, typically in the range of δ 154-156 ppm .[13]

  • Spirocyclic Carbon: The quaternary spiro-carbon, shared by both rings, is a key diagnostic signal, often appearing between δ 35-45 ppm . Its chemical shift is sensitive to the substitution pattern.

  • Aliphatic Rings: The remaining methylene (-CH₂-) carbons of the cyclobutane and cyclohexane rings will appear in the aliphatic region, generally between δ 20-60 ppm . Carbons adjacent to the nitrogen atom will be shifted downfield relative to the others.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Boc-Azaspiro[3.5]nonane

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Carbamate C=O154-156Diagnostic for Boc group
Boc Quaternary C79-80Diagnostic for Boc group
Spiro-Quaternary C35-45Structure-dependent
Ring Carbons (C-N)40-55Deshielded by nitrogen
Ring Carbons (C-C)20-40Shielded aliphatic carbons
Boc Methyl C~28.5Intense signal

Experimental Protocols

Authoritative Grounding: The following are generalized protocols. Instrument parameters should always be optimized for the specific compound and available hardware.

Sample Preparation:

  • Dissolve 5-10 mg of the Boc-protected azaspiro[3.5]nonane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.[14]

  • Transfer the solution to a 5 mm NMR tube.

  • For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • For IR, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid using an ATR (Attenuated Total Reflectance) accessory.

Instrumentation Parameters:

  • NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).[15]

    • ¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire spectra with a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal intensity, utilizing proton decoupling.

  • Mass Spectrometry:

    • Instrument: Agilent 6120 Quadrupole LC/MS (or equivalent) with an ESI source.

    • Mode: Positive ion mode.

    • Analysis: Infuse the sample solution directly or via Flow Injection Analysis (FIA). Scan a mass range of m/z 50-500.

  • Infrared Spectroscopy:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

    • Mode: ATR or thin film.

    • Analysis: Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of Boc-protected azaspiro[3.5]nonane derivatives is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. Mass spectrometry provides the initial confirmation of molecular weight and the presence of the labile Boc group. Infrared spectroscopy offers a rapid and definitive check for the key carbamate carbonyl functional group. Finally, ¹H and ¹³C NMR spectroscopy deliver the comprehensive structural detail required to confirm the carbon-hydrogen framework and assign the correct isomeric form. By understanding the characteristic spectral signatures outlined in this guide, researchers can confidently verify the identity and purity of these valuable synthetic intermediates, accelerating the pace of drug discovery and development.

References

  • Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2008). The Royal Society of Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • tert-butyl 9-oxo-6-azaspiro[3.
  • tert-butyl 2-amino-6-azaspiro[3.
  • tert-Butyl 2-oxo-6-azaspiro[3.
  • The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)...
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental).
  • NMR Chemical Shifts. Journal of Organic Chemistry.
  • tert-Butyl 2,7-diazaspiro[3.
  • Protecting Groups for Amines: Carbam
  • IR: amines. University of California, Los Angeles.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • 6-Azaspiro[3.5]nonane. CymitQuimica.
  • 6-Azaspiro[3.5]nonane. PubChem - NIH.
  • Tert-butyl 7-oxo-1-azaspiro[3.
  • tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.
  • Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.
  • 2-Boc-2,5-diazaspiro[3.5]nonane(1246034-93-4) 1H NMR. ChemicalBook.
  • tert-Butyl 2-hydroxy-7-azaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.
  • tert-Butyl 2,6-diazaspiro[3.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.
  • 2-Oxa-6-azaspiro[3.5]nonane. Sigma-Aldrich.
  • Tert-butyl 5-oxo-2-azaspiro[3.
  • Certific
  • Tert-butyl 7-azaspiro[3.
  • tert-Butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
  • How can I avoid the Boc-cleavage during Mass Analysis? (2021).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • tert-Butyl 1-oxa-7-azaspiro[3.
  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019).
  • Why my BOC-protected compounds got deprotected during evaporation? (2021).

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Foundational

An In-depth Technical Guide to the Three-Dimensional Conformation of the 7-Azaspiro[3.5]nonane Scaffold

Abstract The 7-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a valuable building block for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a valuable building block for escaping the "flatland" of traditional aromatic structures in drug discovery.[1] This guide provides a comprehensive technical overview of the three-dimensional conformation of the 7-azaspiro[3.5]nonane core. We will explore its significance as a privileged scaffold, delve into the intricacies of its conformational landscape, and present detailed experimental and computational methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this scaffold in the design of novel therapeutics.

The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure in Drug Design

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. In this context, "privileged structures" are molecular scaffolds capable of binding to multiple biological targets with high affinity, serving as versatile templates for compound library design.[2][3] The 7-azaspiro[3.5]nonane scaffold has garnered significant attention for precisely these reasons. Its rigid, sp³-rich framework offers a distinct advantage over flat, aromatic systems by providing a well-defined exit vector for substituents into three-dimensional space.[4]

This scaffold is frequently employed as a bioisostere for more common cyclic amines like piperidine.[1] Bioisosteric replacement is a critical strategy in drug design to modulate a compound's physicochemical properties—such as metabolic stability, lipophilicity, and target selectivity—while retaining or enhancing its biological activity.[5][6] The spirocyclic nature of the 7-azaspiro[3.5]nonane core introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving potency and reducing off-target effects. Its value has been demonstrated in the development of potent and selective G-protein coupled receptor (GPCR) agonists, among other therapeutic targets.[7][8]

The Conformational Landscape

The three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold is defined by the interplay between the six-membered piperidine ring and the four-membered cyclobutane ring, fused at a single quaternary carbon atom. Understanding this conformational landscape is crucial for rational drug design.

The Piperidine Ring Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation . In this conformation, substituents can occupy either axial or equatorial positions. The chair conformation can undergo a "ring flip" to an alternative chair form, in which all axial substituents become equatorial and vice versa.

The presence of the spiro-fused cyclobutane ring introduces a significant energy barrier to this ring flip, often resulting in a strong preference for one chair conformation. The nitrogen atom in the ring also influences the conformational equilibrium, particularly when substituted.

The Cyclobutane Ring Puckering

The cyclobutane ring is not planar. It adopts a puckered conformation to relieve angular and torsional strain. This puckering is a dynamic process, and the specific conformation can be influenced by substituents and the fusion to the piperidine ring.

The critical aspect for drug design is how the orientation of the cyclobutane ring affects the vectors of its substituents relative to the piperidine ring. The rigid fusion of the two rings means that the conformational state of one directly impacts the other, creating a unique and constrained three-dimensional architecture.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the 7-azaspiro[3.5]nonane scaffold's conformation.

Technique Information Obtained Sample Phase Key Advantage Limitation
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute and relative stereochemistry, crystal packing.[9]Single CrystalProvides an unambiguous, high-resolution static picture of the molecule's conformation in the solid state.[10]Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the dominant one in solution.[9]
NMR Spectroscopy Connectivity, chemical environment, through-bond and through-space atomic proximities, dynamic processes (e.g., ring flips).[11]SolutionReveals the time-averaged conformation and dynamic behavior in a biologically relevant solution state.[12]Data represents an average of all conformations present at equilibrium; interpreting data for highly flexible systems can be complex.[13]
Computational Modeling Geometries and relative energies of stable conformers, energy barriers for conformational changes, prediction of spectroscopic parameters.In SilicoAllows for the exploration of the entire potential energy surface and provides energetic insights not easily obtained experimentally.[14]The accuracy is highly dependent on the level of theory and force field used; results must be validated by experimental data.
Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution. The following protocol outlines a standard workflow.

Objective: To determine the dominant solution-state conformation and assess the conformational dynamics of a substituted 7-azaspiro[3.5]nonane derivative.

Methodology Rationale: The analysis of ³J-coupling constants provides information about dihedral angles through the Karplus relationship. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximities, which are invaluable for distinguishing between axial and equatorial substituents and defining the overall molecular shape.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • 1D ¹H and ¹³C Spectra Acquisition: Acquire standard 1D proton and carbon spectra to confirm the structure and purity of the compound.

  • 2D COSY Spectrum: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling networks, aiding in the assignment of all proton signals.

  • 2D HSQC/HMQC Spectrum: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate each proton with its directly attached carbon atom. This is essential for unambiguous assignment of the complex methylene signals.

  • 2D ROESY/NOESY Spectrum: Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This is the key experiment for conformational analysis.

    • Causality: Strong cross-peaks between protons indicate they are close in space (< 5 Å). For the piperidine ring, look for 1,3-diaxial correlations (e.g., between H₂ₐₓ and H₄ₐₓ), which are characteristic of a chair conformation. The absence of such correlations and the presence of equatorial-axial correlations can suggest other conformations or dynamic averaging.

  • Data Analysis:

    • Integrate the cross-peaks in the ROESY/NOESY spectrum to quantify internuclear distances.

    • Measure the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. Apply the Karplus equation to estimate the corresponding dihedral angles.

    • Combine the distance and angle constraints to build a model of the dominant solution conformation.

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule.[15]

Objective: To obtain an unambiguous, high-resolution 3D structure of the 7-azaspiro[3.5]nonane derivative.

Step-by-Step Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common techniques include:

    • Slow evaporation of a solution of the compound.

    • Vapor diffusion (solvent/anti-solvent system).

    • Slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[15] Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated, revealing the exact conformation in the crystal lattice.

Computational Modeling Workflow

Computational modeling complements experimental data by providing energetic information and exploring conformations that may not be easily observed.

G start Initial 3D Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (Molecular Mechanics - e.g., MMFF94) start->conf_search clustering Cluster Analysis (Group similar conformers based on RMSD) conf_search->clustering geom_opt Geometry Optimization (Quantum Mechanics - e.g., DFT B3LYP/6-31G*) clustering->geom_opt For representative low-energy conformers freq_calc Frequency Calculation (Confirm true minima, obtain thermochemical data) geom_opt->freq_calc analysis Compare with Experimental Data (NMR J-couplings, NOEs; X-ray structure) geom_opt->analysis Structural Comparison boltzmann Boltzmann Population Analysis (Calculate relative abundance of each conformer at a given temperature) freq_calc->boltzmann boltzmann->analysis

Synthesis of the 7-Azaspiro[3.5]nonane Core

The construction of the 7-azaspiro[3.5]nonane scaffold can be achieved through various synthetic routes. One common and versatile method is the Staudinger [2+2] ketene-imine cycloaddition.[16] Solid-phase organic synthesis (SPOS) has also been adapted for creating libraries of these scaffolds, which is particularly useful in drug discovery campaigns.[8]

G start Starting Materials (Protected Piperidin-4-one, Ketene Precursor) step1 Imine Formation (Reaction of piperidone with a primary amine) start->step1 step2 [2+2] Cycloaddition (Staudinger reaction of imine with a ketene generated in situ) step1->step2 step3 Spiro-β-lactam Formation (Intermediate product) step2->step3 step4 Ring Expansion / Modification (Further chemical transformations to yield the final scaffold) step3->step4 product 7-Azaspiro[3.5]nonane Derivative step4->product

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its conformationally constrained, three-dimensional structure provides a robust platform for the design of novel therapeutics with potentially superior properties. A thorough understanding of its conformational landscape, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount to fully exploiting its potential. The methodologies and insights presented in this guide serve as a foundational resource for researchers dedicated to leveraging this privileged scaffold in the next generation of drug discovery.

References

  • Hurst, D. P., et al. (2019). Natural product derived privileged scaffolds in drug discovery. PubMed.
  • OpenOChem Learn. Privileged Structures. OpenOChem Learn.
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  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Smith, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
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  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Rittner, R. (n.d.).
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  • BenchChem. (n.d.). Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography. BenchChem.
  • LaPlante, S. R., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent Progress in NMR Spectroscopy.
  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts.
  • Ghandi, M., et al. (2024). Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. Cancers.

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Exploratory

Escaping Chemical Flatland: The Ascendancy of Spirocycles in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional drug design. The...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional drug design. The so-called "chemical flatland," dominated by planar, aromatic structures, has yielded a multitude of successful drugs. However, this structural paradigm is often fraught with challenges, including off-target effects, poor solubility, and metabolic instability. The strategic incorporation of three-dimensional (3D) molecular architecture has emerged as a powerful approach to overcome these limitations, and at the forefront of this revolution are spirocyclic scaffolds.

This technical guide provides a comprehensive exploration of the pivotal role spirocycles play in escaping chemical flatland. We will delve into the fundamental principles behind the need for molecular three-dimensionality, the distinct advantages conferred by spirocyclic motifs, and detailed synthetic strategies for their construction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3D scaffolds to design the next generation of innovative medicines.

The Tyranny of Flatland: Why Molecular Geometry Matters

For decades, drug discovery has heavily relied on aromatic and heteroaromatic rings as core structural motifs. While these planar systems offer synthetic accessibility and predictable electronic properties, their inherent flatness can lead to several drawbacks:

  • Promiscuous Binding: The rigid, planar nature of aromatic systems can result in non-specific binding to various biological targets, leading to undesirable side effects.

  • Poor Physicochemical Properties: "Flat" molecules often exhibit low aqueous solubility and high lipophilicity, which can negatively impact their absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Metabolic Vulnerability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and reduced bioavailability.

The concept of "escaping flatland" advocates for the incorporation of sp³-hybridized carbon centers to create molecules with greater three-dimensionality.[2] This architectural shift allows for more precise and specific interactions with the complex 3D topologies of biological targets, such as enzyme active sites and protein-protein interfaces.[3][4][5]

Spirocycles: The Architectural Solution

Spirocycles are bicyclic systems where the two rings are connected by a single, shared carbon atom, known as the spiroatom. This unique structural feature imparts a rigid, non-planar geometry that offers a multitude of advantages in drug design.

Enhancing Physicochemical Properties

The introduction of a spirocyclic scaffold can dramatically improve the physicochemical profile of a drug candidate. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can:

  • Increase Solubility: The non-planar nature of spirocycles disrupts crystal lattice packing, often leading to improved aqueous solubility.

  • Modulate Lipophilicity: Spirocycles can be designed to have lower lipophilicity (logP) compared to their aromatic counterparts, which can improve ADME properties.

  • Fine-tune Basicity: The pKa of nitrogen-containing heterocycles can be modulated by incorporating them into a spirocyclic framework.[1]

A compelling example is the comparison of the widely used piperazine moiety with its spirocyclic bioisostere, 2,6-diazaspiro[3.3]heptane.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneReference
cLogP -1.50-0.51[6][7]
Aqueous Solubility Freely solubleSoluble[6][7]
pKa1 9.73-[6][8]
pKa2 5.35-[6][8]

This data highlights how the spirocyclic analogue, while still maintaining good solubility, exhibits a less polar character compared to piperazine, a feature that can be advantageous for cell permeability.

Improving Pharmacokinetic and Pharmacodynamic Profiles

The rigid conformation of spirocycles can lead to significant improvements in a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties:

  • Enhanced Metabolic Stability: The sp³-rich nature of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to a longer half-life and improved bioavailability. For instance, replacing a morpholine ring with an oxaspiro[3.3]heptane can block common metabolic pathways like N-dealkylation and ring oxidation.[9][10]

  • Increased Potency and Selectivity: The well-defined 3D orientation of substituents on a spirocyclic core allows for optimized interactions with the target protein, potentially leading to increased potency and selectivity. The rigid framework reduces the entropic penalty upon binding, contributing to a more favorable binding affinity.

Visualizing the Escape: The 3D Advantage of Spirocycles

To better understand the structural difference between "flat" and spirocyclic molecules, we can visualize their geometries.

Caption: A comparison of a flat aromatic ring and a 3D spirocyclic scaffold.

Synthetic Strategies for Constructing Spirocyclic Scaffolds

The successful incorporation of spirocycles into drug candidates relies on the availability of robust and efficient synthetic methodologies. Several powerful reactions have been developed and optimized for the construction of these valuable motifs.

Intramolecular Heck Reaction

The palladium-catalyzed intramolecular Heck reaction is a versatile tool for the synthesis of spirocycles, particularly for constructing spiro-oxindoles, which are prevalent in many biologically active compounds.[3][11][12][13][14][15]

This protocol describes the palladium-catalyzed spirocyclization of a 2-bromoarylamide with a vinyl bromide to construct a spiroindenyl-2-oxindole.[11]

Materials:

  • 2-Bromoarylamide (1.0 equiv)

  • Vinyl bromide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • PCy₃·HBF₄ (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Pivalic acid (30 mol%)

  • 1,4-Dioxane (0.1 M)

Procedure:

  • To a sealed reaction tube, add the 2-bromoarylamide, K₂CO₃, Pd(OAc)₂, and PCy₃·HBF₄.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add 1,4-dioxane, the vinyl bromide, and pivalic acid via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spiroindenyl-2-oxindole.

G Start 2-Bromoarylamide + Vinyl Bromide Reaction Pd(OAc)₂, PCy₃·HBF₄ K₂CO₃, PivOH, Dioxane 130 °C, 24 h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Spiroindenyl-2-Oxindole Purification->Product

Caption: Workflow for the synthesis of a spiroindenyl-2-oxindole via an intramolecular Heck reaction.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for constructing five- and six-membered rings, and can be applied to the synthesis of spirocycles.[1][16][17]

This protocol describes the synthesis of a spirocyclic pyrrolidine from a cyclic α-amino acid via a key Dieckmann condensation step.[16]

Materials:

  • Cyclic α-amino acid derivative (diester) (1.0 equiv)

  • Potassium tert-butoxide (2.2 equiv)

  • Toluene (0.2 M)

Procedure:

  • To a stirred solution of the diester in toluene at 0 °C, add potassium tert-butoxide portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spirocyclic β-keto ester, which can be further elaborated to the spirocyclic pyrrolidine.

Intramolecular Michael Addition

The intramolecular Michael addition is another valuable tool for the construction of spirocyclic systems, particularly for the synthesis of complex dispirocyclic skeletons.[14][16][17][18][19][20]

This protocol outlines the synthesis of a dispirocyclic compound via a regioselective intramolecular Michael addition.[19][20]

Materials:

  • Quinone derivative (1.0 equiv)

  • NaOH (catalytic amount, 0.2 equiv)

  • CH₂Cl₂/CH₃OH (5:1 mixture, 0.04 M)

Procedure:

  • To a solution of the quinone derivative in a mixture of CH₂Cl₂ and CH₃OH at -20 °C, add a catalytic amount of NaOH.

  • Stir the reaction mixture at -20 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired dispirocyclic compound.

Spiroketalization

Spiroketals are an important class of spirocycles found in numerous natural products. They are typically synthesized via the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor.[3][12][21]

This protocol describes the gold(III)-catalyzed spirocyclization of an alkynyl diol to form a benzannulated spiroketal.[21]

Materials:

  • Alkynyl diol (1.0 equiv)

  • Au(III)-catalyst (e.g., Au(III)-BOX-BF₄) (5 mol%)

  • Solvent (e.g., CH₂Cl₂) (0.1 M)

Procedure:

  • To a solution of the alkynyl diol in the chosen solvent, add the Au(III)-catalyst.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the spiroketal.

Case Study: The Impact of Spirocyclization on a Known Drug

While direct, side-by-side quantitative data for the metabolic stability of a flat drug and its spirocyclic analogue is often proprietary, the principles can be illustrated through the well-documented improvements in the physicochemical properties of bioisosteres. For example, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety is a common strategy to modulate lipophilicity and basicity, which in turn can influence metabolic stability.[2] A less lipophilic and more basic compound may exhibit different interactions with metabolic enzymes and transporters.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in modern drug discovery, offering a powerful and versatile approach to escape the limitations of "chemical flatland." The inherent three-dimensionality of spirocycles provides a means to fine-tune physicochemical properties, enhance metabolic stability, and improve potency and selectivity. As synthetic methodologies for their construction continue to advance, we can expect to see an even greater proliferation of spirocycle-containing drugs entering clinical development and ultimately benefiting patients. The continued exploration of novel spirocyclic systems and their applications will undoubtedly be a fruitful area of research for years to come, pushing the boundaries of what is possible in the design of innovative and effective therapeutics.

References

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2171-2173.
  • Chen, J., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(15), 4483.
  • Mo, F., & Dong, G. (2018).
  • Mo, F., & Dong, G. (2018).
  • Jónsson, H. F., et al. (2020). Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. Arkivoc, 2020(7), 338-352.
  • Brimble, M. A., et al. (2010). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Chemistry – A European Journal, 16(30), 9111-9114.
  • Mykhailiuk, P. K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(25), 4103-4109.
  • Gataullin, R. R. (2020). Advances in the Synthesis of Benzo‐Fused Spiro Nitrogen Heterocycles: New Approaches and Modification of Old Strategies. Chemistry of Heterocyclic Compounds, 56(11), 1364-1385.
  • Fukuyama, T., & Tokuyama, H. (2004). The intramolecular Heck reaction. Chemical Record, 4(2), 103-113.
  • Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5707.
  • Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5707.
  • Coohom. (2023). Why Building 3D Models of Compounds is Important. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The role of three-dimensionality in drug design. Future Medicinal Chemistry, 4(15), 1947-1962.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Mykhailiuk, P. K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(25), 4103-4109.
  • Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5707.
  • Burkhard, J. A., et al. (2016). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 18(21), 5604-5607.
  • Deroche, A., et al. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Carreira, E. M., & Fessard, T. (2014). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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Sources

Foundational

The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. Azaspirocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. Azaspirocyclic compounds have risen as a premier class of three-dimensional (3D) scaffolds, offering a powerful toolkit to overcome challenges in drug design. Their intrinsic structural rigidity, precise spatial arrangement of substituents, and capacity to favorably modulate physicochemical properties provide significant advantages, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide offers a comprehensive exploration of azaspirocyclic scaffolds in medicinal chemistry, detailing their structural benefits, core synthetic strategies, and impactful applications in drug discovery.

The Structural and Physicochemical Advantage of Azaspirocycles

Azaspirocycles are bicyclic molecules where two rings share a single common spiro atom.[1] This unique architecture imparts a rigid, non-planar geometry, a stark contrast to the two-dimensional space inhabited by many conventional drug molecules.[1] This 3D framework is not merely a matter of aesthetics; it is a fundamental driver of improved drug-like properties.

Embracing Three-Dimensionality: Fsp³ and Conformational Rigidity

A key metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³), which quantifies a molecule's three-dimensionality. A higher Fsp³ value is strongly correlated with improved clinical success, often leading to better solubility, enhanced metabolic stability, and reduced off-target toxicity.[1][2] Azaspirocyclic scaffolds are inherently rich in sp³ carbons, effectively helping molecules "escape from flatland."[2][3]

This rigidity also locks the conformation of the molecule, minimizing the entropic penalty upon binding to a biological target.[4][5] It allows for the precise and predictable orientation of functional groups into three-dimensional space, creating well-defined exit vectors for optimal interaction with the complex topographies of protein binding sites.[1][6]

cluster_0 Traditional 'Flat' Scaffold cluster_1 Azaspirocyclic Scaffold (3D) A Aromatic Ring B Substituent 1 A->B C Substituent 2 A->C D Azaspirocycle E Vector 1 D->E F Vector 2 D->F G Vector 3 D->G

Caption: Comparison of 2D vs. 3D substituent orientation.

Fine-Tuning Physicochemical Properties

The incorporation of an azaspirocyclic motif is a powerful strategy for optimizing a compound's Administration, Distribution, Metabolism, and Excretion (ADME) profile. Introducing these scaffolds can significantly improve aqueous solubility, decrease lipophilicity, and enhance metabolic stability compared to their non-spirocyclic or carbocyclic counterparts.[3][4][7] The nitrogen atom within the framework not only provides a convenient handle for further functionalization but also influences the molecule's basicity, polarity, and hydrogen bonding capacity.[1]

A compelling example is the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). By replacing a traditional morpholine ring with diverse 2-oxa-6-azaspiro[3.3]heptane motifs, researchers achieved a notable reduction in lipophilicity (logD) and improved metabolic stability, while also enhancing selectivity against the hERG ion channel.[2]

Property Comparison: MCHr1 Antagonists[2]
Scaffold Structure logD at pH 7.4 hERG IC₅₀ (µM)
Morpholine(Structure not shown)HighLow (Undesirable)
2-Oxa-6-azaspiro[3.3]heptane(Structure of AZD1979)1.8>33 (Improved)
Azaspirocycles as Privileged Bioisosteres

Azaspirocycles are increasingly utilized as bioisosteres for common heterocyclic rings like piperidine, piperazine, and morpholine.[4][7] A bioisosteric replacement involves substituting one functional group for another with similar physical or chemical properties to enhance a compound's pharmacological profile.[8][9] Strained spiro-heterocycles, such as those containing four-membered rings, are particularly sought after as they offer highly predictable exit vectors.[7]

For instance, in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, replacing the piperazine ring of the approved drug Olaparib with a diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other family members.[2][4] This modification also resulted in reduced DNA damage and cytotoxicity, highlighting the potential for creating safer, more targeted therapies.[2][4]

Core Synthetic Strategies

The growing prominence of azaspirocycles has been fueled by significant advances in synthetic organic chemistry. While their construction can be complex, a number of robust methodologies have been established.[10][11]

Key Synthetic Approaches
  • Intramolecular Cyclization: Many routes rely on the cyclization of acyclic precursors. This can involve reactions like reductive amination, epoxide opening, or other condensation reactions to form one of the rings onto a pre-existing cyclic amine.[12][13]

  • [2+2] Cycloaddition: Thermal [2+2] cycloaddition reactions, for example between an endocyclic alkene and an isocyanate, can form a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam ring yields the desired azaspiro[3.3]heptane core.[7] This method is particularly valuable for creating strained ring systems.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming one of the rings in the spirocycle, particularly for 5-, 6-, and 7-membered rings, starting from acyclic diene precursors.[12]

  • Enzymatic Synthesis: Biocatalysis offers a modern approach to producing these scaffolds with high stereoselectivity. Evolved carbene transferase enzymes, for instance, can catalyze the cyclopropanation of unsaturated N-heterocycles to deliver diverse azaspiro[2.y]alkanes in high yield and with excellent enantioselectivity.[14]

cluster_0 A Acyclic Precursor (e.g., Diene) RCM Ring-Closing Metathesis A->RCM B Cyclic Amine + Side Chain IC Intramolecular Cyclization B->IC C Endocyclic Alkene CYC [2+2] Cycloaddition C->CYC D Functionalized Azaspirocyclic Scaffold RCM->D Forms 5,6,7- membered rings IC->D Versatile CYC->D Forms strained 4-membered rings

Caption: Overview of major synthetic routes to azaspirocycles.

Exemplar Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition

This protocol is adapted from methodologies described for the synthesis of 1-azaspiro[3.3]heptanes, which serve as valuable piperidine bioisosteres.[7]

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • Rationale: This step constructs the key spirocyclic framework. The thermal cycloaddition between an alkene and an isocyanate is a classic method for forming four-membered β-lactam rings.

  • Procedure:

    • To a solution of the endocyclic alkene (e.g., a protected 1,2,3,6-tetrahydropyridine, 1.0 eq) in a high-boiling, inert solvent like toluene, add Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture, quench carefully with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam Ring

  • Rationale: The β-lactam carbonyl and the sulfonyl group must be reduced to furnish the final azaspiro[3.3]heptane. Alane (AlH₃) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • Prepare a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Add a solution of alane-dimethylamine complex or a freshly prepared solution of AlH₃ in THF (approx. 3.0-4.0 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring for completion.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite, washing with THF or ethyl acetate.

    • Concentrate the filtrate and purify the resulting amine by chromatography or distillation to obtain the 1-azaspiro[3.3]heptane product.

Applications in Drug Discovery: Selected Case Studies

The unique properties of azaspirocycles have led to their successful incorporation into a wide range of therapeutic agents, targeting diverse diseases from cancer to neurological disorders.[1][15]

Selected Drugs & Clinical Candidates with Azaspirocyclic Scaffolds
Compound Name Scaffold Type Target Therapeutic Area Status
Rolapitant[16]Azaspiro[4.5]decaneNK-1 ReceptorChemotherapy-induced nauseaApproved
Tedisamil[16]Azaspiro[4.5]decanePotassium ChannelAntiarrhythmicInvestigational
Spiperone[16]Azaspiro[4.5]decaneDopamine D₂ ReceptorAntipsychoticMarketed
Fidarestat[16]AzaspirohydantoinAldose ReductaseDiabetic NeuropathyMarketed (Japan)
Abrocitinib[17]Azaspiro[3.4]octaneJAK1 InhibitorAtopic DermatitisApproved
Nerandomilast[18]Azaspiro[3.5]nonanePDE4BIdiopathic Pulmonary FibrosisApproved
  • Kinase Inhibitors: The dysregulation of kinases is a hallmark of many cancers. Azaspirocyclic scaffolds have been pivotal in designing potent and selective kinase inhibitors. For example, azaspirooxindolinone derivatives have been developed as effective inhibitors for various kinases, leveraging the scaffold's ability to orient functional groups for optimal binding in the ATP pocket.[1]

  • Central Nervous System (CNS) Agents: The ability to fine-tune physicochemical properties makes azaspirocycles valuable for designing CNS-penetrant drugs, which must cross the blood-brain barrier.[1] Their rigid structures can improve binding affinity and selectivity for challenging CNS targets like G-protein coupled receptors (GPCRs) and transporters.[1][19]

  • Anti-Infective and Anti-Inflammatory Agents: Azaspirocyclic compounds have shown promise in treating infectious diseases and inflammatory conditions.[15][20] Abrocitinib, a JAK1 inhibitor for atopic dermatitis, and Nerandomilast, a PDE4B inhibitor for idiopathic pulmonary fibrosis, are recent FDA-approved drugs that feature azaspirocyclic cores, demonstrating their clinical viability.[17][18]

Conclusion and Future Directions

Azaspirocyclic compounds represent a significant evolution in scaffold design for modern medicinal chemistry.[1] Their inherent three-dimensionality, coupled with the proven ability to fine-tune physicochemical and pharmacokinetic properties, has enabled the discovery of potent and selective modulators for challenging biological targets. While their synthesis can be more complex than that of traditional flat molecules, the development of novel and efficient synthetic methodologies continues to make these scaffolds more accessible.[7][15] As high-throughput synthesis and computational modeling techniques advance, the strategic application of azaspirocyclic scaffolds is set to expand, paving the way for the next generation of innovative therapeutics with improved efficacy and safety profiles.[15]

References

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). Cambridge Open Engage. Retrieved January 4, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Feron, L. J., & Roche, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-4. [Link]

  • Feron, L. J., & Roche, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (n.d.). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. Retrieved January 4, 2026, from [Link]

  • New route to azaspirocycles via the organolithium-mediated conversion of beta-alkoxy aziridines into cyclopentenyl amines. (n.d.). Lancaster EPrints. Retrieved January 4, 2026, from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]

  • Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (n.d.). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Retrieved January 4, 2026, from [Link]

  • Expanding the Repertoire of Large Scaffolds with Syn and Anti Macrocyclic Metacyclophanes. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). CoLab.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 549-564. [Link]

  • Brown, N., & Jacoby, E. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Bioisosteric Replacement of Molecular Scaffolds: From Natural Products to Synthetic Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • 5 drugs in the pipeline that could have a major impact this year. (n.d.). Managed Healthcare Executive. Retrieved January 4, 2026, from [Link]

  • Topical Agents Currently in Phase II or Phase III Trials for Atopic Dermatitis. (2020). Journal of Drugs in Dermatology, 19(10), 956-959. [Link]

  • FDA Tracker: 2024 Ends With Lilly's Landmark GLP-1 Sleep Apnea Approval. (2024, December 24). BioSpace. [Link]

Sources

Exploratory

Stability of the exocyclic methylene group in azaspiro[3.5]nonane systems

An In-Depth Technical Guide to the Stability of the Exocyclic Methylene Group in Azaspiro[3.5]nonane Systems Executive Summary The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the Exocyclic Methylene Group in Azaspiro[3.5]nonane Systems

Executive Summary

The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to confer three-dimensionality and favorable physicochemical properties to drug candidates. The incorporation of an exocyclic methylene group onto this framework provides a valuable synthetic handle for further functionalization. However, the utility of this moiety is intrinsically linked to its stability, as it is prone to isomerization to the more thermodynamically stable endocyclic double bond. This guide provides a comprehensive technical analysis of the factors governing the stability of the exocyclic methylene group in azaspiro[3.5]nonane systems. We will explore the underlying thermodynamic principles, kinetic considerations in synthesis, and robust methodologies for assessing isomer stability, offering field-proven insights for researchers aiming to leverage this versatile scaffold in drug discovery.

Introduction: The Strategic Value of Azaspiro[3.5]nonanes

The "Escape from Flatland" initiative in drug design has driven the exploration of novel, three-dimensional scaffolds to improve pharmacological profiles. Azaspirocycles, particularly the azaspiro[3.5]nonane system, have gained significant traction due to their rigid conformation, which provides well-defined exit vectors for substituents, enhancing target selectivity. This scaffold, comprising a cyclobutane ring fused to a piperidine ring, is a key component in developing potent agonists for targets like the G protein-coupled receptor 119 (GPR119), a promising avenue for treating type 2 diabetes.

The exocyclic methylene group serves as a reactive alkene, amenable to a wide range of chemical transformations, including Michael additions, cycloadditions, and hydroboration-oxidation, thus enabling the synthesis of diverse compound libraries. Its stability, however, is a critical bottleneck that must be understood and controlled.

Thermodynamic Landscape: Exocyclic vs. Endocyclic Isomers

The central challenge concerning the exocyclic methylene group is its inherent thermodynamic instability relative to its endocyclic counterpart. This preference is governed by fundamental principles of alkene stability.

General Principles: Generally, endocyclic double bonds within six-membered rings are more stable than exocyclic ones. This is primarily attributed to two factors:

  • Hyperconjugation: Endocyclic double bonds are typically more substituted, allowing for greater stabilizing interactions between the filled C-H σ-orbitals on adjacent alkyl groups and the empty π* orbital of the double bond.

  • Ring Strain: An exocyclic double bond can introduce additional angle and torsional strain into the ring system compared to a double bond contained within the ring.

The heat of hydrogenation for methylenecyclohexane is higher than that for 1-methylcyclohexene, indicating that the exocyclic isomer is approximately 8 kJ/mol less stable. This energy difference corresponds to an equilibrium ratio heavily favoring the endocyclic isomer.

Influence of the Azaspiro[3.5]nonane Scaffold: The azaspiro[3.5]nonane system introduces unique considerations. The scaffold consists of a relatively low-strain piperidine ring and a high-strain cyclobutane ring. The reactivity of azetidines and other four-membered rings is largely driven by this considerable ring strain (approx. 25.4 kcal/mol for azetidine). While the 7-azaspiro[3.5]nonane contains a piperidine, the spiro-fused cyclobutane ring still imparts significant strain. The placement of the exocyclic methylene group—on the cyclobutane versus the piperidine ring—will influence the overall strain and, consequently, the stability of the isomer.

The equilibrium between the exocyclic and endocyclic forms is a critical consideration during synthesis and storage.

G cluster_0 Isomeric Equilibrium cluster_1 Relative Stability Exo Exocyclic Methylene (Kinetically Favored) Endo_Piperidine Endocyclic (Piperidine Ring) (Thermodynamically Favored) Exo->Endo_Piperidine Isomerization (e.g., H⁺, Base, Heat) Endo_Cyclobutane Endocyclic (Cyclobutane Ring) (Thermodynamically Favored) Exo->Endo_Cyclobutane Isomerization (e.g., H⁺, Base, Heat) Kinetic Kinetic Product (Less Stable) Exo->Kinetic Endo_Piperidine->Exo Thermodynamic Thermodynamic Product (More Stable) Endo_Piperidine->Thermodynamic Endo_Cyclobutane->Exo Endo_Cyclobutane->Thermodynamic G Start Start: Purified Exocyclic Isomer Prep Prepare NMR Samples (Deuterated Solvent + Internal Std.) Start->Prep Split Aliquot into Test Conditions Prep->Split Acid Acidic Condition (e.g., DCl) Split->Acid Test 1 Base Basic Condition (e.g., NaOD) Split->Base Test 2 Control Neutral Control Split->Control Control NMR Time-Course ¹H NMR Analysis (t = 0, 1, 2, 4... hrs) Acid->NMR Base->NMR Control->NMR Analysis Integrate Signals: Calculate Isomer Ratio vs. Time NMR->Analysis End Determine Half-Life (t½) & Isomerization Rate Analysis->End

Exploratory

An In-Depth Technical Guide to Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its three-dimensional character th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space beyond the traditional flatlands of aromatic compounds. This guide focuses on a key derivative, Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate , a versatile building block whose unique structural features and synthetic accessibility make it an invaluable tool in the design and synthesis of novel therapeutics. We will provide an in-depth analysis of its core structural attributes, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the development of GPR119 agonists for the treatment of metabolic diseases.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

The imperative to develop novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven a shift in drug design towards molecules with greater three-dimensional complexity. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined orientation of substituents in space. This structural rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring, is of particular interest as it introduces a basic nitrogen atom, which can be crucial for target engagement and can influence physicochemical properties such as solubility.

Key Structural Features of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

The subject of this guide, Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate, possesses several key structural features that define its utility in drug discovery.

  • The 7-Azaspiro[3.5]nonane Core: This rigid bicyclic system serves as the foundational scaffold. The spirocyclic fusion of the piperidine and cyclobutane rings imparts a distinct three-dimensional geometry, which can be exploited to present appended functional groups in specific vectors for optimal interaction with biological targets.

  • The Exocyclic Methylene Group: The introduction of a methylidene (or exocyclic methylene) group at the 2-position of the cyclobutane ring is a critical feature. This group provides a valuable handle for further chemical modifications through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis, allowing for the introduction of diverse functionalities. Furthermore, the sp2-hybridized carbon of the methylene group can influence the local conformation of the cyclobutane ring.

  • The N-Boc Protecting Group: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group serves two primary purposes: it deactivates the nucleophilicity and basicity of the nitrogen during synthetic manipulations, and it can be readily removed under acidic conditions to allow for late-stage diversification of the molecule.

Conformational Analysis

The conformational behavior of the 7-azaspiro[3.5]nonane system is a key determinant of its utility as a scaffold. The piperidine ring typically adopts a chair conformation to minimize steric strain. The presence of the spiro-fused cyclobutane ring introduces additional conformational constraints. While the exocyclic methylene group is a planar moiety, its influence on the overall conformation of the spirocyclic system is an area of active investigation. Studies on related spirocyclic systems suggest that the exocyclic double bond can subtly alter the puckering of the four-membered ring. Understanding these conformational preferences is crucial for the rational design of derivatives with optimized biological activity.

Synthesis and Characterization

The synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is typically achieved through a two-step sequence starting from the commercially available N-Boc-4-piperidone. The key transformation is a Wittig reaction to introduce the exocyclic methylene group.

Step 1: Synthesis of the Precursor Ketone

The precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, can be synthesized from tert-butyl 4-methylenepiperidine-1-carboxylate.[1]

Step 2: Wittig Olefination

The conversion of the ketone to the desired exocyclic methylene compound is accomplished via a Wittig reaction. This reaction utilizes a phosphorus ylide to transform a carbonyl group into an alkene.

Experimental Protocol: Synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Reaction Scheme:

G ketone Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate product Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate ketone->product THF, 0 °C to rt ylide Methyltriphenylphosphonium bromide / n-BuLi ylide->product

A schematic of the Wittig olefination reaction.

Materials:

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the phosphorus ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in anhydrous THF.

  • Slowly add the ketone solution to the ylide solution at 0 °C via cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Applications in Drug Discovery: A Scaffold for GPR119 Agonists

The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the design of potent and selective G-protein coupled receptor 119 (GPR119) agonists.[2] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.

The design of novel GPR119 agonists based on the 7-azaspiro[3.5]nonane core has led to the identification of compounds with excellent potency and favorable pharmacokinetic profiles.[2] The tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate serves as a key intermediate in the synthesis of these agonists. The exocyclic methylene group can be further functionalized, or the Boc-protecting group can be removed to allow for the introduction of various substituents on the piperidine nitrogen, enabling the exploration of the structure-activity relationship (SAR) and optimization of the lead compounds.

G cluster_0 Drug Discovery Workflow BuildingBlock Tert-butyl 2-methylidene- 7-azaspiro[3.5]nonane-7-carboxylate Derivatization Chemical Modification (e.g., N-deprotection, methylene functionalization) BuildingBlock->Derivatization Library Library of Novel 7-Azaspiro[3.5]nonane Derivatives Derivatization->Library Screening Biological Screening (e.g., GPR119 Agonist Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization LeadOpt Lead Optimization SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Exocyclic Alkenes on Spirocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Spirocycles and Exocyclic Alkenes in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Spirocycles and Exocyclic Alkenes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spirocycles, characterized by their unique three-dimensional structures where two rings share a single atom, have emerged as a privileged scaffold in drug design.[1][2] Their inherent rigidity and spatial complexity can lead to improved potency, selectivity, and pharmacokinetic properties by enabling a more precise interaction with biological targets.[3] The introduction of an exocyclic alkene to a spirocyclic core further enhances its synthetic utility, providing a versatile handle for subsequent functionalization and the construction of complex molecular frameworks.

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds.[4][5] This powerful olefination method, which employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, offers significant advantages over the classical Wittig reaction. These benefits include the generally higher nucleophilicity of the phosphonate carbanion, facilitating reactions with more hindered ketones, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[5]

This document provides a detailed guide to the application of the Horner-Wadsworth-Emmons reaction for the synthesis of exocyclic alkenes on spirocyclic ketones. It is designed to equip researchers with the foundational knowledge and practical protocols to successfully implement this key transformation in their synthetic endeavors.

Mechanistic Insights into the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanistic pathway that dictates the stereochemical outcome of the resulting alkene.[4][6] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and achieving the desired product.

The key steps of the HWE reaction are as follows:

  • Deprotonation: A base is used to abstract an acidic proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.[4]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the spirocyclic ketone, forming a tetrahedral intermediate.[4]

  • Oxaphosphetane Formation: The intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[6]

  • Elimination: The oxaphosphetane collapses, yielding the exocyclic alkene and a water-soluble phosphate byproduct. This elimination step is typically stereospecific.[6]

The stereoselectivity of the HWE reaction, leading to either the (E)- or (Z)-isomer of the exocyclic alkene, is a critical consideration. Generally, the HWE reaction with stabilized phosphonates favors the formation of the thermodynamically more stable (E)-alkene.[4][5] However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate reagent, the nature of the base and solvent, and the reaction temperature.[7] For the synthesis of the less stable (Z)-alkene, modified conditions, such as the Still-Gennari modification which utilizes phosphonates with electron-withdrawing groups, can be employed.[6]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Spiroketone Spirocyclic Ketone Tetrahedral Tetrahedral Intermediate Spiroketone->Tetrahedral Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Carbanion->Tetrahedral Nucleophilic Addition Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene Exocyclic Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Base Base Base->Carbanion

Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of an Exocyclic Alkene on a Spirocyclic Ketone

This protocol provides a generalized procedure for the Horner-Wadsworth-Emmons synthesis of an exocyclic alkene on a representative spirocyclic ketone. It is important to note that optimization of reaction conditions may be necessary for specific substrates, particularly those with significant steric hindrance.

Materials and Reagents
  • Spirocyclic ketone (e.g., spiro[4.5]decan-1-one)

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure
  • Preparation of the Phosphonate Anion: a. Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with the Spirocyclic Ketone: a. Cool the solution of the phosphonate anion to 0 °C. b. Slowly add a solution of the spirocyclic ketone (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. For more hindered ketones, heating the reaction mixture to reflux may be necessary. d. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired exocyclic alkene.

HWE_Workflow start Start prep_anion Prepare Phosphonate Anion (NaH, THF, 0°C to RT) start->prep_anion reaction React with Spirocyclic Ketone (THF, 0°C to RT or reflux) prep_anion->reaction workup Aqueous Work-up (NH4Cl, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Figure 2: Experimental workflow for the HWE synthesis of an exocyclic alkene.

Key Reaction Parameters and Optimization Strategies

The success of the HWE reaction on sterically demanding spirocyclic ketones often hinges on the careful selection and optimization of several key parameters. The following table summarizes these factors and their potential impact on the reaction outcome.

ParameterVariationExpected Impact on Yield and StereoselectivityRationale and Field-Proven Insights
Base NaH, n-BuLi, KHMDS, DBU/LiClStronger bases (e.g., n-BuLi, KHMDS) can increase the rate of deprotonation and may be necessary for less acidic phosphonates. The choice of cation (Li⁺, Na⁺, K⁺) can influence stereoselectivity.[4]For hindered spirocyclic ketones, a stronger base may be required to drive the reaction to completion. The Masamune-Roush conditions (DBU/LiCl) are a milder alternative for base-sensitive substrates.[6]
Solvent THF, DME, TolueneAprotic solvents are essential. The coordinating ability of the solvent can affect the aggregation of the phosphonate anion and influence reactivity and stereoselectivity.THF and DME are commonly used due to their good solvating properties for the reagents and intermediates.
Temperature -78 °C to refluxHigher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[4] However, for hindered substrates, elevated temperatures may be necessary to overcome the activation energy barrier.A balance must be struck between achieving a reasonable reaction rate and maintaining desired stereoselectivity. Room temperature is a good starting point, with heating as a necessary option for unreactive ketones.
Phosphonate Reagent Alkyl, Aryl, Electron-withdrawing groupsThe steric and electronic properties of the phosphonate ester significantly impact reactivity and stereoselectivity. Bulky esters can enhance (E)-selectivity. Electron-withdrawing groups (e.g., trifluoroethyl in Still-Gennari conditions) promote (Z)-selectivity.[5][6]For the synthesis of a specific isomer, the choice of the phosphonate reagent is paramount. Triethyl phosphonoacetate is a common choice for (E)-selective reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently strong base; Steric hindrance of the spirocyclic ketone; Low reaction temperature.Use a stronger base (e.g., n-BuLi). Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered phosphonate reagent if possible.
Poor Stereoselectivity Inappropriate reaction conditions for the desired isomer.For (E)-selectivity, ensure thermodynamic control (higher temperature). For (Z)-selectivity, employ Still-Gennari conditions (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6).
Formation of side products Enolization of the ketone; Aldol-type side reactions.Use a non-nucleophilic, strong base. Add the ketone slowly to the pre-formed phosphonate anion at low temperature.
Difficulty in purification Incomplete removal of the phosphate byproduct.Ensure thorough aqueous work-up. The use of HWE reaction over the Wittig reaction is advantageous in this regard.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and versatile tool for the synthesis of exocyclic alkenes on spirocyclic scaffolds. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can effectively introduce this valuable functional group, paving the way for the development of novel and complex molecules with potential applications in drug discovery and beyond. The protocols and insights provided in this document serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Organic Syntheses Procedure. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • PubMed. The use of spirocyclic scaffolds in drug discovery. Available at: [Link]

  • European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • ResearchGate. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ResearchGate. Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Available at: [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • PMC. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Available at: [Link]

  • NIH. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Available at: [Link]

  • YouTube. Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Available at: [Link]

  • ResearchGate. Recent advances in the synthesis of heterocyclic spirocycles. Available at: [Link]

  • RSquareL. RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Available at: [Link]

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Application

Application Notes and Protocols for the Use of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Linker Synthesis

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Spirocyclic Scaffolds Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degrada...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Spirocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3] While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and pharmacokinetic properties.[3][5]

Spirocyclic scaffolds, such as those derived from Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate, offer a unique three-dimensional and rigid geometry.[5][6] This inherent rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the cooperativity within the ternary complex.[5][7] The azaspiro[3.5]nonane core provides a defined spatial arrangement of the exit vectors, allowing for precise control over the orientation of the POI and E3 ligase ligands. This application note provides a detailed guide for the incorporation of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate into PROTAC linkers, including synthetic protocols and technical considerations.

Chemical Properties and Advantages of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a versatile building block for PROTAC linker synthesis. Its key structural features and the advantages they confer are outlined below:

FeatureAdvantage in PROTAC Linker Synthesis
Spirocyclic Core Imparts rigidity and a defined 3D geometry, which can lead to improved ternary complex stability and selectivity.[5][6]
Exomethylene Group Provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and attachment points for further linker elongation or conjugation to warheads/E3 ligands.
Boc-Protected Amine The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies. It can be selectively removed under acidic conditions to reveal a secondary amine, which can then be functionalized.
Defined Exit Vectors The spirocyclic nature dictates specific spatial orientations for substituents, enabling more rational design of the linker to achieve optimal geometry for ternary complex formation.

The exomethylene group is of particular interest as it can be functionalized in several ways to serve as an anchor point for the linker. This application note will focus on a two-step strategy involving a Michael addition to introduce a nucleophile, followed by further elaboration.

Experimental Workflow for PROTAC Linker Synthesis

The overall workflow for incorporating Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate into a PROTAC involves the initial functionalization of the exomethylene group, followed by deprotection and coupling to the other PROTAC components.

G cluster_0 Part 1: Linker Elongation cluster_1 Part 2: PROTAC Assembly Start Tert-butyl 2-methylidene- 7-azaspiro[3.5]nonane-7-carboxylate Step1 Michael Addition with a bifunctional nucleophile Start->Step1 Intermediate1 Functionalized Spirocyclic Intermediate Step1->Intermediate1 Step2 Deprotection of Boc group Intermediate1->Step2 Intermediate2 Amine-functionalized spirocyclic linker Step3 Coupling to E3 Ligase Ligand Intermediate2->Step3 Intermediate3 E3 Ligase-Linker Conjugate Step3->Intermediate3 Step4 Coupling to Warhead Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the spirocyclic building block.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Spirocyclic Linker via Michael Addition

This protocol describes the functionalization of the exomethylene group of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate with a bifunctional nucleophile, such as an amino acid ester, to introduce a handle for further conjugation.

Materials:

  • Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Methanol (MeOH)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous MeOH, add glycine methyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired functionalized spirocyclic intermediate.

Trustworthiness: The progress of the reaction should be carefully monitored to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: PROTAC Assembly - Coupling to E3 Ligase Ligand and Warhead

This protocol outlines the subsequent steps for constructing the final PROTAC molecule.

Part A: Boc Deprotection

  • Dissolve the purified functionalized spirocyclic intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt. This is often used in the next step without further purification.

Part B: Amide Coupling to an E3 Ligase Ligand

  • To a solution of the deprotected amine intermediate (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the E3 ligase-linker conjugate.

Part C: Saponification and Final Coupling to the Warhead

  • Hydrolyze the methyl ester of the E3 ligase-linker conjugate using lithium hydroxide (LiOH) in a mixture of THF and water.

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • Couple the resulting carboxylic acid with an amine-functionalized warhead using the same amide coupling conditions as described in Part B.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Data Presentation: Representative Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC)
Protocol 1 Functionalized Spirocyclic Intermediate60-75>95%
Protocol 2A Deprotected Amine Intermediate>95 (crude)Used directly
Protocol 2B E3 Ligase-Linker Conjugate50-65>98%
Protocol 2C Final PROTAC45-60>99%

Visualization of the Reaction Scheme

G cluster_0 PROTAC Linker Synthesis A Tert-butyl 2-methylidene- 7-azaspiro[3.5]nonane-7-carboxylate C Functionalized Spirocyclic Intermediate A->C Michael Addition B Glycine methyl ester (or other nucleophile) E E3 Ligase-Linker Conjugate C->E Deprotection & Coupling D 1. Boc Deprotection (HCl) 2. Coupling with E3 Ligase Ligand G Final PROTAC E->G Saponification & Coupling F 1. Saponification (LiOH) 2. Coupling with Warhead

Caption: Synthetic scheme for incorporating the spirocyclic building block into a PROTAC.

Expertise and Causality in Experimental Choices

  • Choice of Michael Addition: The exomethylene group, being part of an α,β-unsaturated system (if considering the carbonyl at position 2 of a precursor), is susceptible to conjugate addition. This provides a mild and efficient way to introduce a variety of nucleophiles, thereby allowing for diverse linker structures.

  • Orthogonal Protection Strategy: The use of a Boc protecting group on the spirocyclic amine and an ester on the introduced nucleophile allows for selective deprotection and sequential coupling reactions. This is crucial for the controlled and efficient assembly of the final PROTAC molecule.

  • Purification by RP-HPLC: PROTAC molecules are often large and can be challenging to purify by traditional column chromatography. Reverse-phase HPLC is a powerful technique for obtaining highly pure final products, which is essential for accurate biological evaluation.

Trustworthiness: A Self-Validating System

Each step in the described protocols includes a validation checkpoint:

  • Reaction Monitoring: The use of TLC and LC-MS at each stage ensures that the reaction is proceeding as expected and allows for optimization of reaction times.

  • Spectroscopic Characterization: Comprehensive characterization of all intermediates and the final product by NMR and HRMS confirms their identity and purity, ensuring the integrity of the synthesized molecules.

  • Purity Analysis: Final purity assessment by analytical HPLC guarantees that the biological data obtained from the PROTAC is reliable and not confounded by impurities.

References

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]

  • Zhang, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-16. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]

  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Homi Bhabha National Institute. MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Edmondson, S. D., et al. (2019). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 10(9), 1245-1250. [Link]

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Method

Application Notes &amp; Protocols: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 7-azaspiro[3.5]nonane derivatives as agonists for the G prote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a high-interest target for the treatment of type 2 diabetes mellitus (T2DM) and obesity due to its dual mechanism of enhancing glucose-dependent insulin secretion and promoting the release of incretin hormones. These application notes detail the underlying signaling pathways, provide step-by-step protocols for in vitro and in vivo characterization, and discuss the rationale behind key experimental designs.

Introduction: The Rationale for Targeting GPR119 with Spirocyclic Scaffolds

G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation presents a compelling dual-action strategy for improving glucose homeostasis.[1] Firstly, it directly stimulates glucose-dependent insulin secretion (GSIS) from pancreatic β-cells. Secondly, it promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This glucose-dependent mechanism of action suggests a low intrinsic risk of hypoglycemia, a significant advantage over some traditional T2DM therapies.[4]

The 7-azaspiro[3.5]nonane scaffold has emerged as a particularly promising core structure for the design of novel GPR119 agonists.[5][6][7] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in modern drug design, allowing for precise vectoral orientation of substituents to optimize interactions within the GPR119 binding pocket. This can lead to improved potency, selectivity, and physicochemical properties compared to more "flat" aromatic scaffolds.[8] For instance, optimization of substituents on the piperidine and aryl portions of the 7-azaspiro[3.5]nonane core has led to the identification of potent agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in animal models.[5]

Section 1: The GPR119 Signaling Pathway

Mechanism of Action: GPR119 activation by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][9] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of GSIS and the exocytosis of GLP-1-containing vesicles.[2][10]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA / Epac cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 agonist signaling cascade in pancreatic β-cells and intestinal L-cells.

Section 2: In Vitro Characterization Protocols

The following protocols are essential for determining the potency, efficacy, and mechanism of action of novel 7-azaspiro[3.5]nonane derivatives.

Protocol 2.1: cAMP Accumulation Assay

Rationale: This is the primary functional assay to quantify the direct activation of the GPR119 receptor. As GPR119 is Gαs-coupled, agonist binding leads to a measurable increase in intracellular cAMP. The inclusion of a phosphodiesterase (PDE) inhibitor is critical to prevent the enzymatic degradation of cAMP, thereby amplifying the signal and increasing assay sensitivity.[3]

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in a 96-well plate and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of the 7-azaspiro[3.5]nonane test compounds in an appropriate assay buffer (e.g., HBSS). Include a positive control (e.g., 10 µM Forskolin, which directly activates adenylyl cyclase) and a vehicle control (e.g., 0.1% DMSO). The assay buffer should contain a PDE inhibitor such as 500 µM IBMX.

  • Assay Procedure: a. Remove the culture medium from the wells. b. Add the prepared compound dilutions, positive control, and vehicle control to the respective wells. c. Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET, or luminescence-based kits.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of the agonist that gives half-maximal response.

Protocol 2.2: GLP-1 Secretion Assay

Rationale: This assay validates a key downstream physiological effect of GPR119 activation in the gut. Using an enteroendocrine L-cell model (e.g., GLUTag or NCI-H716 cells), this protocol measures the ability of a test compound to stimulate the secretion of the incretin hormone GLP-1.[2]

Methodology:

  • Cell Culture: Seed GLUTag cells into a 24-well plate and culture to ~80% confluency.

  • Assay Procedure: a. Gently wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA. b. Pre-incubate the cells in KRBB for 30-60 minutes at 37°C. c. Remove the pre-incubation buffer and replace it with fresh KRBB containing various concentrations of the test compound, a positive control (e.g., 10 µM Forskolin), and a vehicle control. d. Incubate the plate at 37°C for 2 hours.

  • Sample Collection & Analysis: a. Collect the supernatant from each well. To prevent degradation of active GLP-1, immediately add a DPP-4 inhibitor to the collected samples. b. Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion data to the vehicle control and plot against compound concentration to determine efficacy.

Protocol 2.3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This assay confirms the direct effect of GPR119 agonists on pancreatic β-cells. It is crucial to demonstrate that the insulinotropic effect is glucose-dependent, which is a key therapeutic advantage. The assay is performed under both low and high glucose conditions to verify this.[11][12]

Methodology:

  • Cell Culture: Use a mouse pancreatic β-cell line such as MIN6, or preferably, freshly isolated mouse or rat pancreatic islets for more physiologically relevant data.[11]

  • Assay Procedure: a. Wash the cells/islets with KRBB containing a low concentration of glucose (e.g., 2.8 mM). b. Pre-incubate in low-glucose KRBB for 1-2 hours at 37°C to allow insulin secretion to return to a basal level. c. Replace the buffer with fresh KRBB containing either low (2.8 mM) or high (16.8 mM) glucose, along with the test compound at various concentrations or a vehicle control. d. Incubate for 60-90 minutes at 37°C.

  • Detection: Collect the supernatant and measure the insulin concentration using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: The efficacy of the compound is determined by its ability to potentiate insulin secretion specifically in the high-glucose condition compared to the vehicle control.

Parameter Compound 54g (Example) [5]Reference Agonist (e.g., AR231453) Interpretation
hGPR119 cAMP EC₅₀ 10 - 50 nM1 - 5 nMPotency of direct receptor activation. Lower value is better.
GLP-1 Secretion Significant increase over vehicleSignificant increase over vehicleConfirms desired effect on incretin release from L-cells.
GSIS (16.8 mM Glucose) > 2-fold increase vs. vehicle> 2-fold increase vs. vehicleConfirms glucose-dependent insulin secretion from β-cells.
GSIS (2.8 mM Glucose) No significant increaseNo significant increaseConfirms low risk of hypoglycemia.

Section 3: In Vivo Evaluation Protocol

Transitioning from in vitro to in vivo models is a critical step to assess the therapeutic potential of a lead compound in a complex biological system.

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is the gold-standard preclinical assay for evaluating the acute efficacy of anti-diabetic agents.[10] It measures the ability of a compound to improve glucose disposal following a glucose challenge, integrating the dual effects of enhanced insulin secretion and incretin release.

OGTT_Workflow cluster_prep Preparation cluster_test Testing Procedure Acclimatize 1. Acclimatize Mice (e.g., C57BL/6) for 1 week Fast 2. Fast Mice (6-16 hours, water ad libitum) Acclimatize->Fast T0 3. Baseline Blood Sample (Time = 0 min) Fast->T0 Dose 4. Oral Gavage: Test Compound or Vehicle T0->Dose Wait Wait (30-60 min) Dose->Wait Glucose 5. Oral Glucose Challenge (1-2 g/kg) Wait->Glucose Monitor 6. Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose->Monitor

Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Methodology:

  • Animal Model: Use normal (e.g., C57BL/6) or diabetic (e.g., db/db) mice. House animals in a controlled environment and allow at least one week for acclimatization.[10]

  • Fasting: Fast the animals for 6-16 hours prior to the test, with free access to water. A 6-hour fast is often sufficient and may reduce animal stress.[10]

  • Procedure: a. Take a baseline blood sample (Time 0) from the tail vein to measure fasting glucose. b. Administer the 7-azaspiro[3.5]nonane test compound or vehicle control orally via gavage. c. After a set pre-treatment time (typically 30-60 minutes), administer a glucose solution (1-2 g/kg body weight) orally. d. Collect subsequent blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time. The primary endpoint is the total area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. Efficacy is reported as the percentage reduction in glucose AUC compared to the vehicle-treated group.

Trustworthiness Check - Confirming On-Target Activity: A crucial self-validating step is to perform the OGTT in parallel with GPR119 knockout (KO) mice. A true GPR119 agonist should show a significant glucose-lowering effect in wild-type (WT) mice, but this effect should be completely absent in KO mice.[13][14] This experiment is vital to rule out off-target effects, which have been a confounding factor in the development of some GPR119 agonists.[13]

In Vivo Parameter Vehicle Control Test Compound (30 mg/kg) Interpretation
Fasting Blood Glucose (mg/dL) 95 ± 593 ± 6No significant change, indicating low hypoglycemia risk.
Glucose AUC₀₋₁₂₀ (mg/dL*min) 25000 ± 150017500 ± 1200A significant reduction indicates improved glucose tolerance.
% AUC Reduction vs. Vehicle N/A30%Quantifies the overall efficacy in the OGTT model.

Section 4: Pharmacokinetic (PK) Profile

Rationale: For an orally administered drug, a favorable pharmacokinetic profile is essential for therapeutic success. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Studies on lead 7-azaspiro[3.5]nonane derivatives have demonstrated desirable PK profiles in rats, a critical step in candidate selection.[5]

Key Parameters & Example Data: The following table presents hypothetical but representative PK data for an orally administered 7-azaspiro[3.5]nonane derivative in Sprague-Dawley rats.

PK Parameter Value (10 mg/kg, oral) Significance
Cₘₐₓ (ng/mL) 750 ± 150Maximum plasma concentration; indicates extent of absorption.
Tₘₐₓ (h) 1.5Time to reach Cₘₐₓ; indicates rate of absorption.
AUC₀₋₂₄ (h*ng/mL) 3500 ± 400Total drug exposure over 24 hours.
Oral Bioavailability (%) 45%The fraction of the oral dose that reaches systemic circulation.
Half-life (t₁/₂) (h) 6.5Time for plasma concentration to reduce by half; influences dosing frequency.

Section 5: Challenges and Future Directions

Despite strong preclinical data for many GPR119 agonists, the translation to robust efficacy in human clinical trials has been challenging.[3][4][15] Several candidates have been discontinued due to a lack of clinically meaningful reductions in glycemic parameters in patients with T2DM.[3][16]

Future strategies may focus on combination therapies to amplify the therapeutic effect. For example, co-administration of a GPR119 agonist with a DPP-4 inhibitor could protect the newly secreted GLP-1 from degradation, thereby prolonging its action.[9] Similarly, combination with metformin has shown synergistic effects on weight loss in preclinical models.[17] The continued development of novel scaffolds like the 7-azaspiro[3.5]nonane core remains a valuable pursuit to identify candidates with improved properties that may overcome the challenges faced by earlier generations of GPR119 agonists.

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]

  • Title: Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells Source: PubMed URL: [Link]

  • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: ACS Publications URL: [Link]

  • Title: Activation and signaling mechanism revealed by GPR119-Gs complex structures Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: LookChem URL: [Link]

  • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: PubMed URL: [Link]

  • Title: GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes Source: IntechOpen URL: [Link]

  • Title: What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Source: Taylor & Francis Online URL: [Link]

  • Title: GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates Source: PubMed URL: [Link]

  • Title: Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119 Source: PubMed Central URL: [Link]

  • Title: Discovery, optimisation and in vivo evaluation of novel GPR119 agonists Source: ResearchGate URL: [Link]

  • Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Discovery, optimisation and in vivo evaluation of novel GPR119 agonists Source: PubMed URL: [Link]

  • Title: Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice Source: ResearchGate URL: [Link]

  • Title: Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion Source: PubMed URL: [Link]

  • Title: Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity Source: PubMed URL: [Link]

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Application

Synthesis of the 7-Azaspiro[3.5]nonane Core: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold The 7-azaspiro[3.5]nonane core is a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane core is a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise interactions with biological targets.[1] This spirocyclic system, containing a piperidine ring fused to a cyclobutane ring at a shared carbon atom, has been identified as a promising framework for developing novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[2][3] The unique architecture of azaspirocycles can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, making them highly sought-after motifs in the design of new chemical entities.

This technical guide provides a detailed, step-by-step overview of two distinct and effective strategies for the synthesis of the 7-azaspiro[3.5]nonane core structure: a robust solid-phase synthesis suitable for library generation and a versatile solution-phase approach centered around intramolecular cyclization.

Strategic Approaches to the 7-Azaspiro[3.5]nonane Core

The construction of the spirocyclic core of 7-azaspiro[3.5]nonane presents a unique synthetic challenge. Two primary retrosynthetic disconnections are considered here, forming the basis of our detailed protocols.

7-Azaspiro[3.5]nonane Core 7-Azaspiro[3.5]nonane Core Solid-Phase Synthesis Solid-Phase Synthesis 7-Azaspiro[3.5]nonane Core->Solid-Phase Synthesis Retrosynthesis A Solution-Phase Synthesis Solution-Phase Synthesis 7-Azaspiro[3.5]nonane Core->Solution-Phase Synthesis Retrosynthesis B Dieckmann Condensation Dieckmann Condensation Solid-Phase Synthesis->Dieckmann Condensation Intramolecular Cyclization Intramolecular Cyclization Solution-Phase Synthesis->Intramolecular Cyclization Reductive Amination Reductive Amination Intramolecular Cyclization->Reductive Amination Nucleophilic Substitution Nucleophilic Substitution Intramolecular Cyclization->Nucleophilic Substitution

Caption: Retrosynthetic analysis of the 7-azaspiro[3.5]nonane core.

Methodology 1: Solid-Phase Synthesis via Dieckmann Condensation

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries based on a common core structure.[3] These benefits include the use of excess reagents to drive reactions to completion, simplified purification through washing and filtration, and amenability to high-throughput and automated synthesis.[3] This protocol outlines the construction of a 7-azaspiro[3.5]nonan-1-one core on a solid support, a versatile intermediate for further diversification.

The key transformation in this approach is an intramolecular Dieckmann condensation of a diester tethered to the resin-bound piperidine. The Dieckmann condensation is a base-catalyzed intramolecular reaction of diesters to form β-keto esters, and it is particularly effective for the formation of 5- and 6-membered rings.[4][5][6][7][8]

Experimental Workflow: Solid-Phase Synthesis

start Start resin_loading Protocol 1: Resin Loading start->resin_loading fmoc_deprotection Protocol 2: Fmoc-Deprotection & Acylation resin_loading->fmoc_deprotection dieckmann Protocol 3: Dieckmann Condensation & Decarboxylation fmoc_deprotection->dieckmann boc_deprotection Protocol 4: Boc-Deprotection & Diversification dieckmann->boc_deprotection cleavage Protocol 5: Cleavage from Resin boc_deprotection->cleavage end Final Product cleavage->end

Caption: Workflow for solid-phase synthesis of the 7-azaspiro[3.5]nonane core.

Protocol 1: Resin Loading

This initial step immobilizes the piperidine precursor onto the solid support.

  • Materials: 2-Chlorotrityl chloride resin, Fmoc-4-amino-1-Boc-piperidine, Diisopropylethylamine (DIEA), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Drain the solvent and add a solution of Fmoc-4-amino-1-Boc-piperidine (2.0 eq) and DIEA (4.0 eq) in DCM.

    • Agitate the mixture at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and methanol.

    • Dry the resin under high vacuum.

Protocol 2: Fmoc-Deprotection and Acylation

This protocol removes the Fmoc protecting group and introduces the cyclobutane precursor.[3]

  • Materials: Loaded resin from Protocol 1, 20% Piperidine in DMF (v/v), 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), DIEA, anhydrous DMF.[3]

  • Procedure:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.[3]

    • Wash the resin thoroughly with DMF.

    • In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (3.0 eq) and DIEA (6.0 eq) in anhydrous DMF for 10 minutes.

    • Add the activated acid solution to the resin and agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF, DCM, and methanol, then dry under high vacuum.

Protocol 3: Dieckmann Condensation and Decarboxylation

This is the key spirocyclization step.

  • Materials: Acylated resin from Protocol 2, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Water.

  • Procedure:

    • Swell the resin in anhydrous THF.

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin and agitate at 60°C for 8 hours.[3]

    • Cool the reaction to room temperature, drain, and wash with THF.

    • For decarboxylation, suspend the resin in a mixture of DMSO and water (e.g., 16:1 v/v) and heat at 120°C for 4 hours.[3]

    • Cool, drain, and wash the resin as in step 3, then dry under high vacuum.

Protocol 4 & 5: Diversification and Cleavage

The N-Boc protecting group can be removed and the nitrogen functionalized. The final product is then cleaved from the resin.

  • Materials: Spirocyclic core on resin, Trifluoroacetic acid (TFA), DCM.

  • Procedure (Cleavage):

    • Treat the resin with a cleavage cocktail (e.g., TFA/DCM, 1:99 v/v) for 1 hour at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Combine the filtrates and concentrate under a stream of nitrogen to yield the crude product, which can be purified by standard chromatographic techniques.

Step Key Reagents Purpose Typical Yield (%)
Resin Loading 2-Chlorotrityl chloride resin, Fmoc-4-amino-1-Boc-piperidineImmobilization>95 (based on loading)
Acylation 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, HATUIntroduction of second ester>90
Spirocyclization Potassium tert-butoxideDieckmann Condensation60-75
Cleavage TFA/DCMRelease of final product>80

Methodology 2: Solution-Phase Synthesis via Reductive Amination

A versatile solution-phase approach to the 7-azaspiro[3.5]nonane core can be envisioned through an intramolecular reductive amination. Reductive amination is a powerful method for forming C-N bonds by the reduction of an imine or iminium ion intermediate.[9][10] This one-pot reaction is widely used in medicinal chemistry due to its high efficiency and broad functional group tolerance.[10][11][12]

This strategy involves the synthesis of a linear precursor containing a ketone and a primary amine, which upon intramolecular condensation and subsequent reduction, forms the desired spirocyclic piperidine ring.

Synthetic Scheme: Intramolecular Reductive Amination

Start Start Precursor_Synthesis Synthesis of Amino-Ketone Precursor Start->Precursor_Synthesis Cyclization Intramolecular Reductive Amination Precursor_Synthesis->Cyclization Product 7-Azaspiro[3.5]nonane Core Cyclization->Product

Caption: General workflow for solution-phase synthesis.

Protocol: Intramolecular Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials: Amino-ketone precursor (e.g., 1-(3-aminopropyl)cyclobutane-1-carbaldehyde or a related ketone), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Acetic acid (as catalyst), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[9][13]

  • Procedure:

    • Dissolve the amino-ketone precursor in the chosen anhydrous solvent (e.g., DCE) under an inert atmosphere (e.g., nitrogen).

    • Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to control any potential exotherm.[11][13] NaBH(OAc)₃ is often preferred as it is a mild and selective reagent for reducing iminium ions in the presence of carbonyls and is less toxic than NaBH₃CN.[9][11]

    • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 7-azaspiro[3.5]nonane core.

Parameter Condition A Condition B Rationale/Comments
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is milder and less toxic.[11] NaBH₃CN is effective but highly toxic.[9]
Solvent 1,2-Dichloroethane (DCE)Tetrahydrofuran (THF), MethanolDCE is common for NaBH(OAc)₃. Methanol is often used with NaBH₃CN.[13]
pH Weakly acidic (acetic acid catalyst)Buffered to pH 6-7Optimal for imine formation and selective reduction.[9]
Temperature Room Temperature0°C to Room TemperatureMild conditions are generally sufficient.

Alternative Synthetic Strategies

While the two detailed methods provide reliable access to the 7-azaspiro[3.5]nonane core, other advanced strategies are available for the construction of azaspirocycles and may be applicable.

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can form cyclic alkenes from acyclic dienes.[14][15][16][17] It is a valuable tool for constructing a wide variety of ring sizes within azaspirocyclic systems and has been successfully applied in the synthesis of numerous complex molecules.[18][19]

  • Staudinger [2+2] Cycloaddition: The reaction of a ketene with an imine derived from a piperidin-4-one derivative can be used to synthesize spiro-β-lactams, which can serve as precursors to the 7-azaspiro[3.5]nonane system.[20]

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a significant opportunity in the exploration of new chemical space for drug discovery. The synthetic methodologies detailed in this guide, particularly the solid-phase approach using Dieckmann condensation and the solution-phase intramolecular reductive amination, provide researchers with robust and versatile pathways to access this valuable core structure. The choice of method will depend on the specific goals of the research program, with solid-phase synthesis being ideal for library generation and solution-phase methods offering flexibility for specific target synthesis and scale-up. By understanding the underlying principles and experimental nuances of these protocols, scientists are well-equipped to incorporate the 7-azaspiro[3.5]nonane motif into their drug development pipelines.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate, 2025. [Link]

  • Diversity-oriented synthesis of azaspirocycles. Organic Letters, 2004. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI, 2017. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, 2023. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Grokipedia. [Link]

  • Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Dieckmann Reaction. Cambridge University Press. [Link]

  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. ResearchGate, 2013. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter, 2023. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI Pharmaceutical Roundtable, 2023. [Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of the 7-azaspiro[3.5]nonane Scaffold for Structure-Activity Relationship (SAR) Studies

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that transcend the "flatland" of traditional aromatic compounds i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that transcend the "flatland" of traditional aromatic compounds is a paramount objective.[1] Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, have emerged as powerful tools for enhancing pharmacological properties.[1] The 7-azaspiro[3.5]nonane framework, which fuses a piperidine ring with a cyclobutane ring through a shared quaternary carbon, is a particularly compelling scaffold. Its inherent structural rigidity provides well-defined exit vectors for substituents, allowing for precise exploration of a target's binding pocket. Furthermore, the incorporation of this sp³-rich core can lead to significant improvements in aqueous solubility, metabolic stability, and novelty of intellectual property.[1]

This guide provides a detailed exploration of the 7-azaspiro[3.5]nonane scaffold, offering a strategic overview and actionable protocols for its derivatization. We will delve into the synthesis of the core structure, outline key diversification strategies, and present case studies demonstrating how these approaches have been successfully applied to generate potent and selective modulators for critical therapeutic targets.

Core Scaffold Synthesis: Building the Foundation

The accessibility of a scaffold is a critical prerequisite for its use in extensive SAR campaigns. The 7-azaspiro[3.5]nonane core can be constructed through several synthetic approaches, including both solid-phase and solution-phase methods.

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, enabling rapid purification and automation. This protocol, adapted from established methodologies, details the construction of a ketone-functionalized scaffold on a resin support, which serves as a versatile intermediate for further derivatization.[2][3]

Workflow Overview:

G cluster_loading Step 1: Immobilization cluster_elongation Step 2: Chain Elongation cluster_cyclization Step 3: Spirocyclization cluster_diversify Step 4: Diversification & Cleavage Resin 2-Chlorotrityl Chloride Resin LoadedResin Immobilized Precursor Resin->LoadedResin Piperidine Fmoc-4-amino- 1-Boc-piperidine Piperidine->LoadedResin DIEA, DCM Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Fmoc_Deprotection Acylation Acylation with Cyclobutane Precursor Fmoc_Deprotection->Acylation HATU, DIEA Elongated Elongated Chain on Resin Acylation->Elongated Dieckmann Dieckmann Condensation (KHMDS or KOtBu) Elongated->Dieckmann Decarboxylation Decarboxylation (DMSO/H2O, Heat) Dieckmann->Decarboxylation SpiroResin Spirocyclic Core on Resin Decarboxylation->SpiroResin Boc_Deprotection N-Boc Deprotection (TFA/DCM) SpiroResin->Boc_Deprotection N_Func N-Functionalization (e.g., Acylation, Arylation) Boc_Deprotection->N_Func Cleavage Cleavage from Resin (TFA) N_Func->Cleavage Final Purified Derivative Cleavage->Final

Caption: Solid-phase synthesis workflow for the 7-azaspiro[3.5]nonan-1-one core.

Detailed Steps:

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

    • Add a solution of Fmoc-4-amino-1-Boc-piperidine and N,N-Diisopropylethylamine (DIEA) in DCM.

    • Agitate for 4 hours at room temperature.

    • Wash the resin sequentially with DCM, DMF, and Methanol (MeOH).

    • Cap any unreacted sites with a DCM/MeOH/DIEA solution. Dry under vacuum.[2]

    • Rationale: The 2-chlorotrityl resin is acid-labile, allowing for mild cleavage of the final product. The Boc group protects the piperidine nitrogen, while the Fmoc group protects the exocyclic amine, allowing for orthogonal deprotection and chain elongation.

  • Fmoc-Deprotection and Acylation:

    • Swell the loaded resin in N,N-Dimethylformamide (DMF).

    • Treat with 20% piperidine in DMF to remove the Fmoc group.[2]

    • Wash thoroughly with DMF.

    • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in DMF.

    • Add the activated acid solution to the resin and agitate for 4 hours.

    • Wash and dry the resin.

    • Rationale: Piperidine is a standard base for Fmoc removal. HATU is a highly efficient peptide coupling agent that minimizes racemization and promotes rapid amide bond formation.

  • Spirocyclization and Decarboxylation:

    • Swell the resin in anhydrous tetrahydrofuran (THF).

    • Add a solution of potassium tert-butoxide (KOtBu) in THF and agitate at 60°C for 8 hours to effect the Dieckmann condensation.[2]

    • Cool, drain, and wash the resin with THF.

    • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.[2]

    • Cool, wash sequentially with water, DMF, DCM, and MeOH, then dry.

    • Rationale: The Dieckmann condensation is a classic intramolecular reaction for forming a five-membered ring (in this case, on the way to the cyclobutanone) by cyclizing a diester with a strong base. The subsequent heating in aqueous DMSO facilitates decarboxylation to yield the desired ketone.

Protocol 2: Solution-Phase Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol provides a solution-phase route to a key cyclobutanone intermediate, which is a versatile precursor for a wide range of derivatizations.[4]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq).

    • Add tert-butyl methyl ether (t-BuOMe) as the solvent.

  • Cycloaddition:

    • Stir the mixture at 15°C.

    • Add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: This reaction proceeds via a ketene intermediate, generated from the trichloroacetyl chloride and the Zn/Cu couple, which then undergoes a [2+2] cycloaddition with the exocyclic methylene group of the piperidine starting material to form the cyclobutanone ring.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Stir the mixture for 4 hours at room temperature, then filter to remove solids.

    • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (EtOAc).

    • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, EtOAc/Hexane gradient) to afford the title compound.[4]

Derivatization Strategies for SAR Exploration

The 7-azaspiro[3.5]nonane scaffold offers multiple handles for chemical modification. The most common points for diversification are the piperidine nitrogen and the cyclobutane ring.

G cluster_main Diversification Points of the 7-Azaspiro[3.5]nonane Scaffold Scaffold N_Pos R¹ Position: Piperidine Nitrogen N_Pos:e->Scaffold:n C_Pos R² Position: Cyclobutane Ring C_Pos:e->Scaffold:w

Caption: Key diversification points on the 7-azaspiro[3.5]nonane scaffold.

Strategy 1: N-Functionalization of the Piperidine Ring (R¹ Position)

The secondary amine of the piperidine ring is the most readily functionalized position. After removal of a protecting group (e.g., Boc), it can undergo a wide array of chemical transformations.

  • N-Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU) introduces amide or sulfonamide linkages. This is a robust way to explore interactions with hydrogen bond donors and acceptors in a target protein.

  • N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, introduces diverse alkyl substituents to probe steric and hydrophobic pockets.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the installation of a wide range of aryl and heteroaryl groups.[5] This strategy is particularly effective for targeting π-stacking interactions or reaching into adjacent sub-pockets of a binding site.

Strategy 2: Functionalization of the Cyclobutane Ring (R² Position)

Modifying the cyclobutane ring allows for the exploration of different vectors in chemical space. This is often more synthetically challenging but can yield significant gains in potency and selectivity.

  • Derivatization from a Ketone: The 7-azaspiro[3.5]nonan-1-one or -2-one intermediates (from Protocols 1 & 2) are highly valuable.

    • Reductive Amination: Can install a primary or secondary amine, providing a new vector for growth.

    • Wittig Reaction/Olefination: Can introduce substituted alkylidene groups.

    • Grignard/Organolithium Addition: Creates tertiary alcohols and introduces new carbon substituents.

  • Cross-Coupling Reactions: Starting from a suitably functionalized cyclobutane (e.g., a triflate derived from the ketone or a borylated cyclobutane), Suzuki-Miyaura or photoredox cross-coupling reactions can be employed to attach aryl or heteroaryl groups.[6]

  • Ring Expansion/Rearrangement: Under specific conditions, functionalized spirocyclobutanones can undergo ring expansion reactions to access novel, larger ring systems.[7]

Case Study 1: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes, as its activation stimulates glucose-dependent insulin release.[5][8] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent GPR119 agonists.

A key study explored the SAR of a series of derivatives, focusing on optimizing the piperidine N-capping group (R¹) and an appended aryl group (R³). The core structure generally consisted of a 2-(phenoxy)-7-azaspiro[3.5]nonane.

SAR Summary Table: 7-Azaspiro[3.5]nonane GPR119 Agonists

CompoundR¹ (Piperidine N-Cap)R³ (Aryl Group)hGPR119 EC₅₀ (nM)
54a Pyrimidin-2-yl4-Methylsulfonylphenyl14
54b 5-Cyanopyrimidin-2-yl4-Methylsulfonylphenyl5.3
54c 5-Chloropyrimidin-2-yl4-Methylsulfonylphenyl4.8
54f 5-Ethylpyrimidin-2-yl4-Methylsulfonylphenyl3.1
54g 5-Ethylpyrimidin-2-yl 2-Fluoro-4-methylsulfonylphenyl 1.7
54h 5-Ethylpyrimidin-2-yl3-Fluoro-4-methylsulfonylphenyl11
54i 5-Ethylpyrimidin-2-yl2,6-Difluoro-4-methylsulfonylphenyl29
54j 5-Ethylpyrimidin-2-yl4-Ethylsulfonylphenyl2.5

Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.

Analysis of SAR:

  • Piperidine N-Cap (R¹): The N-capping group plays a crucial role in potency. A simple pyrimidin-2-yl group provided a potent starting point (54a, 14 nM). Introducing small, electron-withdrawing or lipophilic substituents at the 5-position of the pyrimidine ring consistently improved activity, with the 5-ethylpyrimidin-2-yl group (54f) being optimal (3.1 nM). This suggests the presence of a specific hydrophobic pocket that accommodates the ethyl group.

  • Aryl Group (R³): The 4-methylsulfonylphenyl group was identified as a key pharmacophore, likely engaging in important hydrogen bonding or polar interactions. Exploration of this group revealed that substitution on the phenyl ring is highly sensitive. A single fluorine atom at the 2-position (ortho to the linking oxygen) dramatically improved potency, leading to the identification of compound 54g as a highly potent agonist (EC₅₀ = 1.7 nM). However, moving the fluorine to the 3-position (54h) or adding a second fluorine at the 6-position (54i) was detrimental to activity, highlighting a very specific and constrained binding mode for this region of the molecule.

Case Study 2: Inhibitors of SARS-CoV-2 3C-Like Protease

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. The unique 3D geometry of the 7-azaspiro[3.5]nonane scaffold has been utilized to design potent inhibitors that can effectively occupy the enzyme's active site.

A study of spirocyclic inhibitors revealed that the larger 6-membered piperidine ring of the azaspiro[3.5] system allowed for deeper engagement with the hydrophobic S₄ subsite of the protease compared to smaller azaspiro[3.3]heptane analogues. This resulted in a more stable, well-defined binding conformation.

SAR Summary Table: 6-Azaspiro[3.5]nonane SARS-CoV-2 3CLpro Inhibitors

CompoundR GroupSARS-CoV-2 3CLpro IC₅₀ (μM)MERS-CoV 3CLpro IC₅₀ (μM)
7c Benzyl0.17 ± 0.021.1 ± 0.1
8c 4-Fluorobenzyl0.12 ± 0.010.73 ± 0.06
9c 4-(Trifluoromethyl)benzyl0.08 ± 0.010.38 ± 0.03
10c 4-(Methylsulfonyl)benzyl0.09 ± 0.010.44 ± 0.04
11c (Thiophen-2-yl)methyl0.13 ± 0.010.61 ± 0.05

Data sourced from Journal of Medicinal Chemistry, 2022, 65(6), 4940-4957.

Analysis of SAR:

  • Core Scaffold Advantage: The extended nature of the azaspiro[3.5]nonane scaffold was crucial for "locking" the inhibitors into a stable conformation within the S₄ subsite.

  • R Group Exploration: The derivatization focused on the N-benzyl group. Introducing electron-withdrawing substituents on the phenyl ring generally led to improved potency against both SARS-CoV-2 and MERS-CoV proteases. The 4-(trifluoromethyl)benzyl (9c ) and 4-(methylsulfonyl)benzyl (10c ) groups were the most potent, with IC₅₀ values of 80 nM and 90 nM, respectively. This indicates that the S₄ subsite can accommodate and favorably interact with these larger, polarizable groups. The thiophene-containing analogue (11c ) retained good potency, demonstrating that heteroaromatic rings are also well-tolerated in this position.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold is a validated and highly valuable building block for modern drug discovery. Its rigid, three-dimensional architecture provides an excellent platform for creating potent and selective modulators of diverse biological targets. The synthetic accessibility of the core, particularly through robust solid-phase and solution-phase routes to ketone intermediates, opens the door to extensive derivatization.

Future SAR studies should aim to more deeply explore the functionalization of the cyclobutane ring. The development of stereocontrolled methods to introduce substituents on the four-membered ring will unlock new chemical space and allow for even finer tuning of the exit vectors of these molecules. By combining strategic N-functionalization with novel C-functionalization of the cyclobutane moiety, researchers can continue to leverage the unique properties of the 7-azaspiro[3.5]nonane scaffold to address challenging therapeutic targets.

References

  • [The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols] . ResearchGate. Available at: [Link]

  • [Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones] . National Institutes of Health (NIH). Available at: [Link]

  • [Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry] . University of Leeds Thesis, 2022. Available at: [Link]

  • [Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis] . NISCAIR-CSIR, 2021. Available at: [Link]

  • [Synthesis and ring expansions of functionalized spirocyclobutanones] . PubMed. Available at: [Link]

  • [Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester]. Google Patents.
  • [Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?] . Taylor & Francis Online. Available at: [Link]

  • [Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes] . ACS Publications. Available at: [Link]

  • [Improving oral bioavailability of cyclic peptides by N-methylation] . PubMed. Available at: [Link]

  • [Discovery of novel 4-aryl-thieno[9][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents] . PubMed. Available at: [Link]

  • [Peptide chemistry toolbox - Transforming natural peptides into peptide therapeutics] . PubMed. Available at: [Link]

  • [Design of potent and selective GPR119 agonists for type II diabetes] . PubMed. Available at: [Link]

  • [Structures of selected GPR119 agonists under clinical development] . ResearchGate. Available at: [Link]

  • [Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives] . PubMed. Available at: [Link]

  • [Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists] . Frontiers in Pharmacology, 2024. Available at: [Link]

  • [Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors] . PubMed. Available at: [Link]

  • [Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists] . PubMed. Available at: [Link]

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Application

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Discovery The pursuit of novel chemical entities with enhanced pharmacological profiles has led to a pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pursuit of novel chemical entities with enhanced pharmacological profiles has led to a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks in this endeavor.[1][2] Their inherent conformational rigidity and ability to project substituents into distinct vectors in 3D space offer unique opportunities for optimizing ligand-target interactions, improving selectivity, and fine-tuning physicochemical properties.[3][4][5] Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a versatile bifunctional building block that embodies these desirable characteristics. The spirocyclic core provides a rigid framework, while the exocyclic methylene group and the Boc-protected amine offer orthogonal handles for chemical diversification.

This guide provides detailed application notes and protocols for the strategic incorporation of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate into small molecule libraries using solid-phase synthesis (SPS). The methodologies outlined herein leverage the advantages of SPS, such as simplified purification and the ability to drive reactions to completion with excess reagents, to facilitate the rapid generation of diverse spirocycle-containing compounds.[6][7]

Chemical Structure and Key Features

The unique structural attributes of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate make it a valuable tool for library synthesis.

Caption: Structure of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate.

Key Reactive Sites:

  • Exocyclic Methylene Group: This functional group is susceptible to a variety of transformations, including Michael additions, cycloadditions, and oxidative cleavage, providing a handle for introducing molecular diversity.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection during many synthetic steps but can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Strategic Application in Solid-Phase Synthesis

The bifunctional nature of this spirocyclic building block allows for two primary strategies in solid-phase synthesis:

  • Immobilization via the Piperidine Nitrogen: The Boc group can be removed, and the resulting secondary amine can be attached to a solid support, typically through a linker that allows for traceless cleavage. The exocyclic methylene group is then available for on-resin chemical modifications.

  • On-Resin Reaction with the Methylene Group: A substrate is first attached to the solid support, and the Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is then reacted with the resin-bound species via its methylene group. Subsequent deprotection of the Boc group allows for further diversification.

This guide will focus on the first strategy, which offers a more general approach to library construction.

Protocol 1: Immobilization of the Azaspiro[3.5]nonane Scaffold

This protocol describes the deprotection of the Boc group and subsequent attachment to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve many acid-sensitive functional groups.[8]

Workflow Diagram:

G A Boc-Deprotection (TFA/DCM) C Immobilization (Spiro-amine, DIEA) A->C B Resin Swelling (Anhydrous DCM) B->C D Capping (MeOH/DIEA) C->D E Washing & Drying D->E F Resin-bound Scaffold E->F

Caption: Workflow for the immobilization of the azaspiro[3.5]nonane scaffold.

Materials:

  • Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.2 mmol/g)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortex mixer

Procedure:

  • Boc-Deprotection (in solution):

    • Dissolve Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DCM (10 mL/g).

    • Add TFA (5.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-methylidene-7-azaspiro[3.5]nonane. Note: The free amine is often used immediately without further purification.

  • Resin Swelling:

    • Place the 2-chlorotrityl chloride resin (1.0 g) in a solid-phase synthesis vessel.

    • Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the solvent.

  • Immobilization:

    • Dissolve the crude 2-methylidene-7-azaspiro[3.5]nonane (1.5 eq relative to resin loading) in anhydrous DCM (10 mL).

    • Add DIEA (4.0 eq relative to resin loading).

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

    • Drain the capping solution.

  • Washing and Drying:

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum to a constant weight.

Expert Insights: The use of DIEA is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the secondary amine on the trityl chloride moiety. Capping is an essential step to prevent undesired side reactions in subsequent synthetic steps.

Protocol 2: On-Resin Modification of the Exocyclic Methylene Group

The resin-bound spirocycle now serves as a scaffold for diversification. The exocyclic methylene group is a versatile handle for various chemical transformations. This protocol provides an example of a Michael addition reaction.

Workflow Diagram:

G A Resin-bound Scaffold B Michael Addition (Thiol, Base) A->B C Washing B->C D Diversified Scaffold C->D

Caption: On-resin Michael addition to the exocyclic methylene group.

Materials:

  • Resin-bound 2-methylidene-7-azaspiro[3.5]nonane (from Protocol 1)

  • Thiol (e.g., thiophenol, 5.0 eq)

  • Base (e.g., DBU, 2.0 eq)

  • Solvent (e.g., DMF or THF)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling:

    • Swell the resin-bound scaffold in the chosen reaction solvent (10 mL/g) for 30 minutes.

    • Drain the solvent.

  • Michael Addition:

    • Dissolve the thiol (5.0 eq) and DBU (2.0 eq) in the reaction solvent (10 mL).

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the reaction using a test cleavage and LC-MS analysis of a small resin sample.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with the reaction solvent (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

Causality Behind Experimental Choices: The choice of base is critical for the success of the Michael addition. DBU is a non-nucleophilic base that effectively deprotonates the thiol without competing in the addition reaction. The reaction is typically monitored by a test cleavage to ensure it has gone to completion before proceeding to the next step or final cleavage.

Protocol 3: Cleavage from the Solid Support

The final step is the release of the diversified spirocyclic compound from the solid support. The mild acidic conditions required for cleaving from the 2-CTC resin are compatible with a wide range of functional groups.

Workflow Diagram:

G A Diversified Scaffold on Resin B Cleavage (TFA/DCM) A->B C Filtration & Collection B->C D Concentration C->D E Purification (HPLC) D->E F Final Product E->F

Caption: Cleavage and purification of the final spirocyclic compound.

Materials:

  • Resin-bound final product

  • Cleavage cocktail: TFA/DCM (1:99, v/v)

  • Cold diethyl ether

  • Centrifuge

  • Reverse-phase HPLC system

Procedure:

  • Cleavage:

    • Swell the resin in DCM (2 mL) for 10 minutes.

    • Drain the DCM.

    • Add the cleavage cocktail (10 mL) to the resin and agitate gently for 1 hour at room temperature.

  • Filtration and Collection:

    • Filter the resin and collect the filtrate into a round-bottom flask.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates.

  • Concentration and Precipitation:

    • Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.

    • Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification:

    • Pellet the product by centrifugation and decant the ether.

    • Dry the product under vacuum.

    • Purify the final compound by reverse-phase HPLC.

Trustworthiness of the Protocol: This protocol employs standard and well-established solid-phase synthesis techniques. The use of 2-CTC resin with a mild cleavage cocktail is a widely validated method for the synthesis of small molecules.[8] The success of each step can be monitored using standard analytical techniques (e.g., test cleavage and LC-MS analysis), ensuring a self-validating workflow.

Data Presentation: Representative Yields and Purity

The following table provides expected outcomes for the synthesis of a small library based on the protocols described above.

EntryMichael AcceptorExpected Yield (%)Purity (%)
1Thiophenol65-75>95
24-Methoxythiophenol60-70>95
3Benzyl mercaptan55-65>90

Yields are calculated based on the initial loading of the resin and are for the purified product after HPLC. Purity is determined by HPLC analysis at 214 nm.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate a robust and versatile strategy for the incorporation of the valuable Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate scaffold into small molecule libraries using solid-phase synthesis. The methodologies presented are amenable to high-throughput synthesis and can be adapted to a wide range of chemical transformations at the exocyclic methylene position. The resulting libraries of novel, three-dimensional spirocyclic compounds are expected to be a rich source of hits in drug discovery campaigns, offering the potential to address challenging biological targets and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Rico, E., & Perona, A. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1269-1285. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Carvalho, P. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. [Link]

  • JoVE. (2023). Solid-phase Synthesis of [4.4] Spirocyclic Oximes | Protocol Preview. YouTube. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Methylene Group on the Azaspiro[3.5]nonane Ring

For Researchers, Scientists, and Drug Development Professionals Introduction The azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers an esca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved physicochemical properties in drug candidates.[1][2] Specifically, the functionalization of the methylene groups on this spirocyclic system allows for the precise tuning of a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[2][3] However, the selective activation of these sp³-hybridized C-H bonds presents a significant synthetic challenge due to their inherent stability.[4][5]

This guide provides an in-depth overview of advanced strategies for the functionalization of the methylene group on the azaspiro[3.5]nonane ring. We will explore the underlying principles of these methods, provide detailed, field-proven protocols, and discuss their applications in the context of drug discovery and development.

Core Strategies for Methylene Functionalization

The direct functionalization of unactivated C(sp³)–H bonds on saturated heterocycles like azaspiro[3.5]nonane is a rapidly evolving field.[4][6] Key strategies that have emerged include radical-mediated reactions, transition metal-catalyzed C-H activation, and photocatalysis. These methods offer pathways to introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7][8][9]

Radical-Mediated C-H Functionalization

Radical reactions provide a powerful tool for the late-stage functionalization of complex molecules.[7][8] These methods often proceed under mild conditions and can tolerate a wide range of functional groups. A recent study on the radical C-H xanthylation of azaspirocycles has shed light on the reactivity and selectivity of these systems, providing a foundation for developing predictable functionalization strategies.[10]

Mechanistic Insight

Radical C-H functionalization typically involves three key steps:

  • Initiation: Generation of a reactive radical species.

  • Propagation: Abstraction of a hydrogen atom from the methylene group of the azaspiro[3.5]nonane ring by the reactive radical, forming a carbon-centered radical. This is followed by the reaction of the carbon-centered radical with a trapping agent to form the desired product and regenerate the propagating radical.

  • Termination: Combination of two radical species to form a non-radical product.

The selectivity of hydrogen atom abstraction is influenced by the stability of the resulting carbon-centered radical and steric factors.

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis offers a highly versatile and selective approach to C-H functionalization.[6] Palladium, rhodium, and copper are commonly employed metals that can activate C(sp³)–H bonds through various mechanisms, often involving a directing group to control regioselectivity.[6]

Mechanistic Consideration

A common catalytic cycle for directed C-H activation involves:

  • Coordination: The directing group on the substrate coordinates to the metal center.

  • C-H Activation: The metal center cleaves a C-H bond, typically via concerted metalation-deprotonation (CMD) or oxidative addition, to form a metallacyclic intermediate.

  • Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, olefin, or electrophile).

  • Reductive Elimination/Product Release: The functionalized product is released, and the active catalyst is regenerated.

The choice of ligand, oxidant, and reaction conditions is crucial for achieving high efficiency and selectivity.

Photocatalytic Functionalization

Visible-light photocatalysis has emerged as a green and powerful strategy for organic synthesis, enabling the activation of strong bonds under mild conditions.[11][12] This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in C-H functionalization reactions.

Fundamental Principles

The general mechanism for photoredox-catalyzed C-H functionalization can be outlined as follows:

  • Excitation: The photocatalyst absorbs visible light and is promoted to an excited state.

  • Electron Transfer: The excited photocatalyst can act as either a reductant or an oxidant, engaging in a SET event with a substrate or a reagent to generate a radical ion.

  • Radical Formation and Reaction: The radical ion can undergo further transformations to generate a carbon-centered radical on the azaspiro[3.5]nonane ring, which is then trapped by a suitable reagent.

  • Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.

This methodology has been successfully applied to the late-stage functionalization of various pharmaceutically relevant compounds.[12]

Experimental Protocols

The following protocols are provided as representative examples for the functionalization of the methylene group on an N-protected azaspiro[3.5]nonane.

Protocol 1: Radical Bromination of N-Boc-azaspiro[3.5]nonane

This protocol describes a general procedure for the radical-mediated bromination of a methylene group on the azaspiro[3.5]nonane ring.

Materials
  • N-Boc-azaspiro[3.5]nonane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • To a solution of N-Boc-azaspiro[3.5]nonane (1.0 equiv) in anhydrous CCl₄ (0.1 M) is added NBS (1.1 equiv) and AIBN (0.1 equiv).

  • The reaction mixture is heated to reflux (approximately 77 °C) and stirred under an inert atmosphere for 4 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and filtered to remove succinimide.

  • The filtrate is washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the brominated product.

Data Interpretation
  • ¹H NMR: Appearance of a new signal in the downfield region corresponding to the proton on the carbon bearing the bromine atom.

  • ¹³C NMR: Shift of the carbon signal attached to the bromine to a lower field.

  • Mass Spectrometry: Observation of the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately 1:1 ratio).

Protocol 2: Palladium-Catalyzed C(sp³)–H Arylation

This protocol outlines a directed C-H arylation of a methylene group on an azaspiro[3.5]nonane derivative bearing a directing group.

Materials
  • N-(2-pyridyl)sulfonyl-azaspiro[3.5]nonane (or other suitable directing group)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(Dimethylamino)propanoic acid (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • To a reaction vessel are added N-(2-pyridyl)sulfonyl-azaspiro[3.5]nonane (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), 3-(dimethylamino)propanoic acid (30 mol%), and K₂CO₃ (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene and water (10:1 v/v) are added, and the mixture is heated to 110 °C for 24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Summary Table
MethodReagentsConditionsTypical YieldKey Advantages
Radical Bromination NBS, AIBNReflux in CCl₄60-80%Simple, cost-effective
Pd-Catalyzed Arylation Aryl iodide, Pd(OAc)₂, ligand110 °C in Toluene/H₂O50-70%High regioselectivity with directing group

Visualization of Workflows

Logical Workflow for Synthesis Troubleshooting

cluster_0 Synthesis of Functionalized Azaspiro[3.5]nonane cluster_1 Troubleshooting start Start Synthesis reaction Perform Functionalization Reaction (e.g., Radical, Pd-catalyzed) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete low_yield Low Yield? monitoring->low_yield Incomplete Reaction purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization side_products Side Products? purification->side_products optimize_temp Optimize Temperature low_yield->optimize_temp Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes change_ligand Change Ligand/Catalyst side_products->change_ligand Yes optimize_purification Optimize Purification Method side_products->optimize_purification Yes optimize_temp->reaction check_reagents->reaction change_ligand->reaction optimize_purification->purification

Caption: A logical workflow for troubleshooting synthesis issues.

Reaction Scheme: Directed C-H Functionalization

cluster_0 Directed C-H Functionalization of Azaspiro[3.5]nonane azaspiro Azaspiro[3.5]nonane with Directing Group (DG) plus1 + arrow1 -> azaspiro->arrow1 coupling_partner Coupling Partner (e.g., R-X) coupling_partner->arrow1 product Functionalized Azaspiro[3.5]nonane arrow1->product catalyst [Pd], Ligand, Base catalyst->arrow1 Catalyst System

Caption: General scheme for directed C-H functionalization.

Conclusion

The functionalization of the methylene group on the azaspiro[3.5]nonane ring is a critical step in the development of novel therapeutics. The methodologies outlined in this guide, including radical-mediated reactions, transition metal-catalyzed C-H activation, and photocatalysis, provide powerful tools for medicinal chemists to access a wide range of functionalized scaffolds. By understanding the underlying mechanisms and following robust protocols, researchers can efficiently synthesize and optimize new drug candidates with improved pharmacological profiles. The continued development of late-stage functionalization techniques will undoubtedly accelerate the drug discovery process.[8][9][13]

References

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • Thieme Connect.

  • PubMed Central.

  • ETH Zurich Research Collection.

  • French-Ukrainian Journal of Chemistry.

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  • PubMed.

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  • ResearchGate.

  • Benchchem.

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  • Chemical Society Reviews.

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Application

Experimental protocol for Michael addition reactions with 2-methylidene-7-azaspiro[3.5]nonane

Application Note & Experimental Protocol Strategic Synthesis of Novel Scaffolds: A Detailed Protocol for the Aza-Michael Addition of 2-Methylidene-7-azaspiro[3.5]nonane Introduction: The Imperative for Three-Dimensionali...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Strategic Synthesis of Novel Scaffolds: A Detailed Protocol for the Aza-Michael Addition of 2-Methylidene-7-azaspiro[3.5]nonane

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the "escape from flatland" is a guiding principle, urging a move away from planar, aromatic structures toward molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet conformationally defined architecture that can project functional groups into distinct vectors of chemical space.[1] This inherent 3D nature can significantly enhance binding affinity, improve selectivity, and optimize physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[2][3][4]

The 2-methylidene-7-azaspiro[3.5]nonane framework is a particularly attractive building block. It combines the desirable spirocyclic core with a reactive exocyclic methylene group, which serves as a versatile handle for functionalization. One of the most robust and atom-economical methods for its elaboration is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated compound.[5][6][7] This reaction forms a new carbon-nitrogen bond under typically mild conditions, providing a direct route to complex β-amino carbonyl compounds which are valuable precursors for a wide range of biologically active molecules.[5]

This document provides a comprehensive, field-tested protocol for performing aza-Michael addition reactions with 2-methylidene-7-azaspiro[3.5]nonane. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful combination of scaffold and reaction to generate novel chemical entities. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, and offer insights into reaction optimization and product characterization.

Mechanistic Rationale: The Aza-Michael Reaction

The aza-Michael reaction is a cornerstone of organic synthesis for C-N bond formation.[8] The reaction proceeds via the nucleophilic attack of an amine (the Michael donor) onto the β-carbon of an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile.[6][9]

The causality behind this regioselectivity is rooted in the electronic properties of the conjugated system. The electron-withdrawing group polarizes the double bond, creating an electrophilic center at the β-carbon. The secondary amine of the 7-azaspiro[3.5]nonane moiety acts as the nucleophile, attacking this electrophilic site. This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by the solvent or during aqueous workup) to yield the final β-amino adduct.[10][11] The overall process is thermodynamically controlled and often proceeds with high efficiency.[12]

aza_michael_mechanism Figure 1: Generalized Aza-Michael Addition Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Donor R₂NH (Michael Donor) Enolate Resonance-Stabilized Enolate Intermediate Donor->Enolate 1. Nucleophilic Attack at β-carbon Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Enolate Adduct β-Amino Carbonyl (Michael Adduct) Enolate->Adduct 2. Protonation

Caption: A diagram illustrating the key steps of the aza-Michael reaction.

Experimental Guide: A Representative Protocol

This section details a robust and reproducible protocol for the aza-Michael addition of 2-methylidene-7-azaspiro[3.5]nonane to a representative Michael acceptor, methyl acrylate. The use of molecular iodine as a mild Lewis acid catalyst is highlighted, as it effectively activates the Michael acceptor without requiring harsh conditions.[5][13]

Materials and Equipment
Reagents & Materials Equipment
2-Methylidene-7-azaspiro[3.5]nonaneRound-bottom flasks (10, 25 mL)
Methyl Acrylate (or other Michael acceptor)Magnetic stirrer and stir bars
Iodine (I₂)Syringes and needles
Dichloromethane (DCM), anhydrousTLC plates (silica gel 60 F₂₅₄)
Sodium Thiosulfate (Na₂S₂O₃), 10% aq. soln.UV lamp for TLC visualization
Saturated Sodium Bicarbonate (NaHCO₃) soln.Rotary evaporator
Brine (Saturated NaCl soln.)Glass funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄)Chromatography column
Silica Gel (for column chromatography)Standard laboratory glassware
Ethyl Acetate & Hexanes (for chromatography)NMR tubes
Step-by-Step Reaction Procedure

Rationale for Key Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and catalyst.[5]

  • Catalyst: Molecular iodine is an inexpensive, readily available, and mild Lewis acid that catalyzes the reaction efficiently, often at room temperature.[13]

  • Stoichiometry: A slight excess of the Michael acceptor (1.1 eq) is used to ensure complete consumption of the more valuable spirocyclic amine.

  • Workup: The sodium thiosulfate wash is critical for quenching and removing the iodine catalyst, simplifying purification.[5]

  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylidene-7-azaspiro[3.5]nonane (1.0 mmol, 1.0 eq) in 5 mL of anhydrous dichloromethane.

  • Addition of Michael Acceptor: Add methyl acrylate (1.1 mmol, 1.1 eq) to the solution via syringe.

  • Catalyst Addition: To the stirring solution, add molecular iodine (I₂) (0.1 mmol, 0.1 eq). The solution will typically turn brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 30% ethyl acetate in hexanes. The disappearance of the starting amine spot indicates reaction completion. Reaction times can vary from 2 to 8 hours depending on the acceptor.

  • Quenching: Upon completion, dilute the reaction mixture with 10 mL of DCM. Transfer the mixture to a separatory funnel and wash with 10 mL of a 10% aqueous sodium thiosulfate solution. The brown color of the organic layer should disappear.

  • Aqueous Workup: Sequentially wash the organic layer with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Michael adduct.

Experimental Workflow Visualization

experimental_workflow Figure 2: Experimental Workflow for Aza-Michael Addition A 1. Dissolve Spiro-Amine in Anhydrous DCM B 2. Add Michael Acceptor (e.g., Methyl Acrylate) A->B C 3. Add I₂ Catalyst (Stir at Room Temp) B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Na₂S₂O₃ & Perform Aqueous Workup D->E Reaction Complete F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Pure Product (NMR, MS, IR) G->H

Caption: A flowchart of the step-by-step experimental procedure.

Product Characterization

Thorough characterization of the final adduct is essential to confirm its structure and purity. The following techniques are standard.[13]

  • ¹H NMR Spectroscopy: Look for the disappearance of the vinyl protons of the Michael acceptor and the appearance of new aliphatic signals corresponding to the newly formed -CH₂-CH₂- linkage. The chemical shifts and coupling patterns of the protons adjacent to the nitrogen and carbonyl groups are diagnostic.[14][15]

  • ¹³C NMR Spectroscopy: Confirm the formation of the C-N bond by the appearance of new signals in the aliphatic region and the shift of the carbonyl carbon.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the expected molecular formula via High-Resolution Mass Spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Observe the characteristic stretching frequency of the carbonyl group (e.g., ~1735 cm⁻¹ for an ester) in the product.

Scope and Optimization Data

The described protocol is versatile and can be applied to a range of Michael acceptors. The table below provides representative data to guide experimental design.

Entry Michael Acceptor Catalyst Loading (mol%) Approx. Time (h) Typical Yield (%)
1Methyl Acrylate102-490-95%
2Acrylonitrile103-585-92%
3Methyl Vinyl Ketone101-392-97%
4N,N-Dimethylacrylamide156-1075-85%
5Nitroethylene51-288-94%

Note: Reaction times and yields are illustrative. Optimization of catalyst loading and temperature may be required for less reactive substrates. For sluggish reactions, gently heating to 40-50 °C can be beneficial.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; low reactivity of acceptor; wet solvent/reagents.Use fresh iodine; increase catalyst loading to 15-20 mol%; consider gentle heating (40 °C); ensure all glassware and solvents are anhydrous.
Formation of Side Products Polymerization of the Michael acceptor; bis-addition (if primary amine is used).Add the Michael acceptor slowly to the reaction mixture; ensure a slight excess of acceptor, not a large excess.
Difficult Purification Co-elution of product and starting material.Adjust the polarity of the chromatography eluent system; try a different stationary phase (e.g., alumina).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Michael acceptors like methyl acrylate and acrylonitrile are toxic and lachrymatory. Handle them with extreme caution in a fume hood.

References

  • ResearchGate. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (2010). Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. Synthetic Communications, 40(19). [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ACS Publications. (n.d.). Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. Synthetic Communications. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2023). Aza-Michael Addition of Dinitrogen to α,β-Unsaturated Carbonyl Compounds in a Dititanium Framework. Journal of the American Chemical Society. [Link]

  • Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for amine-catalyzed Michael additions via enamine activation. Retrieved from ResearchGate. [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Taylor & Francis Online. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4). [Link]

  • ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. Biomacromolecules. [Link]

  • Semantic Scholar. (n.d.). Michael Additions of Thiocompounds to AB -Unsaturated Carbonyl Compounds in Aqueous Media: Stereoselectivity with Unambiguous Characterization by NMR. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ResearchGate. (n.d.). Representative ¹H NMR spectra of synthesised Michael adducts. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. [Link]

  • IRIS UPO. (2010). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. [Link]

  • ACS Publications. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]

  • IJSDR. (2022). Michael Addition Reaction Under Green Chemistry. [Link]

  • SciELO. (n.d.). Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Retrieved from ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Michael addition reactions in macromolecular design for emerging technologies | Request PDF. Retrieved from ResearchGate. [Link]

  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

  • Pendidikan Kimia. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Pearson. (n.d.). Show how the following products might be synthesized from suitable Michael donors and acceptors. [Link]

  • Google Patents. (n.d.).
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • ACS Publications. (2025). Scalable Electrochemical Preparation of Spermidine and Spermine. ACS Electrochemistry. [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions | Request PDF. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (n.d.). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors | Request PDF. Retrieved from ResearchGate. [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. [Link]

  • YouTube. (2024). Michael addition reaction #Michael #additionreaction. [Link]

  • MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As a key intermediate in medicinal chemistry, the efficient synthesis of this spirocyclic compound is of significant interest.[1] This document provides in-depth technical guidance in a user-friendly question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges you might encounter during the synthesis. Each point provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yields in multi-step syntheses, particularly those involving the construction of complex scaffolds like spirocycles, can stem from various factors.[2] For the synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate, key areas to investigate include:

  • Inefficient Spirocyclization: The formation of the spirocyclic core is often the most challenging step. The choice of base, solvent, and temperature can dramatically influence the efficiency of intramolecular reactions.

    • Expert Insight: In similar syntheses, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to facilitate the cyclization. The solvent should be anhydrous and aprotic, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the base and intermediates.[1]

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. Common side reactions in related syntheses include polymerization, elimination, and intermolecular reactions.[3]

    • Troubleshooting:

      • High Dilution: Running the cyclization step under high dilution conditions can favor the desired intramolecular reaction over intermolecular side reactions.

      • Temperature Control: Carefully controlling the reaction temperature is crucial. Lower temperatures can increase selectivity and minimize the formation of degradation products.[3]

  • Incomplete Reactions: One or more steps in your synthetic sequence may not be proceeding to completion.

    • Monitoring is Key: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of each reaction. This will help identify the specific step that is underperforming.

Question 2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this impurity be and how can I minimize its formation?

The formation of isomeric byproducts is a common challenge in spirocycle synthesis.[2][3]

  • Potential Isomeric Impurity: A likely impurity is the endocyclic double bond isomer, Tert-butyl 2-methyl-7-azaspiro[3.5]non-1-ene-7-carboxylate. The exocyclic methylene group can isomerize to the more thermodynamically stable endocyclic position, especially in the presence of acid or base.

  • Minimizing Isomerization:

    • Mild Reaction Conditions: Employ mild and non-isomerizing reaction conditions for the introduction of the methylene group. A Wittig reaction or a Horner-Wadsworth-Emmons reaction are common methods for olefination and conditions can be optimized for kinetic control.

    • Careful Work-up: During the work-up, avoid prolonged exposure to acidic or basic conditions. Neutralize the reaction mixture promptly and use buffered solutions if necessary.

    • Purification Strategy: If the impurity is still present, consider alternative purification techniques such as preparative HPLC or crystallization to separate the isomers.

Question 3: The Boc-protection step is giving me a low yield. What are the critical parameters for this reaction?

The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is generally a robust reaction, but inefficiencies can arise.

  • Critical Parameters for Boc Protection:

    • Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc anhydride) is fresh and has not hydrolyzed.

    • Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. The stoichiometry of the base is important; use at least one equivalent.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.

    • Reaction Time and Temperature: The reaction is usually complete within a few hours at room temperature. Monitor by TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate.

What are the common synthetic routes to the 7-azaspiro[3.5]nonane core?

Several strategies have been developed for the synthesis of spirocyclic scaffolds. For the 7-azaspiro[3.5]nonane core, common approaches include:

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor containing both the piperidine and cyclobutane ring components. This is a widely used and versatile method.

  • [2+2] Cycloaddition: A [2+2] cycloaddition reaction between an alkene and a ketene or a ketene equivalent can be a powerful tool for constructing the cyclobutane ring of the spirocycle.[4]

  • Ring Expansion: As described in patent CN102659678B, a ring-enlargement reaction of a smaller spirocyclic precursor can also be an effective strategy.[1]

How can I confirm the structure and purity of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the tert-butyl group (a singlet around 1.47 ppm), the methylene protons (two singlets or a multiplet in the olefinic region), and the protons of the spirocyclic core.[1]

    • ¹³C NMR will confirm the presence of the quaternary spiro carbon, the carbonyl of the Boc group, and the carbons of the double bond.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compound.

Experimental Protocols

Below are representative, step-by-step protocols for key stages of the synthesis. These should be adapted and optimized based on your specific starting materials and laboratory conditions.

Protocol 1: Boc-Protection of a Precursor Amine

This protocol describes the general procedure for the protection of a secondary amine with a Boc group.

Step Procedure
1Dissolve the amine precursor (1.0 eq) in dichloromethane (DCM).
2Add triethylamine (1.2 eq) to the solution.
3Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
4Allow the reaction to warm to room temperature and stir for 2-4 hours.
5Monitor the reaction progress by TLC.
6Upon completion, quench the reaction with water.
7Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
8Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Wittig Reaction for Methylene Group Installation

This protocol outlines a general procedure for introducing the exocyclic methylene group.

Step Procedure
1Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
2Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise.
3Stir the resulting ylide solution at room temperature for 1 hour.
4Cool the solution to -78 °C and add a solution of the precursor ketone (1.0 eq) in anhydrous THF dropwise.
5Allow the reaction to slowly warm to room temperature and stir overnight.
6Quench the reaction with a saturated aqueous solution of ammonium chloride.
7Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
8Concentrate the organic layer and purify the crude product by column chromatography.

Visualizing the Synthesis and Troubleshooting

Diagrams can provide a clearer understanding of the reaction pathways and decision-making processes in troubleshooting.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic Start Precursor Ketone Wittig Wittig Reaction (Methylenation) Start->Wittig Product Tert-butyl 2-methylidene-7- azaspiro[3.5]nonane-7-carboxylate Wittig->Product LowYield Low Yield Observed Product->LowYield CheckPurity Check for Impurities (TLC, LC-MS) LowYield->CheckPurity OptimizeWittig Optimize Wittig Conditions (Base, Temp) CheckPurity->OptimizeWittig Impure OptimizePurification Optimize Purification (Column, HPLC) CheckPurity->OptimizePurification Pure but Low Mass

Caption: A simplified workflow for the final methylenation step and a corresponding troubleshooting decision tree.

Reaction_Mechanism Simplified Wittig Reaction Mechanism PhosphoniumSalt Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ (Phosphorus Ylide) PhosphoniumSalt->Ylide + Base Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Spirocyclic Ketone Precursor Ketone->Oxaphosphetane Product Exocyclic Alkene Product Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: A diagram illustrating the key intermediates in the Wittig reaction for the olefination step.

References

  • BenchChem. (n.d.). Common side reactions and byproducts in spirooxindole synthesis.
  • Unimi, A. I. R. (2022, March 25). Stereoselective domino reactions in the synthesis of spiro compounds.
  • RSquareL. (n.d.). Recent advances in the synthesis of spirocyclic compounds.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Royal Society of Chemistry. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • ChemicalBook. (2025, July 24). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • ChemicalBook. (n.d.). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis.
  • Chemdad. (n.d.). tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Sources

Optimization

Technical Support Center: Purifying Spirocyclic Intermediates with CombiFlash® Chromatography

Welcome to the technical support center for chemists and researchers facing the unique challenges of purifying spirocyclic intermediates. Spirocycles, with their rigid, three-dimensional structures and often subtle diffe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers facing the unique challenges of purifying spirocyclic intermediates. Spirocycles, with their rigid, three-dimensional structures and often subtle differences between stereoisomers, present distinct hurdles for automated flash chromatography. This guide is designed to provide practical, in-depth solutions to common problems encountered when using CombiFlash® or similar automated systems, moving beyond generic advice to address the specific causality behind purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes spirocyclic intermediates so challenging to purify via flash chromatography?

Spirocyclic compounds are molecules containing at least two rings connected by a single, common atom.[1] This structural feature imparts a high degree of rigidity and three-dimensionality, which leads to several purification challenges:

  • Poor Solubility: The rigid, complex scaffolds can make these compounds difficult to dissolve in common chromatography solvents, complicating sample loading.[2]

  • Separation of Diastereomers: The synthesis of spirocycles often generates diastereomers, which are stereoisomers that are not mirror images.[3] These molecules can have very similar physical properties and polarities, making them difficult to resolve chromatographically.[3][4]

  • On-Column Degradation: Some spirocyclic structures can be sensitive to the acidic nature of standard silica gel, leading to decomposition during the purification process.[5][6]

  • Co-elution with Impurities: The unique conformational constraints can sometimes lead to unexpected interactions with the stationary phase, causing co-elution with structurally dissimilar impurities.[7]

Q2: I have a new crude spirocyclic intermediate. Where do I even begin with method development for my CombiFlash® system?

A systematic approach is crucial. The foundation of a good flash method is built upon analytical Thin-Layer Chromatography (TLC).

  • Solvent System Scouting (TLC): Start by screening various solvent systems on TLC plates to find one that provides good separation between your target compound and major impurities. Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system.[8] This range generally translates well to flash chromatography, providing a good balance between resolution and run time.

  • Assess Stability: Perform a quick stability test by spotting your crude mixture on a silica TLC plate, letting it sit for an hour, and then eluting it. If new spots appear or the target spot diminishes, your compound may be unstable on silica.[5]

  • Select Stationary Phase: For most spirocycles, standard silica gel is the starting point. However, if TLC suggests stability issues or if the compound is very polar, consider alternative phases from the outset (see Table 1).

  • Program the CombiFlash®: Use the TLC-derived solvent system to program a linear gradient on the CombiFlash®. A good starting point is a gradient from 0% to 2x the strong solvent concentration determined by TLC, run over 10-15 column volumes (CV).[9]

Q3: Should I use normal-phase or reversed-phase chromatography for my spirocyclic compound?

The choice depends primarily on the polarity of your molecule.

  • Normal-Phase (e.g., Silica, Alumina): This is the most common starting point for traditional organic compounds. It works best for non-polar to moderately polar spirocycles that are soluble in solvents like hexane, ethyl acetate, and dichloromethane.

  • Reversed-Phase (e.g., C18): This is ideal for highly polar or water-soluble spirocyclic intermediates. If your compound is more soluble in methanol, acetonitrile, or water than in ethyl acetate, reversed-phase is likely the better choice. Specialized aqueous-stable C18 columns are available for separations requiring highly aqueous mobile phases (>80% water), which prevents a phenomenon known as "phase collapse".[10]

Q4: How do I handle a spirocyclic intermediate that is poorly soluble for liquid injection?

This is a very common issue. Forcing a poorly soluble compound into solution with a very strong solvent (like pure DCM or DMSO) for a liquid injection often leads to it crashing out at the top of the column, causing poor separation and high backpressure. The definitive solution is solid loading .[2] This technique involves adsorbing the compound onto a solid support (like silica gel or diatomaceous earth) and loading it into a dedicated cartridge. This ensures the compound is introduced to the column in a concentrated band, leading to significantly improved resolution.

In-Depth Troubleshooting Guides

Problem 1: I am struggling to separate two diastereomers. They are co-eluting or have very poor resolution.
  • Underlying Cause: Diastereomers often have minimal differences in polarity and structure, resulting in very similar retention times on the stationary phase.[3][4] Achieving separation requires maximizing the subtle differences in their interaction with the chromatographic system.

  • Solutions & Protocols:

    • Optimize the Gradient: A shallow gradient is the first and most effective tool. If your initial run shows poor resolution, drastically reduce the slope of the gradient in the region where your compounds elute.

      • Protocol:

        • Identify the solvent concentration (%) at which the diastereomers begin to elute from your initial scouting run.

        • Program a new method with a very shallow linear gradient (e.g., increasing by 0.5-1% per column volume) around this concentration. You can also program an isocratic hold at a specific solvent composition for several column volumes to improve separation.[9]

    • Change Solvent Selectivity: Solvents are grouped by their properties (proton donor, proton acceptor, dipole moment). Switching one of the mobile phase solvents for another from a different group can alter the interactions with your analytes and improve selectivity.[11]

      • Example: If you are using a Hexane/Ethyl Acetate system, try replacing Ethyl Acetate with Dichloromethane/Methanol or MTBE.

    • Alter the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry is the next logical step.[7] Different phases offer different interaction mechanisms.

      • Amine (NH2) Columns: Useful for compounds with hydrogen-bond donating groups. The amine functionality can interact differently with stereoisomers.

      • Diol Columns: Offers different hydrogen bonding characteristics compared to silica.

      • Reversed-Phase (C18): Sometimes, switching to reversed-phase provides a completely different selectivity profile that can easily separate stubborn diastereomers.[3][4]

    • Increase Column Length (Stacking Columns): For particularly challenging separations, you can physically connect two columns in series to increase the theoretical plates and enhance resolution.[3][4] This is an advanced technique but can be highly effective.

Problem 2: My target spirocycle appears to be degrading on the column.
  • Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups. These sites can catalyze the degradation of acid-sensitive compounds.[5][12]

  • Solutions & Protocols:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.

      • Protocol: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the polar solvent (e.g., ethyl acetate or methanol) of your mobile phase.[8][13] This is highly effective for stabilizing basic or acid-labile compounds.

      • Caution: Ensure your target compound is stable under basic conditions before trying this.

    • Switch to a Less Acidic Stationary Phase: If base-modification is not an option, use a different stationary phase.

      • Alumina: Can be obtained in neutral, basic, or acidic forms. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.

      • Bonded Phases: C18, Diol, or Amine columns are generally less harsh than bare silica.

    • Minimize Residence Time: A faster, optimized gradient reduces the time your compound spends in contact with the stationary phase, thereby minimizing the opportunity for degradation.[14]

Problem 3: My basic, nitrogen-containing spirocycle is showing severe peak tailing.
  • Underlying Cause: The basic nitrogen atom in your molecule is strongly and often irreversibly interacting with the acidic silanol groups on the silica surface. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[15][16]

  • Solutions & Protocols:

    • Use a Mobile Phase Modifier: This is the most common and effective solution. The modifier acts as a competitive base, binding to the active silanol sites and preventing your compound from interacting with them.[17][18]

      • Protocol: Add 0.5-2% triethylamine (TEA) or 1-3 drops of ammonium hydroxide per liter to your mobile phase's polar component.[8][13] The improvement in peak shape is often dramatic.

    • Use an Amine-Functionalized Column: These columns have a covalently bonded aminopropyl phase, which effectively masks the underlying silica and provides a mildly basic surface, ideal for purifying basic compounds without modifiers.[7]

Workflow & Data Visualization
Decision Tree for Initial Method Development

This diagram outlines the logical steps from receiving a crude sample to running the first purification.

MethodDevelopment Start Crude Spirocyclic Intermediate TLC Perform TLC Screening (Multiple Solvent Systems) Start->TLC Rf_Check Is Rf of Target Between 0.2-0.35? TLC->Rf_Check Rf_Check->TLC No, Adjust Polarity Stability_Check Is Compound Stable on Silica Plate? Rf_Check->Stability_Check Yes Solubility_Check Is Compound Soluble in Loading Solvent? Stability_Check->Solubility_Check Yes Alt_Phase Consider Alternative Phase (Alumina, C18, Amine) Stability_Check->Alt_Phase No, Degradation Seen Liquid_Load Prepare for Liquid Load Solubility_Check->Liquid_Load Yes Solid_Load Prepare Solid Load Cartridge Solubility_Check->Solid_Load No Normal_Phase Select Normal Phase (Silica) Run_Gradient Run Initial Linear Gradient on CombiFlash® Normal_Phase->Run_Gradient Alt_Phase->Solubility_Check Liquid_Load->Normal_Phase Solid_Load->Normal_Phase ResolutionTroubleshooting Start Poor Resolution or Co-eluting Peaks Shallow_Gradient Run a Shallower Gradient or Isocratic Hold Start->Shallow_Gradient Check_Resolution Resolution Improved? Shallow_Gradient->Check_Resolution Change_Solvent Change Solvent Selectivity (e.g., EtOAc -> DCM/MeOH) Check_Resolution->Change_Solvent No Success Purification Successful Check_Resolution->Success Yes Check_Again Resolution Improved? Change_Solvent->Check_Again Change_Stationary_Phase Change Stationary Phase (e.g., Silica -> C18 or Amine) Check_Again->Change_Stationary_Phase No Check_Again->Success Yes Change_Stationary_Phase->Success Separation Achieved Stack_Columns Consider Stacking Columns (Advanced) Change_Stationary_Phase->Stack_Columns Still Poor

Caption: Troubleshooting poor peak resolution.

Summary Tables for Quick Reference
Table 1: Stationary Phase Selection Guide
Stationary PhasePrimary Use Case for SpirocyclesWhen to UsePotential Drawbacks
Silica Gel General purpose, non-polar to moderately polar compounds.Default starting point for most purifications.Acidic surface can cause degradation of sensitive compounds or tailing of basic amines. [5]
Reversed-Phase C18 Polar, water-soluble compounds.When compound is insoluble in normal-phase solvents. Excellent for separating diastereomers. [3][4]Poor retention of very non-polar compounds. Highly aqueous mobile phases require specialized columns. [10]
Alumina (Neutral/Basic) Acid-sensitive compounds.When on-column degradation is observed on silica.Can have lower loading capacity than silica; reactivity can be an issue.
Amine (NH2) Basic (nitrogen-containing) compounds.To prevent peak tailing of basic amines without using mobile phase modifiers. [7]Can be less robust than silica; may react with carbonyl-containing compounds.
Diol Polar compounds; offers alternative selectivity to silica.When silica fails to resolve key impurities and a different hydrogen-bonding interaction is needed.Generally lower loading capacity than silica.
Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended Solution
Poor Diastereomer Separation Very similar polarity.Run a shallower gradient; change solvent system; switch to a different stationary phase (e.g., C18). [4][7]
Compound Degradation Acidic silica surface.Add 0.1-1% TEA to mobile phase; switch to Alumina or a bonded-phase column. [13]
Peak Tailing (Basic Compounds) Analyte interaction with silanol groups.Add 0.5-2% TEA to mobile phase; use an Amine (NH2) column. [7][17]
Poor Solubility / Sample Precipitation High crystallinity, rigid structure.Use a solid load cartridge instead of liquid injection. [2]
High System Backpressure Sample precipitation at column head; blocked frit.Ensure complete sample dissolution; use solid loading; filter crude sample before loading. [19]
No Compound Eluting Compound is unstable and stuck to column; wrong solvent system used.Test for stability on TLC;[5] double-check solvent composition.
References
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.4

  • Getting started with your CombiFlash® system. Teledyne ISCO (YouTube). 20

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc.3

  • Diagnostics and Troubleshooting. Teledyne ISCO. 19

  • Analytical Method Development. SpiroChem. 21

  • CombiFlash Torrent® User Manual. Teledyne Labs. 22

  • CombiFlash NextGen User Manual.pdf. Teledyne ISCO. 2

  • combiflash issues.. : r/Chempros. Reddit. 23

  • Flowcell Care and Cleaning for the CombiFlash Companion. Teledyne ISCO. 24

  • Preventative Cleaning of ELSD Detector in the CombiFlash System. Teledyne Labs. 25

  • Mobile Phase Modifiers. ZeptoMetrix. 15

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Technology Networks. 17

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. PubMed. 26

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. 5

  • CombiFlash® Rf - User Manual. Teledyne ISCO. 27

  • How changing stationary phase chemistry can impact separation selectivity. Biotage. 7

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. 28

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. 13

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE. 29

  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Journal of Separation Science. 30

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. 18

  • Preventive Maintenance for the CombiFlash®Torrent. Teledyne Labs. 31

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. 11

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. 32

  • On-Column Sample Degradation. LCGC International. 14

  • Injection Valve Maintenance; Electrical Troubleshooting - Teledyne CombiFlash Rf User Manual. ManualsLib. 33

  • Mobile Phase Modifiers for HPLC and LC/MS - Reagents. Spex. 16

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. 6

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem. 34

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 8

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. 35

  • CombiFlash Gradient Methods. Teledyne Labs. 9

  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. MicroSolv. 12

  • Strategy of method development for isolation/purification. YMC CO., LTD.36

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.10

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. 37

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.

  • Selectivity optimization in liquid chromatography via stationary phase tuning. PubMed. 38

  • On column degradation. Chromatography Forum. 39

  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. 41

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem. 42

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem. 43

  • Spirocyclic Motifs in Natural Products. MDPI. 44

  • Spiro compound. Wikipedia. 1

  • Sample Loading Techniques in Flash Chromatography. Teledyne Laboratory and Field Instruments (YouTube). 45

Sources

Troubleshooting

Preventing side reactions during the olefination of 2-oxo-7-azaspiro[3.5]nonane

Technical Support Center: Olefination of 2-Oxo-7-azaspiro[3.5]nonane Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the olefination of 2-oxo-7-azaspiro[3.5]nonane derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Olefination of 2-Oxo-7-azaspiro[3.5]nonane

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the olefination of 2-oxo-7-azaspiro[3.5]nonane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The 7-azaspiro[3.5]nonane core is a key structural motif in modern drug discovery, notably in the development of GPR119 agonists[1].

The olefination of the 2-oxo position on the cyclobutanone ring presents unique challenges due to steric hindrance and the presence of α-protons, which can lead to undesired side reactions. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during this transformation.

Part 1: Strategic Considerations - Choosing Your Olefination Method

The first and most critical decision is the selection of the appropriate olefination methodology. The sterically encumbered nature of the spirocyclic ketone significantly impacts reaction efficiency.

Frequently Asked Questions (FAQs): Method Selection

Question 1: Which olefination reaction is most suitable for a sterically hindered and enolizable ketone like N-Boc-2-oxo-7-azaspiro[3.5]nonane?

Answer: There is no single "best" method; the optimal choice depends on the desired alkene substituent and the scale of the reaction. However, for sterically hindered ketones, standard olefination reactions must be carefully considered.

  • Wittig Reaction: This is a classic and reliable method, especially for introducing a simple methylene group (CH₂).[2][3] For more substituted alkenes, particularly with stabilized ylides, the reaction can be sluggish or fail entirely with hindered ketones.[4][5] Unstabilized ylides are more reactive but can be challenging to handle and may offer poor stereoselectivity.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often superior to the Wittig reaction for hindered ketones.[2][4] The phosphonate carbanions used in the HWE are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to better yields.[6] A significant advantage is the easy removal of the water-soluble phosphate byproduct during workup.[6][7] This method typically provides excellent E-selectivity.[6][8]

  • Julia-Kocienski Olefination: This is a powerful method for achieving high E-selectivity and is tolerant of many functional groups.[9][10][11] However, it is a multi-step process that requires the synthesis of a sulfone reagent, which may not be ideal for rapid library synthesis.

  • Tebbe/Petasis Olefination: For the specific case of methylenation (installing a =CH₂ group), the Tebbe reagent is highly effective, even with esters and amides which are unreactive in the Wittig reaction.[12][13] It is less basic than Wittig reagents, minimizing enolization side reactions.[13] However, the reagent is pyrophoric and requires careful handling.[13]

The following table summarizes the key considerations for this specific substrate:

Method Tolerance to Steric Hindrance Key Advantage(s) Potential Issue(s) for this Substrate Typical Selectivity
Wittig Poor to ModerateWell-established; good for methylenation.Low reactivity with hindered ketones; byproduct removal can be difficult.Unstabilized ylides: Z-selective. Stabilized ylides: E-selective.[4]
Horner-Wadsworth-Emmons Good to ExcellentHigher reactivity; easy byproduct removal.Phosphonate carbanion basicity can cause enolization.Highly E-selective.[6][8]
Julia-Kocienski GoodExcellent E-selectivity; functional group tolerance.Multi-step reagent preparation; uses toxic reagents (historically).[9]Highly E-selective.[9][11]
Tebbe/Petasis ExcellentReacts with unreactive carbonyls; low basicity.Reagent is pyrophoric and moisture-sensitive; typically for methylenation.Not applicable (forms terminal alkene).

Part 2: Troubleshooting Guide - Diagnosing and Solving Side Reactions

Once a method is chosen, you may still encounter specific side reactions. This section addresses the most common problems in a Q&A format.

General Issues

Question 2: My reaction is giving a low yield with significant recovery of starting material. What is the likely cause?

Answer: For this substrate, the primary cause of low conversion is steric hindrance . The spirocyclic center crowds the carbonyl group, slowing the rate of nucleophilic attack by the olefination reagent.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor closely for decomposition.

  • Extend Reaction Time: Due to the slow kinetics, reactions may require longer times than typical for unhindered ketones. Use TLC or LCMS to monitor progress.

  • Switch Reagents: If using a stabilized Wittig ylide, the reaction may simply be too slow.[5] Switching to a more reactive unstabilized ylide (for methylenation) or, more preferably, to an HWE reagent is the most effective solution.[14]

Horner-Wadsworth-Emmons (HWE) Specific Issues

Question 3: In my HWE reaction, I've isolated a byproduct with the same mass as my product, but the NMR is inconsistent. What could it be?

Answer: The most probable side reaction is enolization of the cyclobutanone followed by alkylation or other downstream reactions, or epimerization if other stereocenters are present. The α-protons of the ketone are acidic (pKa ~20) and can be removed by the basic phosphonate carbanion.[15][16]

Enolization Ketone Starting Ketone (2-oxo-7-azaspiro[3.5]nonane) Enolate Enolate Intermediate Ketone->Enolate Base (HWE Reagent) (Side Path) Product Desired Olefin Product Ketone->Product HWE Reagent (Desired Path) Enolate->Ketone Protonation SideProduct Side Products (Epimers, Alkylated Ketones) Enolate->SideProduct Reaction with Electrophile HWE_Workflow cluster_prep Step 1: Anion Formation cluster_reaction Step 2: Olefination cluster_workup Step 3: Workup & Purification A Add THF and Triethyl Phosphonoacetate B Cool to 0 °C A->B C Add NaH B->C D Stir at 0 °C -> RT C->D E Cool Anion to 0 °C D->E G Add Ketone Solution Dropwise E->G F Dissolve Ketone in THF F->G H Stir 0 °C -> RT, Overnight I Quench with aq. NH4Cl H->I J Extract with Ethyl Acetate I->J K Wash, Dry, Concentrate J->K L Purify via Chromatography K->L

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Protection and Deprotection of Sterically Hindered Azaspirocycles

Welcome to the technical support center for navigating the complexities of Boc (tert-butoxycarbonyl) protection and deprotection of sterically hindered azaspirocycles. Researchers in drug development and organic synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Boc (tert-butoxycarbonyl) protection and deprotection of sterically hindered azaspirocycles. Researchers in drug development and organic synthesis often encounter challenges with these unique three-dimensional scaffolds due to their inherent structural rigidity and steric bulk.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems. Each entry details potential causes and provides validated protocols and strategic advice to overcome these hurdles.

Problem 1: Incomplete or Failed Boc-Protection of a Hindered Azaspirocyclic Amine

Question: I am attempting to Boc-protect a sterically hindered secondary amine on an azaspirocycle using standard Boc₂O and a base like triethylamine, but the reaction is extremely slow or fails to proceed to completion. What is causing this, and how can I resolve it?

Answer:

This is a classic issue rooted in the interplay between the amine's nucleophilicity and steric hindrance.

  • Causality: The nitrogen atom in your azaspirocycle is likely in a congested environment. This steric bulk impedes the approach of the electrophilic Boc₂O (di-tert-butyl dicarbonate). Furthermore, hindered amines are often less nucleophilic, slowing the reaction rate significantly compared to unhindered counterparts.[3] In some cases, the starting material's poor solubility, especially if it is zwitterionic, can also prevent the reaction from proceeding.[4]

  • Recommended Solutions:

    • Catalytic Activation with DMAP: The most effective solution is often the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts rapidly with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[5] This intermediate is a much more potent acylating agent than Boc₂O itself, enabling the successful protection of even hindered amines.[6]

    • Solvent and Temperature Optimization: Switching to a higher-boiling aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane and increasing the reaction temperature (e.g., 40-50 °C) can provide the necessary energy to overcome the activation barrier.[7][]

    • Alternative Basification: For substrates with very poor solubility, using aqueous conditions with a base like NaOH can be effective, as the substrate may be more soluble as its corresponding salt.[4] For highly sensitive, anhydrous conditions, using NaH or NaHMDS to first deprotonate the amine before adding Boc₂O can also drive the reaction to completion.[]

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Caption: Troubleshooting workflow for incomplete Boc-protection.

Experimental Protocol: DMAP-Catalyzed Boc-Protection
  • Preparation: To a solution of the sterically hindered azaspirocycle (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv.).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, gentle heating to 40 °C may be applied.

  • Monitoring: Track the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product.

Problem 2: Failed Boc-Deprotection Under Standard Acidic Conditions (TFA/DCM)

Question: My Boc-protected azaspirocycle is resistant to deprotection. I've used standard conditions (e.g., 20-50% TFA in DCM), but I see little to no conversion even after prolonged reaction times. How can I remove this stubborn Boc group?

Answer:

Extreme steric hindrance can shield the Boc group's carbonyl oxygen from protonation, which is the necessary first step in the standard acid-catalyzed deprotection mechanism.[9][10] This necessitates moving to more potent deprotection strategies.

  • Causality: The mechanism for TFA-mediated deprotection involves protonation of the carbonyl, followed by loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[9][11] In highly hindered environments, the approach of the acid to the carbonyl is disfavored, dramatically slowing the reaction rate.[10]

  • Recommended Solutions:

    • Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative mechanistic pathway. Instead of protonation, the Lewis acid (e.g., TMSI, ZnBr₂, AlCl₃) coordinates to the carbonyl oxygen.[12] This coordination activates the carbonyl group, facilitating cleavage of the tert-butyl C-O bond. Trimethylsilyl iodide (TMSI) is particularly effective for very resistant substrates.[7]

    • Thermal Deprotection: In the absence of other heat-sensitive functional groups, thermal deprotection can be a clean and effective "reagent-free" method. Heating the compound in a high-boiling solvent (e.g., toluene, xylene) or even in water at reflux can induce thermolytic cleavage of the Boc group to release isobutylene and CO₂.[13][14]

    • Harsher Brønsted Acids: Using neat (100%) TFA or switching to a stronger acid system like HCl (4M in 1,4-dioxane) can sometimes provide the necessary acidity to drive the reaction forward, although this increases the risk of side reactions.[7][15]

Table 1: Comparison of Deprotection Methods for Hindered Substrates
MethodReagents & ConditionsProsCons
Standard Acid 20-50% TFA in DCM, RT, 1-4hMild, common, volatile byproducts.Ineffective for highly hindered groups.[10]
Harsh Acid 4M HCl in Dioxane, RT, 1-4hMore potent than TFA/DCM.Can cleave other acid-labile groups; non-volatile salt product.[15]
Lewis Acid TMSI (1.5 eq) in CH₂Cl₂ or CH₃CN, RT, 1-12hHighly effective for resistant cases; non-hydrolytic.[7][16]TMSI is moisture-sensitive; requires anhydrous conditions.
Thermal Toluene or Water, Reflux, 1-24h"Green" method, avoids strong acids.[14][17]Requires high temperatures; not suitable for thermally labile molecules.[13]
Experimental Protocol: TMSI-Mediated Boc-Deprotection
  • Preparation: Dissolve the Boc-protected azaspirocycle (1.0 equiv.) in anhydrous chloroform (CHCl₃) or acetonitrile under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.2-1.5 equiv.) dropwise to the solution at room temperature.[16][18]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the substrate's steric hindrance.[19]

  • Monitoring: Track the reaction progress carefully by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol (MeOH). This consumes excess TMSI and hydrolyzes the silyl carbamate intermediate.[7] Remove all volatiles in vacuo. The resulting product is typically the amine salt, which can be used directly or neutralized with a mild base.

Problem 3: Formation of Side Products During Acidic Deprotection

Question: The deprotection of my azaspirocycle with TFA is working, but I am observing significant side product formation, leading to a low yield of my desired amine. How can I suppress these side reactions?

Answer:

This issue is almost always caused by the reactive tert-butyl cation that is generated as a byproduct of Boc cleavage.[20]

  • Causality: The tert-butyl cation is a potent electrophile. If your substrate contains nucleophilic functional groups (e.g., indoles, phenols, thioethers), this cation can alkylate them, leading to undesired side products.[10][21]

  • Recommended Solution: Use of Scavengers: The solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic reagents that are designed to react with and neutralize the tert-butyl cation faster than any functional group on your substrate.[22]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent general-purpose cation scavengers. They react with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium cation.[10][22]

    • Thioanisole or 1,2-Ethanedithiol (EDT): These are particularly effective for protecting sulfur-containing residues like methionine or cysteine.[22]

    • Anisole: Often used to protect tyrosine or tryptophan residues from alkylation.[7]

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ScavengerMechanism cluster_main TFA-Mediated Deprotection cluster_side_reaction Side Reaction (No Scavenger) cluster_scavenging Desired Pathway (With Scavenger) BocAmine R₂N-Boc CarbamicAcid [R₂N-COOH] BocAmine->CarbamicAcid + H⁺ (TFA) FreeAmine R₂NH₂⁺ + CO₂ CarbamicAcid->FreeAmine - H⁺ tBuCation tert-Butyl Cation (Reactive Electrophile) CarbamicAcid->tBuCation tBuCation_copy1 tert-Butyl Cation tBuCation_copy2 tert-Butyl Cation Nucleophile Substrate-Nu: SideProduct Alkylated Side Product (Substrate-Nu-tBu) Nucleophile->SideProduct tBuCation_copy1->SideProduct Scavenger Scavenger (e.g., TES) TrappedProduct Trapped Byproduct (e.g., Isobutane) Scavenger->TrappedProduct tBuCation_copy2->TrappedProduct

Caption: Role of scavengers in preventing side product formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best deprotection strategy for my specific azaspirocycle?

A1: The optimal strategy depends on the steric hindrance around the Boc group and the presence of other sensitive functional groups in your molecule. A decision-tree approach is often helpful.

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DeprotectionDecisionTree Start Start: Need to Deprotect Hindered Boc-Azaspirocycle Q2 Is the reaction sluggish with standard TFA/DCM? Start->Q2 Q1 Does the molecule have other acid-sensitive groups (e.g., tBu esters, acetals)? Q3 Is the molecule thermally stable (>100 °C)? Q1->Q3 Yes Method_TMSI Use Lewis Acid (TMSI) in anhydrous CH₂Cl₂/CH₃CN Q1->Method_TMSI No Q2->Q1 Yes Method_TFA Use TFA/DCM with Scavengers (TES/TIS) Q2->Method_TFA No Method_Thermal Use Thermal Deprotection (Toluene or H₂O reflux) Q3->Method_Thermal Yes Method_HarshAcid Use Harsh Acid (4M HCl/Dioxane) Q3->Method_HarshAcid No

Caption: Decision tree for selecting a Boc-deprotection method.

Q2: What is the exact role of DMAP in Boc-protection? Why is it only needed catalytically?

A2: DMAP acts as an acyl transfer catalyst. It reacts with Boc₂O to form a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards the hindered amine than Boc₂O itself. Once the Boc group is transferred to the amine, the DMAP is regenerated, allowing it to re-enter the catalytic cycle. This is why only a catalytic amount (10-20 mol%) is required.[5][23]

Q3: Can I monitor these reactions by TLC? What should I look for?

A3: Yes, TLC is an excellent tool. For Boc-protection, you will see the disappearance of the more polar starting amine spot and the appearance of a less polar, higher-Rf product spot. For deprotection, the opposite occurs: the non-polar Boc-protected starting material is consumed, and a new, highly polar spot (often staying at the baseline) corresponding to the amine salt appears. Staining with ninhydrin is very useful, as it will develop a colored spot for the deprotected free amine but not for the protected starting material.[10]

Q4: Are there any safety concerns I should be aware of?

A4: Absolutely.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Trimethylsilyl Iodide (TMSI): TMSI is extremely sensitive to moisture and air, reacting to release HI gas. It is also corrosive. It must be handled under an inert atmosphere using syringe techniques.

  • Thermal Reactions: High-temperature reactions should be conducted with care, ensuring proper ventilation and using appropriate heating mantles and condensers to prevent solvent loss. Reactions in sealed vessels should be avoided due to gas evolution (CO₂, isobutylene).[9][14]

References
  • Vertex AI Search Result[5],[6]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[13],[24]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[9]

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  • Vertex AI Search Result[14]

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Troubleshooting

Technical Support Center: Enhancing the Stability of Boc-Protected Amines

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the stability of tert-butyloxycarbony...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the stability of tert-butyloxycarbonyl (Boc)-protected amines, particularly when facing challenges with premature or unwanted cleavage under acidic conditions. As Senior Application Scientists, we have compiled this resource to address common and complex issues encountered in the lab, grounding our advice in established chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of Boc-protected amines.

Q1: What is the mechanism of acidic Boc deprotection, and why is it considered "acid-labile"?

The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable with acid.[1] This "acid-lability" stems from its chemical structure. The deprotection is a carbamate hydrolysis that proceeds via an SN1-type mechanism.[2] First, the carbonyl oxygen of the Boc group is protonated by an acid (like trifluoroacetic acid, TFA, or hydrochloric acid, HCl).[3] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2] The carbamic acid rapidly decomposes into carbon dioxide and the free amine.[1][4] The stability of the resulting tert-butyl carbocation is the primary reason the Boc group is so susceptible to acidic cleavage.[2]

Q2: Under what acidic conditions is a Boc group typically considered stable or unstable?

The stability of a Boc group is not absolute but exists on a spectrum depending on several factors. Generally:

  • Stable: Boc groups are resistant to weak acids and can often withstand short exposure to moderately acidic conditions used during aqueous workups or chromatography on silica gel.

  • Unstable: Strong acids like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane will rapidly cleave the Boc group, often within an hour at room temperature.[5][6] Even moderately acidic conditions, if applied for extended periods or at elevated temperatures, can lead to significant deprotection.[7] The lability also increases with the presence of electron-donating groups on the amine substrate, which can further stabilize the transition state.

Q3: What are the primary side reactions to be aware of during acidic Boc deprotection?

The most significant side reaction is caused by the electrophilic tert-butyl cation generated during cleavage.[8][9] This cation can alkylate any available nucleophiles in the reaction mixture.[10] Common targets include:

  • Electron-rich aromatic rings: Tryptophan and tyrosine residues in peptides are highly susceptible to tert-butylation.[8][11]

  • Sulfur-containing residues: Methionine can be alkylated to form a sulfonium salt, and the free thiol of cysteine is also a target.[8][12]

  • The deprotected amine itself: Although less common, the product amine can sometimes be alkylated.

These side reactions can be largely suppressed by using "scavengers".[13]

Q4: What are scavengers and how do I choose the right one?

Scavengers are reagents added to the deprotection mixture to trap the reactive tert-butyl cation before it can react with your substrate.[8] They are typically nucleophilic compounds that are inert to the other functionalities in your molecule. The choice of scavenger depends on the sensitive groups present in your substrate.[13]

Sensitive Group(s)Recommended Scavenger(s)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), ThioanisoleTIS is a hydride donor that reduces the cation. Thioanisole is an effective nucleophilic trap.[8][14]
Methionine (Met)ThioanisolePrevents the formation of sulfonium salts.[8]
Cysteine (Cys)Ethanedithiol (EDT), Dithiothreitol (DTT)Protects the free thiol group from alkylation.[8]
Tyrosine (Tyr)Anisole, PhenolActs as a decoy for Friedel-Crafts alkylation.[8][14]
General PurposeTriisopropylsilane (TIS), WaterA common "cocktail" like TFA/TIS/H₂O (95:2.5:2.5) is effective for many substrates.[13][14]

Mechanistic Insights & Workflows

Understanding the underlying mechanisms and having a logical workflow are crucial for troubleshooting.

// Nodes BocAmine [label="R₂N-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedBoc [label="R₂N-Boc(H⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage (Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarbamicAcid [label="Carbamic Acid\n(R₂N-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; tBuCation [label="tert-Butyl Cation\n(t-Bu⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FreeAmine [label="Free Amine\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct [label="Alkylated\nSide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrappedCation [label="Trapped Cation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges BocAmine -> Protonation [label="+ H⁺"]; Protonation -> ProtonatedBoc; ProtonatedBoc -> Cleavage; Cleavage -> CarbamicAcid; Cleavage -> tBuCation; CarbamicAcid -> Decomposition; Decomposition -> FreeAmine; Decomposition -> CO2; tBuCation -> SideProduct [label="Reacts with\nNucleophile", color="#EA4335"]; tBuCation -> Scavenger [style=dashed, label="Intercepted by", color="#4285F4"]; Scavenger -> TrappedCation [color="#4285F4"]; } dot Caption: Acid-catalyzed deprotection of a Boc-protected amine.

// Nodes Start [label="Problem:\nPremature Boc Cleavage", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Acid [label="Is a strong acid\npresent in the process\n(reaction, workup, or purification)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A_Neutralize [label="Action:\nNeutralize acidic reagents.\nUse NaHCO₃ or basic alumina\nduring purification.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Sterics [label="Is the Boc group on a\nsterically unhindered or\nelectron-rich amine?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A_ChangePG [label="Action:\nConsider a more robust\nprotecting group (e.g., Cbz).\n[15]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Temp [label="Is the process\nrun at elevated\ntemperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A_LowerTemp [label="Action:\nPerform steps at 0°C or\nroom temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Solvent [label="Are protic solvents\n(e.g., MeOH) used with\nLewis acids?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A_ChangeSolvent [label="Action:\nSwitch to aprotic solvents\nlike DCM or THF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Stability Enhanced", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Acid; Q_Acid -> A_Neutralize [label="Yes"]; A_Neutralize -> End; Q_Acid -> Q_Sterics [label="No"]; Q_Sterics -> A_ChangePG [label="Yes"]; A_ChangePG -> End; Q_Sterics -> Q_Temp [label="No"]; Q_Temp -> A_LowerTemp [label="Yes"]; A_LowerTemp -> End; Q_Temp -> Q_Solvent [label="No"]; Q_Solvent -> A_ChangeSolvent [label="Yes"]; A_ChangeSolvent -> End; Q_Solvent -> End [label="No"]; } dot Caption: Troubleshooting workflow for enhancing Boc stability.

Troubleshooting Guide: Specific Scenarios

This section provides answers to specific problems you might encounter during your experiments.

Q5: I'm seeing partial Boc deprotection during my aqueous workup. How can I prevent this?

This often happens if the aqueous layer is inadvertently acidic.

  • Cause: An acidic reagent from a previous step (e.g., a Lewis acid or an acid catalyst) may not have been fully quenched.

  • Solution: Ensure the reaction is thoroughly quenched before workup. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes until the aqueous layer is neutral or slightly basic (test with pH paper). Avoid using strong bases if your molecule has base-labile groups.

Q6: My Boc-protected compound is slowly degrading on silica gel during column chromatography. What's happening?

Silica gel is inherently acidic and can cause the slow cleavage of highly sensitive Boc-protected amines.

  • Cause: The acidic nature of standard silica gel provides a catalytic surface for deprotection, especially during long purification runs.

  • Solution 1 (Neutralization): Pre-treat your silica gel. You can prepare a slurry of silica in your eluent containing a small amount of a volatile base, like triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.

  • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (for reverse-phase chromatography), if compatible with your molecule's polarity.[16]

Q7: I need to perform a reaction on my molecule that requires mild acid, but I want to keep the Boc group intact. Is this possible?

Yes, selective reactivity is a cornerstone of organic synthesis. The key is to control the conditions precisely.

  • Cause of Challenge: The energy difference between cleaving the Boc group and performing another acid-mediated reaction can be small.

  • Strategy 1 (Control Acid Strength): Use the mildest acid possible at the lowest effective concentration. For example, to cleave a highly acid-labile group like Trityl (Tr) in the presence of Boc, very mild conditions like 1% TFA in DCM can be used.[15]

  • Strategy 2 (Control Temperature): Keep the reaction temperature as low as possible (e.g., 0°C or -20°C). Acid-catalyzed reactions, including Boc cleavage, are highly temperature-dependent.[6]

  • Strategy 3 (Lewis Acids): Some Lewis acids can be used for other transformations without cleaving the Boc group, especially in aprotic solvents. However, care must be taken as some Lewis acids, like AlCl₃, can cleave Boc groups.[10] A careful screen of conditions is essential.

Q8: My Boc deprotection reaction is sluggish or incomplete, even with strong acid. What could be the issue?

While the focus here is on stability, incomplete deprotection is a related common problem.

  • Cause 1 (Steric Hindrance): Bulky groups near the Boc-protected nitrogen can significantly slow down the rate of deprotection by sterically hindering the approach of the acid.[6][17]

  • Solution: Increase the reaction time or gently warm the reaction (e.g., to 40°C), though be mindful that this can also increase side reactions.[6] Using a stronger acid system, like 4M HCl in dioxane, may also be effective.[13]

  • Cause 2 (Insufficient Acid): Ensure you are using a sufficient molar excess of the acid. The deprotection reaction consumes acid. Some studies suggest the reaction can have a second-order dependence on the acid concentration.[18]

  • Solution: Use a larger volume of the acidic solution or a higher concentration. For TFA, it's often used as the solvent or in a high concentration (e.g., 25-50% in DCM).[6]

Advanced Strategies & Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is for the complete and clean removal of a Boc group from a substrate with sensitive residues.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation: Dissolve the Boc-protected compound (1 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[12]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition: Prepare the deprotection "cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[17]

  • Deprotection: Slowly add the TFA/TIS/H₂O cocktail (typically 10-20 volume equivalents relative to the substrate solution) to the stirred substrate solution at 0°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[19]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate with a solvent like toluene or DCM (2-3 times) to help remove residual TFA.[12]

    • Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Isolation: Collect the solid product by filtration or centrifugation. Wash the precipitate thoroughly with cold diethyl ether to remove scavengers and byproducts, then dry under vacuum.[19]

Protocol 2: Screening for Optimal Stability during a Mildly Acidic Reaction

Use this workflow to find conditions that allow a desired reaction to proceed without cleaving a sensitive Boc group.

Materials:

  • Boc-protected starting material

  • A panel of mild acids (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid, camphorsulfonic acid (CSA))

  • A panel of aprotic solvents (DCM, THF, acetonitrile, 1,4-dioxane)

  • Small reaction vials

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Setup: In separate vials, dissolve a small, equal amount of your Boc-protected substrate in each of the selected solvents.

  • Condition Matrix: To each vial, add a different mild acid at a controlled concentration (e.g., 0.1 eq, 0.5 eq, 1.0 eq). Set up a matrix of experiments covering different acids, concentrations, and solvents.

  • Temperature Control: Run parallel sets of these reactions at different temperatures (e.g., 0°C, room temperature, 40°C).

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial and analyze by TLC or LC-MS. Look for the appearance of the deprotected amine and the disappearance of your starting material.

  • Analysis: Identify the conditions (acid, solvent, temperature, time) that lead to the desired reaction with minimal (<5%) cleavage of the Boc group. These will be your optimal conditions for the larger scale reaction.

References
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Taylor & Francis Online. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • National Center for Biotechnology Information. Understanding Acid Lability of Cysteine Protecting Groups. Available from: [Link]

  • Fiveable. Acid-Labile Protecting Groups Definition. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 7-Azaspiro[3.5]nonane Derivatives

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. The unique three-dimensional structure of 7-azaspiro[3.5]nonane derivatives makes them attractive building blocks in medicinal chemistry, particularly for targeting complex biological systems.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of their synthesis and optimize your reaction conditions for maximal yield and purity.

I. Core Synthetic Strategies and Mechanistic Insights

The construction of the 7-azaspiro[3.5]nonane core can be approached through several synthetic strategies. Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.

The Staudinger [2+2] Ketene-Imine Cycloaddition

The most common and versatile method for constructing the β-lactam core of 7-azaspiro[3.5]nonane derivatives is the Staudinger [2+2] ketene-imine cycloaddition.[2] This reaction involves the formation of a four-membered ring through the reaction of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a piperidin-4-one derivative.

Mechanism: The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. This intermediate then undergoes a conrotatory ring closure to form the β-lactam ring. The stereochemical outcome of the reaction is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate.

dot graph "Staudinger_Reaction_Mechanism" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5", ranksep="1.2", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Imine" [label="Imine\n(from N-Boc-4-piperidone)"]; "Ketene" [label="Ketene\n(from Acyl Chloride + Base)"]; }

subgraph "cluster_intermediate" { label="Intermediate"; bgcolor="#FFFFFF"; "Zwitterion" [label="Zwitterionic Intermediate", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#FFFFFF"; "cis_Lactam" [label="cis-β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"]; "trans_Lactam" [label="trans-β-Lactam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Imine" -> "Zwitterion" [label="Nucleophilic Attack"]; "Ketene" -> "Zwitterion"; "Zwitterion" -> "cis_Lactam" [label="Direct Ring Closure"]; "Zwitterion" -> "trans_Lactam" [label="Isomerization then\nRing Closure"]; } caption { label = "Staudinger [2+2] Cycloaddition Mechanism"; fontsize = 12; fontname = "Arial"; }

Solid-Phase Synthesis via Dieckmann Condensation

For the generation of libraries of 7-azaspiro[3.5]nonane derivatives, solid-phase synthesis offers significant advantages in terms of purification and automation.[1] A key step in this approach is the intramolecular Dieckmann condensation to form the cyclobutanone ring.

Mechanism: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] In the context of 7-azaspiro[3.5]nonane synthesis on a solid support, a piperidine-based precursor is acylated with a molecule containing two ester functionalities. In the presence of a strong base, one ester is deprotonated to form an enolate, which then attacks the other ester carbonyl, leading to cyclization and formation of the spirocyclic β-keto ester. Subsequent decarboxylation yields the desired 7-azaspiro[3.5]nonan-1-one core.[1]

dot graph "Dieckmann_Condensation_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.5", ranksep="1", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Start" [label="Resin-Bound Piperidine Precursor", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acylation" [label="Acylation with Diester"]; "Dieckmann" [label="Dieckmann Condensation\n(Strong Base)"]; "Decarboxylation" [label="Decarboxylation"]; "Final_Product" [label="Resin-Bound 7-Azaspiro[3.5]nonan-1-one", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Acylation"; "Acylation" -> "Dieckmann"; "Dieckmann" -> "Decarboxylation"; "Decarboxylation" -> "Final_Product"; } caption { label = "Solid-Phase Dieckmann Condensation Workflow"; fontsize = 12; fontname = "Arial"; }

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-azaspiro[3.5]nonane derivatives and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time, low temperature, or inactive reagents. 2. Degradation of starting materials or product: Unstable reagents, harsh reaction conditions. 3. Poor quality of starting materials: Impurities in solvents or reagents can inhibit the reaction.1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product. If the reaction stalls, consider increasing the temperature or adding more reagent. 2. Verify reagent activity: Ensure that the base (e.g., triethylamine) is fresh and dry. Acyl chlorides can degrade upon exposure to moisture. 3. Purify starting materials: Use freshly distilled solvents and ensure the purity of your starting materials.
Poor Diastereoselectivity (in Staudinger Reaction) 1. Suboptimal solvent choice: Solvent polarity can influence the stability of the zwitterionic intermediate and the transition state of the ring closure. 2. Inappropriate reaction temperature: Temperature can affect the rates of direct ring closure versus isomerization of the intermediate.1. Solvent screening: Perform small-scale reactions in a variety of solvents with different polarities (e.g., dichloromethane, THF, toluene). Computational studies suggest that electrostatic solute-solvent interactions are critical in controlling stereoselectivity. 2. Temperature optimization: Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal condition for the desired diastereomer.
Formation of Side Products 1. Olefinic impurities: Elimination reactions can occur, especially at higher temperatures or with sterically hindered bases.[2] 2. Unreacted starting materials: Incomplete reaction. 3. Polymerization of ketene: Ketenes are highly reactive and can polymerize if their concentration becomes too high.1. Minimize elimination: Use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature. 2. Drive reaction to completion: As mentioned above, monitor the reaction and adjust conditions as necessary. 3. Slow addition of reagents: Add the acyl chloride and base dropwise to the imine solution to keep the instantaneous concentration of the ketene low.
Difficult Purification 1. Co-elution of diastereomers: Diastereomers can have very similar polarities. 2. Presence of persistent impurities: Byproducts like triphenylphosphine oxide (if applicable) or unreacted starting materials can be difficult to separate.1. Optimize chromatography: Use a long column and a shallow solvent gradient for better separation of diastereomers. Consider using different solvent systems. 2. Chemical work-up: A mild aqueous acid wash can help remove basic impurities, while a bicarbonate wash can remove acidic byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen during the synthesis?

A1: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the piperidine nitrogen. It is stable under the conditions of the Staudinger reaction and can be readily removed with mild acid (e.g., TFA in DCM) for subsequent functionalization.

Q2: How can I confirm the stereochemistry of my 7-azaspiro[3.5]nonane derivative?

A2: The relative stereochemistry of the β-lactam ring can often be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the four-membered ring.[2] For unambiguous assignment, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Q3: Are there alternative methods to the Staudinger reaction for synthesizing the spirocyclic core?

A3: Yes, other intramolecular cyclization strategies can be employed. For example, a Pictet-Spengler type reaction can be used to form spiro-piperidine systems, although this is more commonly applied to the synthesis of spiro-indoline structures.[5][6] Ring-closing metathesis has also been utilized for the synthesis of azaspirocycles. Additionally, a two-step method involving a cyclization reaction followed by a lithium aluminum hydride reduction has been patented for the synthesis of 7-oxo-2-azaspiro[3.5]nonane.[7]

Q4: My reaction is very sensitive to air and moisture. What precautions should I take?

A4: It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use. Syringes and needles should be purged with inert gas before transferring reagents.

IV. Experimental Protocols

Solution-Phase Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one via Staudinger Cycloaddition (General Procedure)

This protocol provides a general procedure that should be optimized for specific substrates.

  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene is added the desired primary amine (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • Staudinger Cycloaddition: The crude imine is dissolved in anhydrous dichloromethane under an argon atmosphere and cooled to 0 °C. To this solution, a solution of the desired acyl chloride (1.2 eq) in anhydrous dichloromethane is added dropwise. Subsequently, a solution of triethylamine (1.5 eq) in anhydrous dichloromethane is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 7-azaspiro[3.5]nonane derivative.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core via Dieckmann Condensation

This protocol is adapted from established solid-phase organic synthesis techniques.[1]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM. To this, add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in anhydrous DCM and agitate at room temperature. After the reaction is complete, cap any remaining active sites.

  • Fmoc-Deprotection and Acylation: Swell the loaded resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. After washing, acylate the free amine with 3-(methoxycarbonyl)cyclobutanecarboxylic acid pre-activated with HATU and DIEA in anhydrous DMF.

  • Dieckmann Condensation and Decarboxylation: Swell the acylated resin in anhydrous THF. Add a solution of potassium tert-butoxide in anhydrous THF and agitate at elevated temperature (e.g., 60 °C). After cooling, wash the resin. For decarboxylation, suspend the resin in a mixture of DMSO and water and heat (e.g., 120 °C).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final product from the solid support. Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.

V. Data Presentation

The following table provides hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the solid-phase protocol.[1]

Compound ID R-Group on Piperidine Nitrogen Molecular Weight ( g/mol ) Purity (%) Yield (%)
AZS-001Phenyl242.329665
AZS-0024-Chlorophenyl276.769562
AZS-0032-Thienyl248.359768
AZS-004Cyclohexyl236.359871

Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.

VI. References

  • Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., Iazzetti, A., Franzini, R., Botta, B., & Ghirga, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1019. [Link]

  • Pictet–Spengler reaction. In Wikipedia. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]

  • Request PDF. (n.d.). An Enantio- and Diastereoselective Mannich/Pictet–Spengler Sequence To Form Spiro[piperidine-pyridoindoles] and Application to Library Synthesis. ResearchGate. [Link]

  • Gouverneur, V., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6649-6653. [Link]

  • You, S.-L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1032-1046. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1019. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]

  • CN111233896A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. (n.d.).

  • Request PDF. (n.d.). Dieckmann Condensation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • Request PDF. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Request PDF. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Theodorakis, E. A., et al. (2009). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Tetrahedron, 65(9), 1833-1842. [Link]

  • Lectka, T., et al. (2016). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Angewandte Chemie International Edition, 55(1), 356-359. [Link]

  • Shan, D., Nicolaou, M. G., Borchardt, R. T., & Wang, B. (1997). Prodrug strategies based on intramolecular cyclization reactions. Journal of Pharmaceutical Sciences, 86(7), 765–767. [Link]

  • Welper, S., et al. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2691-2696. [Link]

  • ResearchGate. (n.d.). Development of a practical solid-phase synthesis approach to 1,3,5-triazepan-2,6-diones. [Link]

  • ResearchGate. (n.d.). How do I purify amidoxime derivatives?[Link]

  • ResearchGate. (n.d.). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]

  • ResearchGate. (n.d.). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. [Link]

  • Ahad, A. M., Jensen, S. M., & Jewett, J. C. (2013). A traceless staudinger reagent to deliver diazirines. Organic letters, 15(19), 5060–5063. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Multi-Step Spirocycle Synthesis

Welcome to the technical support center for complex spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate challenges of cons...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for complex spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate challenges of constructing these unique three-dimensional scaffolds. Low yields in multi-step syntheses are a common yet significant hurdle, often stemming from a combination of factors ranging from reaction kinetics to steric hindrance. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Challenges in Spirocyclization

This section addresses the fundamental obstacles that can lead to diminished yields from the outset of your synthetic campaign.

FAQ 1: My initial spirocyclization step is consistently yielding less than 30%. What are the most likely culprits?

Low yield in the core spirocyclization reaction often points to one of three areas: suboptimal reaction conditions, catalyst inefficiency, or issues with the starting materials themselves.

A systematic approach to troubleshooting is crucial.[1] We recommend first ensuring the purity of your starting materials, as impurities can poison catalysts or lead to unwanted side reactions.[2] Following this, a thorough screening of reaction parameters should be undertaken.

Troubleshooting Workflow: Initial Spirocyclization

G cluster_0 Molecule with Multiple Functional Groups cluster_1 Orthogonal Protection cluster_2 Selective Deprotection & Reaction A Functional Group 1 (FG1) P1 Protect FG1 with PG1 (e.g., Acid Labile) A->P1 B Functional Group 2 (FG2) P2 Protect FG2 with PG2 (e.g., Base Labile) B->P2 C Functional Group 3 (FG3) P3 Protect FG3 with PG3 (e.g., Hydrogenolysis) C->P3 D1 Deprotect PG1 (Acid) P1->D1 D2 Deprotect PG2 (Base) P2->D2 R2 React at FG2 R1 React at FG1 D1->R1 D2->R2

Caption: Orthogonal protecting group strategy workflow.

If you are already mid-synthesis, consider milder deprotection conditions. For example, if a strong acid is causing degradation, screen weaker acids or buffered systems.

FAQ 4: I am struggling with poor diastereoselectivity in a key cyclization step. How can I influence the stereochemical outcome?

Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. [2]The spatial arrangement of the newly formed stereocenters is influenced by several factors. [2] Factors Influencing Diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state energies, thereby affecting the diastereomeric ratio. [3][4][5][6]* Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state. [3]* Catalyst/Reagent Choice: Chiral catalysts or auxiliaries can induce facial selectivity in the approach of reactants, leading to the preferential formation of one diastereomer.

  • Steric Hindrance: The bulkiness of substituents near the reacting centers can direct the approach of reagents, favoring the formation of the less sterically hindered product. [7][8][9][10][11] Experimental Protocol: Screening for Diastereoselectivity

  • Establish a Baseline: Run the reaction under your standard conditions and carefully determine the diastereomeric ratio using NMR or chiral HPLC.

  • Temperature Screen: Repeat the reaction at a range of temperatures (e.g., rt, 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each temperature.

  • Solvent Screen: Using the optimal temperature from the previous step, screen a variety of solvents with different polarities (e.g., Toluene, THF, CH2Cl2, CH3CN).

  • Reagent/Catalyst Modification: If diastereoselectivity is still low, consider changing the Lewis acid, base, or catalyst system. For example, switching from a simple Lewis acid like TiCl4 to a bulkier one like (i-PrO)2TiCl2 can sometimes improve selectivity.

Section 3: Purification and Characterization Hurdles

The final stages of synthesis, purification and characterization, can be particularly challenging for complex spirocycles due to their unique structural properties.

FAQ 5: My spirocyclic product is difficult to purify by standard column chromatography. Are there alternative purification techniques?

The complex, three-dimensional nature of spirocycles can lead to similar polarities between diastereomers and closely related impurities, making chromatographic separation difficult.

Alternative Purification Strategies:

  • Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for obtaining highly pure material. A systematic screen of different solvent systems is recommended.

  • Preparative HPLC: High-performance liquid chromatography on a preparative scale can offer much higher resolution than standard flash chromatography, often allowing for the separation of challenging mixtures.

  • Solid-Phase Extraction (SPE): SPE can be used to remove classes of impurities based on their chemical properties, simplifying the mixture before a final chromatographic step. [12]

FAQ 6: I am having trouble unambiguously assigning the stereochemistry of my spirocycle using 1D NMR. What advanced characterization techniques can I use?

The rigid and often complex framework of spirocycles can lead to overlapping signals and complex coupling patterns in 1H NMR spectra. [13][14] Advanced NMR Techniques for Structural Elucidation:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for piecing together the connectivity of the molecule.

  • NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the relative stereochemistry of different parts of the molecule. [15]* X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the most definitive structural proof, including absolute stereochemistry.

Data Interpretation Example: NOESY for a Spiro-oxindole

In a spiro-oxindole, a NOESY correlation between a proton on the oxindole core and a proton on the spiro-fused ring can confirm their cis or trans relationship, which is often difficult to determine from coupling constants alone.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications.
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC - NIH.
  • How do protective groups aid in multi-step syntheses? TutorChase.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing).
  • Organophotoredox-Catalyzed Synthesis of Aromatic Difluoroacyl Spirocycles. ChemRxiv | Cambridge Open Engage.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications (RSC Publishing).
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
  • Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. Available at: [Link]

  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis. Benchchem.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]

  • A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. PMC - NIH. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available at: [Link]

  • Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. RSC Publishing. Available at: [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide.
  • Solvent effects. Wikipedia. Available at: [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. Available at: [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. NIH. Available at: [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Solvent Effects on the Menshutkin Reaction. PubMed. Available at: [Link]

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications. Available at: [Link]

  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis - ACS Publications. Available at: [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Semantic Scholar. Available at: [Link]

  • Steric hindrance. YouTube. Available at: [Link]

  • 10.10: An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. CNR-IRIS. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • Multistep Synthesis. MSU chemistry. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. MDPI. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. Available at: [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Available at: [Link]

  • How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. Reddit. Available at: [Link]

Sources

Optimization

Column chromatography solvent systems for purifying nonpolar spirocyclic compounds

Welcome to the technical support center for the column chromatography purification of nonpolar sprocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of nonpolar sprocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these complex molecules. Spirocyclic compounds, due to their rigid, three-dimensional structures, often present separation challenges that require a nuanced approach to solvent system selection and troubleshooting.

This resource is structured to provide both foundational knowledge and practical, field-tested solutions to common problems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity compounds.

Section 1: Fundamental Principles & FAQs

This section addresses the core concepts and frequently asked questions that form the basis of a successful purification strategy for nonpolar spirocyclic compounds.

Q1: Why is purifying nonpolar spirocyclic compounds so challenging?

Nonpolar spirocyclic compounds often exist as part of complex mixtures with structurally similar byproducts or isomers that have nearly identical polarities. Their rigid, non-planar structures can limit the number of interaction points with the stationary phase, leading to poor separation. The primary challenge is to develop a solvent system with just the right eluotropic strength to differentiate between these subtle structural differences without causing co-elution.

Q2: What is the guiding principle for selecting a solvent system for nonpolar compounds on a normal-phase column (e.g., silica gel)?

The fundamental principle is "like dissolves like," but in the context of normal-phase chromatography, it's more about competitive binding. The stationary phase (silica gel) is highly polar.[1][2] A very nonpolar mobile phase will not compete well for the binding sites on the silica, allowing even nonpolar compounds to adsorb and move slowly.[1] To elute the compounds, a slightly more polar "modifier" solvent is added to the nonpolar base solvent. This modifier competes with the analytes for the polar sites on the stationary phase, displacing them and causing them to move down the column.[1] The goal is to find a balance where this competition is just strong enough to move the target compound effectively while leaving impurities behind or eluting them separately.

Q3: What are the best starting solvent systems for nonpolar spirocyclic compounds?

For very nonpolar compounds, it's best to start with a highly nonpolar mobile phase and gradually increase polarity.[3][4] Good starting points include:

  • 100% Hexane or Heptane: Often, purely aliphatic hydrocarbons are the first choice to see if any separation is achievable at the lowest possible polarity.[3]

  • Hexane/Ethyl Acetate Mixtures (e.g., 99:1 to 95:5): This is a standard and highly effective combination.[3][5] Ethyl acetate is a polar modifier that can be incrementally increased to achieve the desired elution.

  • Hexane/Dichloromethane (DCM) Mixtures: Dichloromethane can be a good alternative to ethyl acetate, sometimes offering different selectivity.[3]

  • Hexane/Diethyl Ether Mixtures: Diethyl ether is another common polar modifier with a polarity similar to DCM.[3]

Q4: How does the Retardation Factor (Rf) from Thin-Layer Chromatography (TLC) guide my column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable pilot technique for column chromatography.[6][7] The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a reliable prediction of the compound's behavior on a column.[8][9]

  • Optimal Rf Range: For the best separation on a column, the target compound should have an Rf value between 0.15 and 0.35 on the TLC plate.[9]

  • High Rf (>0.4): If the Rf is too high, the compound will elute very quickly from the column, likely with impurities in the solvent front.[10]

  • Low Rf (<0.15): A very low Rf indicates that the compound is strongly adsorbed to the stationary phase and will require a large volume of solvent to elute, leading to band broadening and poor resolution.

Section 2: Practical Workflow & Protocols

This section provides a step-by-step guide to developing and implementing a purification protocol, from initial TLC analysis to scaling up for column chromatography.

Protocol 1: Systematic Solvent System Selection using TLC

This protocol outlines a systematic approach to finding the optimal solvent system for your nonpolar spirocyclic compound.

Objective: To identify a binary solvent system that provides an Rf value of 0.15-0.35 for the target compound and maximizes the separation (ΔRf) from its closest impurities.[9]

Materials:

  • Crude reaction mixture

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A range of nonpolar and polar solvents (see table below)

  • Visualizing agent (e.g., potassium permanganate stain, vanillin stain)

Procedure:

  • Spotting: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., DCM or ethyl acetate). Using a capillary tube, carefully spot the mixture onto the baseline of several TLC plates.

  • Initial Screening (Pure Solvents): Develop the first plates in pure nonpolar solvents like hexane or heptane. This will establish a baseline and show if any compounds are extremely nonpolar.

  • Introducing a Polar Modifier: Prepare a series of solvent mixtures with increasing polarity. A good starting point is the Hexane/Ethyl Acetate system. Prepare mixtures in ratios such as 99:1, 98:2, 95:5, and 90:10.

  • Development: Place each TLC plate in a chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and let them dry completely. Visualize the spots under a UV lamp (if applicable) and then with an appropriate stain.

  • Analysis: Calculate the Rf value for your target compound and any visible impurities in each solvent system. Identify the system that places your target compound in the optimal Rf range (0.15-0.35) and shows the greatest possible separation from other spots.[9]

Data Presentation: Solvent Properties for Normal-Phase Chromatography

The following table lists common solvents in order of increasing polarity (eluotropic series), which is crucial for selecting appropriate components for your mobile phase.[1][4]

SolventPolarity IndexBoiling Point (°C)Notes
Pentane0.036Very nonpolar, highly volatile.[3]
Hexane0.169Standard nonpolar base solvent.[3][11]
Cyclohexane0.281Slightly more polar than hexane.[1]
Toluene2.4111Can offer different selectivity due to its aromaticity.[1]
Diethyl Ether2.835Common polar modifier, very volatile.[3]
Dichloromethane (DCM)3.140Good solvent for many organic compounds, can be slow to run.[3][12]
Ethyl Acetate (EtOAc)4.477Excellent, versatile polar modifier.[3]
Acetone5.156More polar, used for more polar compounds.[1]
Visualizing the Workflow

The process of selecting a solvent system can be visualized as a decision-making workflow.

Solvent_Selection_Workflow start Start: Crude Mixture tlc_screen Perform TLC Screening (e.g., 95:5 Hexane:EtOAc) start->tlc_screen analyze_rf Analyze Rf of Target Compound tlc_screen->analyze_rf rf_high Rf > 0.35 (Too High) analyze_rf->rf_high rf_good 0.15 < Rf < 0.35 (Optimal) analyze_rf->rf_good rf_low Rf < 0.15 (Too Low) analyze_rf->rf_low decrease_polarity Decrease Polarity (e.g., 98:2 Hexane:EtOAc) rf_high->decrease_polarity proceed Proceed to Column Chromatography rf_good->proceed increase_polarity Increase Polarity (e.g., 90:10 Hexane:EtOAc) rf_low->increase_polarity decrease_polarity->tlc_screen increase_polarity->tlc_screen

Caption: Workflow for optimizing a solvent system using TLC.

From TLC to Column: The Column Volume (CV) Relationship

The relationship between the TLC Rf and the amount of solvent needed to elute a compound from a column is defined by the Column Volume (CV). The CV is the void volume in a packed column.[13]

CV ≈ 1 / Rf [8][13]

This inverse relationship is critical:

  • A compound with a high Rf (e.g., 0.5) will elute in approximately 2 CVs (1/0.5).

  • A compound with an optimal Rf (e.g., 0.2) will elute in approximately 5 CVs (1/0.2).[9]

The lower Rf value provides a larger separation volume (ΔCV) between peaks, leading to better resolution and purer fractions.[13][14]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification of nonpolar spirocyclic compounds.

Q: My target compound is co-eluting with a nonpolar impurity, even though they have a good ΔRf on the TLC plate. What's wrong?

A: This is a common and frustrating problem. Here are several potential causes and solutions:

  • Column Overloading: You may have loaded too much crude material onto the column.[15] This saturates the stationary phase, preventing proper equilibration and leading to broad bands that overlap.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.

  • Poor Sample Loading Technique: If the initial band of the sample at the top of the column is not flat and narrow, it will lead to poor separation.

    • Solution: Dissolve the sample in the minimum amount of the mobile phase solvent (or a slightly less polar solvent) and load it carefully onto the column.[16] For samples with poor solubility, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[12][17]

  • TLC vs. Column Discrepancy: The kinetics of separation on a TLC plate (capillary action) are different from a flash column (pressure-driven flow).[17] This can sometimes lead to a loss of resolution.

    • Solution: Try a slightly weaker (less polar) solvent system for the column than what was optimal for the TLC. This will increase the retention of all compounds and may improve the separation between the target and the impurity.[18]

  • Structural Association: In some cases, the impurity may have an affinity for your target compound, causing them to travel together.

    • Solution: Try a different solvent system with a component that can disrupt this association. For example, switching from Hexane/EtOAc to Hexane/Toluene might alter the pi-pi interactions that could be causing the co-elution.

Q: My spirocyclic compound is very nonpolar (Rf > 0.5 even in pure hexane). How can I get it to stick to the column?

A: When a compound is extremely nonpolar, it has very little affinity for the polar silica gel.

  • Solution 1: Change Stationary Phase: If possible, consider using a less polar stationary phase like alumina (neutral or basic).[1] Alumina has different selectivity compared to silica and may provide the necessary retention.

  • Solution 2: Reversed-Phase Chromatography: This is often the best solution for very nonpolar compounds.[10][19] In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water).[1][19][20] Your nonpolar compound will be strongly retained on the nonpolar stationary phase, and you can elute it by increasing the proportion of the organic solvent in the mobile phase.[20][21]

Q: My compound streaks on the TLC plate and gives a broad, tailing peak on the column. What does this mean?

A: Streaking or tailing is often a sign of an undesirable secondary interaction between your compound and the stationary phase, or it can be a symptom of sample overload.

  • Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with basic functional groups (like amines) or acid-sensitive compounds, causing tailing.

    • Solution: Deactivate the silica by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase.[3][12] This will neutralize the acidic sites on the silica and improve peak shape.

  • Compound Decomposition: The compound may be degrading on the silica gel.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is not stable on silica.[10] In this case, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography is recommended.

Section 4: Advanced Considerations

For particularly challenging separations of nonpolar spirocyclic compounds, especially those containing sites of unsaturation, advanced techniques may be necessary.

Argentation Chromatography

Argentation (silver ion) chromatography is a powerful technique for separating compounds based on the number, position, and geometry of double bonds.[22]

  • Mechanism: Silver ions are incorporated into the stationary phase (typically silica gel). These silver ions form reversible pi-complexes with the double bonds in the analytes.[23][24][25] The strength of this interaction depends on the nature of the double bond, allowing for the separation of compounds that are otherwise inseparable by standard normal-phase chromatography.

  • Application for Spirocycles: This technique is particularly useful for separating unsaturated spirocyclic isomers or for purifying a target compound from an olefinic impurity. Compounds with more accessible double bonds will be retained more strongly.[22]

References

  • Column chromatography - Columbia University. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

  • How can I select the solvent system for column chromatography? - ResearchGate. [Link]

  • How do I Choose the Right Column Size for Purification by Flash Chromatography?. Biotage. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. [Link]

  • Why is TLC Rf important for flash column chromatography optimization?. Biotage. [Link]

  • FAQ What is the relationship between retention factor and column volume - YouTube. [Link]

  • Polarity of Solvents. [Link]

  • Determining a solvent system - Chemistry Teaching Labs - University of York. [Link]

  • Why is non-polar impurity is co-eluting with target compound in column chromatography ? | ResearchGate. [Link]

  • Argentation chromatography - Wikipedia. [Link]

  • Reversed-phase chromatography – Knowledge and References - Taylor & Francis. [Link]

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Troubleshooting

Managing the reactivity of exocyclic methylene groups in subsequent reaction steps

Technical Support Center: Managing the Reactivity of Exocyclic Methylene Groups Welcome to the technical support center for managing the reactivity of exocyclic methylene groups. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing the Reactivity of Exocyclic Methylene Groups

Welcome to the technical support center for managing the reactivity of exocyclic methylene groups. This guide is designed for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying strategic reasoning to help you navigate the challenges associated with this versatile yet reactive functional group.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Exocyclic Methylene Group

This section addresses fundamental questions regarding the nature and reactivity of exocyclic methylene groups.

Q1: What makes an exocyclic methylene group particularly reactive?

An exocyclic methylene group is a carbon-carbon double bond where one carbon is part of a ring system and the other is outside of it. Its reactivity stems from several factors:

  • Strain: In smaller ring systems (e.g., cyclobutane), the sp² hybridization of the exocyclic carbon can introduce ring strain, making the double bond more susceptible to reactions that release this strain.[1]

  • π-Bond Accessibility: The π-electrons of the double bond are generally exposed and available for attack by electrophiles and other reagents.

  • Conjugation: When conjugated with an adjacent electron-withdrawing group (like a carbonyl in an α,β-unsaturated lactone), the methylene carbon becomes electrophilic and highly susceptible to nucleophilic attack, such as in a Michael addition.[2] This is a common motif in natural products like sesquiterpene lactones.[2]

Q2: What are the most common reactions involving exocyclic methylene groups?

The accessible and reactive nature of the exocyclic double bond allows for a wide range of transformations, including:

  • Cycloadditions: They are excellent dienophiles or dipolarophiles in reactions like the Diels-Alder or [2+2] cycloadditions.[3][4]

  • Michael Additions: As mentioned, when part of a conjugated system, they readily undergo 1,4-conjugate additions with nucleophiles like amines, thiols, and carbanions.[2]

  • Epoxidation and Dihydroxylation: The double bond can be oxidized to form epoxides or diols using standard reagents like m-CPBA or OsO₄.

  • Hydrogenation: The double bond can be selectively reduced, often with control over stereochemistry depending on the catalyst and substrate.

  • Radical Reactions: They can participate in radical addition and cyclization cascades.[5]

Below is a diagram illustrating the primary modes of reactivity.

G cluster_main Reactivity of Exocyclic Methylene Group cluster_reactions Common Transformations EM Substrate with Exocyclic Methylene R1 Cycloaddition (e.g., Diels-Alder) EM->R1 [Diene] R2 Michael Addition (if conjugated) EM->R2 [Nucleophile] R3 Oxidation (Epoxidation/Dihydroxylation) EM->R3 [Oxidant] R4 Reduction (Hydrogenation) EM->R4 [H₂, Catalyst]

Caption: Key reaction pathways for an exocyclic methylene group.

Part 2: Strategies for Managing Reactivity in Multi-Step Synthesis

Controlling the reactivity of an exocyclic methylene group is crucial to prevent unwanted side reactions during a synthetic sequence. The primary strategies involve either temporarily masking the group's reactivity or exploiting reaction conditions for selective transformations.

Q3: When should I consider protecting an exocyclic methylene group?

Protection is necessary when subsequent reaction conditions would otherwise lead to an undesired transformation of the double bond.[6][7] Consider protection if your synthetic route involves:

  • Strongly acidic or basic conditions that could promote isomerization or other rearrangements.

  • Oxidizing or reducing agents that are not selective for other functional groups in the molecule.

  • Nucleophiles intended to react elsewhere but could engage in a Michael addition with a conjugated exocyclic methylene.

The core principle is orthogonality : the protecting group must be stable to the reaction conditions it is meant to shield against, yet be removable under specific conditions that do not affect other parts of the molecule.[8]

Q4: What are the best methods to protect an exocyclic methylene group?

The choice of "protection" is often indirect, as there are no universal "capping" groups for a C=C bond in the same way there are for alcohols or amines.[9][10] Instead, the strategy involves reversibly transforming the double bond into a more stable functional group.

Protection StrategyIntroduction ReagentsResulting GroupCleavage ConditionsStability Profile
Thiol Addition (for conjugated systems) R-SH (e.g., Thiophenol), BaseThioether (via Michael Add.)Oxidation (e.g., m-CPBA) followed by thermal eliminationStable to non-oxidizing acids and bases.
Cycloaddition (e.g., Diels-Alder) Furan, DieneBicyclic AdductRetro-Diels-Alder (Heat)Stable to a wide range of conditions not involving high heat.
Silylcuprate Conjugate Addition (R₃Si)₂CuLiβ-Silyl Ketone/LactoneFluoride source (TBAF) or acidStable to many non-acidic/non-fluoride conditions.
Epoxidation m-CPBA, DMDOEpoxideReduction (e.g., LiAlH₄) or acid-catalyzed openingStable to base, mild reducing agents.

Q5: How can I achieve selective reaction at the exocyclic methylene in the presence of other alkenes?

Site-selectivity is a common challenge.[5] You can achieve it by leveraging the unique electronic and steric properties of the exocyclic double bond:

  • Electronic Differentiation: If the exocyclic methylene is part of a conjugated system (e.g., an enone), it will be more electron-deficient and reactive towards nucleophiles (Michael addition) compared to an isolated, electron-rich alkene. Conversely, electron-rich alkenes are more susceptible to electrophilic attack.

  • Steric Hindrance: The exocyclic position may be more or less sterically accessible than other alkenes in the molecule. Bulky reagents will preferentially react at the less hindered site.

  • Catalyst Control: Certain transition metal catalysts can exhibit high selectivity based on the coordination environment of the double bond. For instance, some hydrogenation catalysts may preferentially coordinate to less substituted alkenes.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving exocyclic methylene groups.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Michael addition to a conjugated exocyclic methylene. 1. Insufficient Nucleophilicity: The chosen nucleophile is not reactive enough. 2. Reversibility: The Michael addition is reversible, and the equilibrium favors the starting materials. 3. Steric Hindrance: The substrate is sterically crowded around the reaction site.1. Use a stronger base to generate a more potent nucleophile, or switch to a more reactive nucleophile (e.g., use a Gilman cuprate instead of a simple amine). 2. After the addition, trap the resulting enolate with an electrophile (e.g., TMSCl) to prevent retro-Michael reaction. 3. Use a smaller nucleophile. If not possible, consider using a catalyst that can overcome the steric barrier or increase the reaction temperature (with caution).
Unwanted isomerization of the exocyclic double bond to a more stable endocyclic position. 1. Trace Acid or Base: Residual acid or base from a previous step is catalyzing the isomerization. 2. High Temperature: The reaction or workup conditions are too harsh, providing the activation energy for rearrangement. 3. Metal Contamination: Traces of transition metals (e.g., Pd, Rh) can catalyze double bond migration.1. Ensure the starting material is purified and free of acidic/basic impurities. Perform the reaction under a carefully controlled pH or use a non-acidic/non-basic workup. 2. Run the reaction at the lowest possible temperature. Avoid prolonged heating during purification steps like distillation. 3. Use high-purity reagents and solvents. If metal catalysis is suspected, consider adding a metal scavenger.
Failure to regenerate the exocyclic methylene after a retro-Diels-Alder deprotection. 1. Insufficient Temperature: The temperature is too low to overcome the activation energy for the retro reaction. 2. Side Reactions: The high temperatures required are causing decomposition of the substrate. 3. Trapping of Diene: The released diene (e.g., furan) is being consumed by another reaction, preventing the equilibrium from shifting back.1. Gradually increase the temperature. Consult literature for typical retro-Diels-Alder temperatures for your specific adduct. 2. Perform the reaction under high vacuum or while flowing an inert gas to distill off the volatile diene as it forms, driving the reaction at a lower temperature. 3. Add a "sacrificial" dienophile to the reaction mixture to react with the released diene.
Lack of selectivity between the exocyclic double bond and other alkenes in the molecule. 1. Similar Reactivity: The electronic and steric environments of the alkenes are too similar. 2. Harsh Reagents: The reagent used is too reactive and not selective (e.g., using a highly reactive oxidant).1. Re-evaluate the synthetic strategy. It may be necessary to protect one of the double bonds.[11] 2. Switch to a more selective reagent. For example, for a dihydroxylation, use OsO₄ (which favors electron-rich alkenes) vs. permanganate under harsh conditions. For hydrogenation, screen different catalysts (e.g., Wilkinson's catalyst vs. Pd/C).

Part 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures related to managing exocyclic methylene groups.

Protocol 1: Protection of a Conjugated Exocyclic Methylene via Thiophenol Michael Addition

This protocol is effective for α,β-unsaturated ketones or lactones where the exocyclic methylene needs to be shielded from nucleophiles or reducing agents.

Materials:

  • Substrate (1.0 eq)

  • Thiophenol (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions, magnetic stirrer

  • Saturated aq. NH₄Cl, Brine, Na₂SO₄

Procedure:

  • Dissolve the substrate in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of thiophenol.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting thioether adduct by flash column chromatography.

Protocol 2: Deprotection via Oxidation and Elimination to Regenerate the Exocyclic Methylene

This protocol regenerates the double bond from the thioether adduct created in Protocol 1.

Materials:

  • Thioether adduct (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 eq for sulfone formation)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aq. NaHCO₃, Saturated aq. Na₂S₂O₃

Procedure:

  • Oxidation to Sulfone:

    • Dissolve the thioether adduct in anhydrous DCM and cool to 0 °C.

    • Add m-CPBA portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until TLC shows complete conversion to a more polar spot (the sulfone).

    • Quench by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ until gas evolution ceases.

    • Extract with DCM, wash the combined organic layers with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude sulfone is often used directly in the next step.

  • Thermal Elimination:

    • Dissolve the crude sulfone in anhydrous toluene.

    • Heat the solution to reflux (approx. 110 °C).

    • Monitor the elimination by TLC. The reaction is typically complete within 2-6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography to obtain the compound with the regenerated exocyclic methylene group.

The workflow for this protection/deprotection sequence can be visualized as follows:

G A Start: Conjugated Exocyclic Methylene B Protection: Michael Addition A->B Thiophenol, Et₃N C Intermediate: Thioether Adduct B->C D Multi-Step Synthesis C->D E Deprotection Step 1: Oxidation to Sulfone D->E m-CPBA F Intermediate: Sulfone Adduct E->F G Deprotection Step 2: Thermal Elimination F->G Toluene, Reflux H Final Product: Regenerated Alkene G->H

Caption: A typical protection-deprotection workflow for an exocyclic methylene group.

References

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Reference Data & Comparative Studies

Validation

The Definitive Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Analysis of Synthesized Azaspiro[3.5]nonanes

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals The azaspiro[3.5]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.5]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture offers a unique vector in chemical space, enabling the development of novel therapeutics with improved potency and selectivity.[1][2] However, the synthesis of these complex molecules often yields a mixture of isomers and potential impurities, demanding robust analytical techniques for unambiguous structural characterization. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, providing exquisite mass accuracy and sensitivity. This guide offers an in-depth comparison of HRMS with other analytical techniques for the analysis of a synthesized azaspiro[3.5]nonane derivative, supported by experimental insights and protocols.

The Analytical Challenge: Beyond Simple Mass Confirmation

The primary challenge in analyzing synthesized azaspiro[3.5]nonanes lies in confirming the correct elemental composition and elucidating the intricate stereochemistry of the spirocyclic system. While nominal mass spectrometry can confirm the molecular weight, it falls short in distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. Furthermore, the presence of synthetic byproducts and isomers necessitates a technique that can provide detailed structural information.

High-Resolution Mass Spectrometry: The Gold Standard

HRMS provides the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the confident determination of a molecule's elemental composition, a critical first step in its identification. When coupled with tandem mass spectrometry (MS/MS), HRMS can also provide valuable structural information through the analysis of fragmentation patterns.

A Head-to-Head Comparison: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive analytical strategy often involves the use of complementary techniques. The following table compares the performance of HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction.

Parameter High-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) Spectroscopy Single-Crystal X-ray Diffraction
Primary Information Elemental Composition, Molecular Weight, Fragmentation PatternConnectivity of Atoms, Stereochemistry, 3D Structure in SolutionAbsolute 3D Structure in Solid State
Sensitivity High (picomole to femtomole)[3]Moderate (micromole to nanomole)Low (requires single crystal)
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)Single, high-quality crystal
Throughput HighModerateLow
Structural Elucidation Inferred from fragmentationDirect observation of atomic connectivity[4]Unambiguous determination of 3D structure[5]
Stereochemistry LimitedExcellent for relative and absolute stereochemistry[4]Absolute stereochemistry[5]
Mixture Analysis Excellent (with chromatography)Possible, but complexNot suitable

Experimental Workflow: From Synthesis to Structural Confirmation

The following workflow outlines the key steps in the HRMS analysis of a synthesized N-benzyl-7-azaspiro[3.5]nonane, a representative derivative.

HRMS Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Interpretation Sample Dissolution Sample Dissolution Dilution Dilution Sample Dissolution->Dilution Chromatographic Separation Chromatographic Separation Dilution->Chromatographic Separation Ionization (ESI+) Ionization (ESI+) Chromatographic Separation->Ionization (ESI+) Mass Analysis (Orbitrap/TOF) Mass Analysis (Orbitrap/TOF) Ionization (ESI+)->Mass Analysis (Orbitrap/TOF) Data Acquisition Data Acquisition Mass Analysis (Orbitrap/TOF)->Data Acquisition Elemental Composition Determination Elemental Composition Determination Data Acquisition->Elemental Composition Determination Fragmentation Analysis Fragmentation Analysis Elemental Composition Determination->Fragmentation Analysis Structural Elucidation Structural Elucidation Fragmentation Analysis->Structural Elucidation

Figure 1: A generalized experimental workflow for the HRMS analysis of a synthesized azaspiro[3.5]nonane derivative.

Detailed Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation:

  • Dissolve the synthesized N-benzyl-7-azaspiro[3.5]nonane in methanol to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Range: m/z 50-800.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most abundant ions.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation pattern.

4. Data Processing:

  • Process the acquired data using specialized software (e.g., Waters UNIFI, Thermo Fisher Compound Discoverer).

  • Determine the elemental composition of the parent ion and its fragments based on the accurate mass measurements.

  • Propose fragmentation pathways to support the structural elucidation.

Interpreting the Data: A Look at Fragmentation Patterns

The fragmentation of the N-benzyl-7-azaspiro[3.5]nonane in the positive ion mode is expected to be initiated at the protonated nitrogen atom. Key fragmentation pathways include:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[1] This can result in the loss of the benzyl group or ring opening of the piperidine moiety.

  • Retro-Diels-Alder (RDA) Reaction: While less common for saturated rings, RDA-type fragmentations can occur in spirocyclic systems, leading to characteristic neutral losses.

  • Loss of Small Molecules: Neutral losses of small, stable molecules from substituents are also common.

Fragmentation Pathway M_plus_H [M+H]+ Fragment_1 Fragment 1 (Loss of Benzyl Radical) M_plus_H->Fragment_1 α-Cleavage Fragment_2 Fragment 2 (Ring Opening) M_plus_H->Fragment_2 Ring Fission Fragment_3 Fragment 3 (Further Fragmentation) Fragment_2->Fragment_3

Figure 2: A simplified, hypothetical fragmentation pathway for a protonated azaspiro[3.5]nonane derivative.

Validation and Trustworthiness of HRMS Data

To ensure the reliability of the analytical results, the LC-HRMS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: An Integrated Approach to Structural Elucidation

High-Resolution Mass Spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled capabilities for the structural characterization of novel synthetic compounds like azaspiro[3.5]nonanes. Its high sensitivity, mass accuracy, and ability to provide fragmentation information make it an ideal technique for confirming elemental composition and gaining structural insights. However, for unambiguous stereochemical assignments and complete structural elucidation, an integrated approach that combines the strengths of HRMS with orthogonal techniques such as NMR spectroscopy and, when possible, single-crystal X-ray diffraction, is paramount. This multi-faceted analytical strategy provides a self-validating system that ensures the scientific integrity of the data and accelerates the drug development process.

References

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]

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  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. [Link]

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Validation

A Medicinal Chemist's Guide to Scaffold Selection: Azaspiro[3.5]nonane vs. Azaspiro[4.4]octane

An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Potential In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can escape the "flatland" of...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Potential

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can escape the "flatland" of traditional aromatic compounds is paramount.[1] Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as attractive building blocks in drug discovery.[1][2] This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane, focusing on their key physicochemical properties, synthetic accessibility, and documented biological relevance to aid researchers in scaffold selection and drug design.

The strategic incorporation of spirocyclic systems can significantly enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[2][3] A higher Fsp3 value is often correlated with improved clinical success rates, attributed to better solubility, enhanced target selectivity, and reduced off-target effects.[2][3] This guide will delve into the nuances that differentiate these two valuable scaffolds.

The Azaspiro[3.5]nonane Scaffold: A Marriage of Flexibility and Rigidity

The azaspiro[3.5]nonane framework, featuring a piperidine ring fused to a cyclobutane ring, offers a unique topographical profile. This scaffold serves as a valuable building block in medicinal chemistry, providing a rigid three-dimensional structure that can lead to improved pharmacological properties like metabolic stability and target-binding affinity.[4]

Structural and Physicochemical Properties

The properties of the 7-azaspiro[3.5]nonane isomer are particularly relevant. Its structure presents a less constrained piperidine ring compared to bicyclic systems, while the cyclobutane moiety introduces specific conformational rigidity. This combination influences its overall shape and how it presents substituents into three-dimensional space.

Property7-Azaspiro[3.5]nonaneSource
Molecular FormulaC₈H₁₅N[1]
Molecular Weight125.21 g/mol [1]
Predicted pKa (strongest basic)10.5[1]
Predicted XLogP31.8[1]
Predicted Water Solubility15.5 g/L[1]
Topological Polar Surface Area12.0 Ų[1]

Key observations indicate that 7-azaspiro[3.5]nonane has a slightly higher predicted aqueous solubility and is less basic than its azaspiro[4.4]octane counterpart.[1] Its low topological polar surface area suggests good potential for cell permeability.[1]

Synthetic Strategies

The synthesis of azaspiro[3.5]nonane derivatives is a critical factor for their application in drug discovery.[1] Multi-step sequences are common, often starting from commercially available materials.[5] A general approach involves the construction of a spirocyclic ketone intermediate, which can then be functionalized.[5]

Experimental Protocol: Representative Synthesis of a 7-Azaspiro[3.5]nonane Core

This protocol outlines a generalized synthesis for a protected 7-azaspiro[3.5]nonane ketone, a versatile intermediate.

Step 1: [2+2] Cycloaddition

  • To a solution of a protected 4-methylenepiperidine derivative (e.g., tert-butyl 4-methylenepiperidine-1-carboxylate) in a suitable solvent (e.g., dichloromethane), add a ketene precursor (e.g., dichloroacetyl chloride) in the presence of a base (e.g., triethylamine) at low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Work up the reaction by quenching with water, separating the organic layer, and drying over an anhydrous salt (e.g., Na₂SO₄).

Step 2: Dechlorination

  • Dissolve the crude cyclobutanone product from Step 1 in a solvent such as acetic acid.

  • Add a reducing agent, like zinc dust, portion-wise while monitoring the reaction temperature.

  • After the reaction is complete, filter off the excess zinc and neutralize the filtrate.

  • Extract the product with an organic solvent and purify by flash column chromatography to yield the desired spirocyclic ketone.

Step 3: Further Functionalization

  • The resulting ketone can undergo various transformations, such as reductive amination or Grignard reactions, to introduce further diversity. The protecting group on the nitrogen can be removed under appropriate conditions (e.g., acid for a Boc group) to allow for N-functionalization.

G cluster_0 Synthesis of 7-Azaspiro[3.5]nonane Core Start Protected 4-Methylenepiperidine Step1 [2+2] Cycloaddition (e.g., with Dichloroacetyl chloride) Intermediate1 Dichlorocyclobutanone Intermediate Step2 Reductive Dechlorination (e.g., Zn/Acetic Acid) Product Protected 7-Azaspiro[3.5]nonan-2-one Step3 Deprotection / Functionalization Final Diverse 7-Azaspiro[3.5]nonane Derivatives

Caption: Domino radical bicyclization workflow for 1-azaspiro[4.4]nonane synthesis.

Applications in Drug Design: Neurological and Infectious Diseases

The 1-azaspiro[4.4]nonane scaffold is a key structural element in various natural products and has been explored for multiple therapeutic targets. [1]Derivatives have shown potential as agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. [1][6]Agonism of nAChRs can modulate neurotransmitter release and neuronal excitability. [1]Additionally, compounds incorporating this scaffold have been investigated as inhibitors of the hepatitis C virus. [1][6]

Head-to-Head Comparison: A Medicinal Chemist's Guide to Scaffold Selection

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy of the drug discovery program. [1]

Feature Azaspiro[3.5]nonane Azaspiro[4.4]octane Rationale & Implications
Core Structure Piperidine-Cyclobutane Pyrrolidine-Cyclopentane The [3.5] system offers a six-membered ring for substitution, while the [4.4] system provides a more constrained five-membered nitrogen heterocycle.
Rigidity Moderately Rigid Highly Rigid The higher rigidity of the [4.4] scaffold can lead to improved potency by pre-organizing substituents for optimal target binding.
Predicted Lipophilicity (XLogP3) 1.8 1.9 The [4.4] scaffold is slightly more lipophilic, a factor to consider for CNS penetration versus peripheral targets.
Predicted Basicity (pKa) 10.5 11.2 The higher basicity of the [4.4] scaffold can be crucial for forming salt bridges with acidic residues in a target protein.
Predicted Aqueous Solubility Higher (15.5 g/L) Lower (10.3 g/L) The [3.5] scaffold may offer a better starting point for developing orally bioavailable drugs where solubility is a concern.

| Key Therapeutic Areas | Metabolic Diseases (GPR119 Agonists) [1]| Neuroscience (nAChR Agonists), Infectious Disease [1]| The established applications provide a roadmap for future exploration and scaffold hopping efforts. |

Workflow for Scaffold Evaluation and Selection

The decision to employ one scaffold over the other should be data-driven. A systematic evaluation process is crucial for aligning the scaffold's intrinsic properties with the project's goals.

Caption: A decision-making workflow for azaspirocycle scaffold selection in drug design.

Conclusion and Future Perspectives

Both azaspiro[3.5]nonane and azaspiro[4.4]octane represent valuable and distinct scaffolds for the development of novel therapeutics. [1]The azaspiro[3.5]nonane scaffold, with its higher predicted solubility, may be a preferred choice for metabolic disease targets where oral bioavailability is key. [1]In contrast, the azaspiro[4.4]octane scaffold, with its greater rigidity and basicity, presents unique opportunities in neuroscience and other areas where precise conformational control is critical for target engagement. [1]As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, the strategic application of these three-dimensional scaffolds will undoubtedly continue to drive the discovery of next-generation medicines.

References

  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis. Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • Diversity-oriented synthesis of azaspirocycles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzoi[7][8]midazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. National Center for Biotechnology Information. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Unraveling the Therapeutic Potential of 5-Azaspiro[3.5]nonan-2-one Based Compounds: A Comparative Analysis of a Versatile Scaffold. Benchchem.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Center for Biotechnology Information. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to PROTAC Design: A Comparative Analysis of Azaspirocyclic Linkers

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6][7] This architecture facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][8][9][10][11]

While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability of the ternary complex, the molecule's physicochemical properties, and ultimately, its degradation efficiency.[8][][13][14] The linker's length, composition, and rigidity dictate the spatial arrangement of the two proteins, governing whether a productive ubiquitination-competent geometry can be achieved.[] This guide provides a comparative analysis of linker classes, with a special focus on the rising prominence of azaspirocyclic scaffolds as a tool to overcome the limitations of traditional linkers and optimize PROTAC performance.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Warhead Linker E3 Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Released (Catalytic Cycle) Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: The PROTAC Mechanism of Action. A PROTAC molecule simultaneously binds a target protein (POI) and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin (Ub) to the POI, marking it for degradation by the 26S proteasome, after which the PROTAC is released to continue its catalytic cycle.

A Landscape of Linker Architectures: From Flexible Chains to Rigid Scaffolds

PROTAC linker design has evolved significantly, moving from synthetically convenient flexible chains to more sophisticated rigid structures designed to exert precise conformational control.

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linkers, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[][15] Polyethylene glycol (PEG) linkers enhance the hydrophilicity and solubility of the often large and hydrophobic PROTAC molecules.[5][6][13][15] However, their high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[4][13] Long alkyl chains, while synthetically simple, can increase hydrophobicity, negatively impacting solubility and cell permeability.[6][15]

  • Rigid Linkers (Aromatics, Heterocycles, Alkynes): To overcome the drawbacks of flexibility, researchers have incorporated rigid motifs such as aromatic rings, piperazine/piperidine heterocycles, and alkynes.[4][6][15][16] These linkers reduce the number of rotatable bonds, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby minimizing the entropic cost of binding.[13][17] The trade-off, however, is often increased synthetic complexity and the risk that a locked conformation may be unproductive, leading to steric clashes that prevent complex formation.[4]

The Rise of Azaspirocyclic Linkers: Embracing Three-Dimensionality

A promising evolution in rigid linker design is the use of azaspirocyclic scaffolds, such as azaspiro[3.3]heptane.[18][19] These structures are characterized by two rings sharing a single carbon atom, creating a unique three-dimensional and conformationally restricted framework.[6] This architecture offers several compelling advantages for optimizing PROTACs.

  • Enhanced Physicochemical Properties: Traditional rigid linkers, especially those incorporating multiple aromatic rings, can increase molecular planarity and hydrophobicity. In contrast, the 3D, saturated nature of azaspirocyclic linkers can improve a PROTAC's physicochemical profile. This includes enhancing aqueous solubility, reducing the risk of hydrophobic collapse, and improving cell permeability, which are critical for oral bioavailability.[20][21]

  • Reduced Entropic Penalty: Like other rigid linkers, azaspirocycles constrain the PROTAC's conformation. This pre-organization can significantly lower the entropic penalty required to form the ternary complex, leading to more stable and productive protein-protein interactions.[13][17][20]

  • Improved 3D Molecular Shape: Over-reliance on flat, aromatic linkers can lead to poor drug-like properties. Azaspirocycles introduce a distinct 3D character to the molecule, which can facilitate novel, favorable interactions within the binding pockets of the target protein and E3 ligase.[20] This move away from "flatland" is a key strategy in modern drug design.

  • Novel Intellectual Property: As the PROTAC field becomes more crowded, novel linker chemistries like azaspirocycles provide new intellectual property space, distinguishing them from PROTACs built with conventional PEG or alkyl chains.[21]

This trend towards 3D scaffolds is not isolated to spirocycles. The use of other rigid, non-aromatic linkers like bicyclo[1.1.1]pentane (BCP) further underscores the industry's shift towards linkers that provide precise spatial control and improved drug-like properties.[22][23][24][25]

Comparative Analysis: Azaspirocyclic Linkers vs. Conventional Alternatives

The choice of linker is a multi-parameter optimization problem. The following table provides a comparative overview of azaspirocyclic linkers against the more traditional flexible (PEG) and rigid (Aromatic) options.

FeatureFlexible Linkers (e.g., PEG)Rigid Planar Linkers (e.g., Phenyl)Azaspirocyclic LinkersRationale & Field Insights
Conformational Flexibility High (many rotatable bonds)Low (planar, restricted rotation)Low (conformationally locked)High flexibility can increase the probability of finding a productive binding mode but comes at an entropic cost. Rigidity reduces this penalty but risks locking into an unproductive state.[4][13]
Molecular Geometry Linear, flexible chain2D, planar3D, globularAzaspirocycles provide a 3D vector, allowing for more precise spatial positioning of the two ligands compared to the linear or planar geometries of alternatives.[20]
Physicochemical Properties Hydrophilic, improves solubility.[5][6]Can increase hydrophobicity and planarity.Can improve solubility and permeability by reducing planarity and introducing 3D character.[20][21]PROTACs often fall outside the "Rule of 5" due to high molecular weight. Optimizing solubility and permeability via the linker is a key design challenge.[][26][27][28]
Ternary Complex Stability Entropically penalized; stability can be lower.[4]Entropically favored; can enhance stability if the conformation is correct.[17]Entropically favored; pre-organizes ligands for optimal binding geometry.[20]A trade-off may exist. One study showed a rigid spirocycle-containing PROTAC had higher cell accumulation but formed a less stable ternary complex, highlighting system-dependent effects.[29]
Synthetic Accessibility High; many commercial building blocks available.[4]Moderate; requires standard cross-coupling chemistry.Moderate to Low; can require multi-step synthesis.[30]The synthetic cost of advanced linkers must be weighed against their potential performance benefits. High-throughput synthesis platforms are helping to accelerate this exploration.[7]
Degradation Efficacy (DC₅₀/Dₘₐₓ) Highly variable; requires extensive length optimization.Can be highly potent if geometry is optimal, but inactive otherwise.[4]Can achieve high potency and efficacy by promoting stable, productive complexes.[20]In one study, replacing a long-chain alkyl linker with a spirocyclic scaffold doubled the degradation activity (DC₅₀) of an IRAK4-targeting PROTAC.[20]

Experimental Protocols for Linker Evaluation

Objectively comparing different linker scaffolds requires a suite of robust biophysical and cell-based assays. The following protocols provide a self-validating workflow for assessing PROTAC performance.

PROTAC_Evaluation_Workflow cluster_Workflow PROTAC Linker Evaluation Workflow Synthesis 1. PROTAC Synthesis (Warhead-Linker-E3 Ligand) Degradation 2. Degradation Assay (Western Blot) Synthesis->Degradation Permeability 3. Permeability Assay (PAMPA / NanoBRET) Synthesis->Permeability Complex_Stability 4. Ternary Complex Assay (Co-IP / DSF) Synthesis->Complex_Stability Data_Analysis 5. Data Analysis & SAR (DC50, Dmax, Stability) Degradation->Data_Analysis Permeability->Data_Analysis Complex_Stability->Data_Analysis

Figure 2: Experimental Workflow for PROTAC Linker Comparison. A systematic approach involves synthesis followed by parallel evaluation of degradation, permeability, and complex stability to build a comprehensive structure-activity relationship (SAR).

Protocol 1: Western Blot Analysis for Target Protein Degradation

This is the definitive method for quantifying a PROTAC's ability to induce degradation of the target protein.[17] It allows for the determination of key efficacy parameters: DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).[15]

Causality: This assay directly measures the functional outcome of the entire PROTAC mechanism. The inclusion of a loading control (e.g., GAPDH, β-actin) is critical for trustworthiness, as it normalizes for any variations in protein loading between samples, ensuring that observed changes in the target protein are due to degradation and not experimental artifact.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis. Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the subsequent step.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples and prepare them with Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Subsequently, incubate with a primary antibody for a loading control protein.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Plot the normalized intensity against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[17]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol validates that the PROTAC can successfully bridge the POI and the E3 ligase within the cellular environment. It provides qualitative or semi-quantitative evidence of ternary complex formation.

Causality: The principle of Co-IP relies on the specificity of an antibody to "pull down" its target protein from a cell lysate. If other proteins are physically associated with the target, they will be pulled down as well. By pulling down the POI and then blotting for the E3 ligase (or vice-versa), we can directly confirm their PROTAC-dependent interaction. Pre-clearing the lysate with beads reduces background by removing proteins that non-specifically bind to the beads.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (e.g., 10x DC₅₀) and a vehicle control for a shorter time (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells using a gentle, non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

  • Immunoprecipitation: Pre-clear the lysates by incubating with protein A/G magnetic beads for 30 minutes at 4°C. Incubate the pre-cleared lysates with an antibody against the POI (or E3 ligase) overnight at 4°C with gentle rotation. Add fresh protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blot. Probe the membrane with an antibody against the E3 ligase (if the POI was pulled down) to detect the co-immunoprecipitated protein. The presence of a band in the PROTAC-treated sample, but not the control, confirms ternary complex formation.[31]

Conclusion: Designing the Future of PROTACs with 3D Linkers

The linker is a master regulator of PROTAC function, and its optimization remains a central, albeit empirical, challenge in targeted protein degradation.[4][32] While flexible PEG and alkyl linkers offer synthetic simplicity, the field is decisively moving towards more rigid and structurally sophisticated scaffolds that provide greater control over the geometry and stability of the ternary complex.

Azaspirocyclic linkers represent a significant advancement in this pursuit. By introducing a constrained, three-dimensional architecture, they offer a powerful strategy to enhance physicochemical properties, reduce the entropic penalty of binding, and ultimately improve degradation potency.[20] However, as comparative data shows, there are no universal solutions; the optimal linker design is context-dependent, with trade-offs between properties like cell permeability and ternary complex stability requiring careful, system-specific evaluation.[29] The continued development of novel 3D linkers, coupled with robust evaluation workflows, will be essential to unlock the full therapeutic potential of the next generation of PROTACs.

References

Validation

A Comparative Guide to Stereochemical Confirmation of 7-Azaspiro[3.5]nonane Derivatives: X-ray Crystallography vs. Spectroscopic and Chromatographic Methods

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of therapeutic efficacy and safety. For novel scaffolds such a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of therapeutic efficacy and safety. For novel scaffolds such as the 7-azaspiro[3.5]nonane core, which offers a unique three-dimensional architecture for exploring chemical space, unambiguous stereochemical assignment is paramount.[1][2] This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic and chromatographic techniques for the stereochemical elucidation of 7-azaspiro[3.5]nonane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Unambiguous Determination by X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration of a chiral molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Causality in Experimental Choices

The success of X-ray crystallography is fundamentally dependent on the ability to grow a high-quality single crystal.[5] For 7-azaspiro[3.5]nonane derivatives, which can possess significant conformational flexibility, this can be a considerable challenge.[6][7] The choice of crystallization conditions—solvent, temperature, and precipitant—is therefore a critical experimental parameter that must be systematically screened. The presence of a heavy atom in the molecule or a co-crystallizing agent can enhance the anomalous scattering signal, which is crucial for the unambiguous determination of the absolute configuration.[4][8]

Self-Validating Protocol: X-ray Crystallography

A typical workflow for X-ray crystallography is a self-validating system where the quality of the final structure is rigorously assessed by statistical parameters such as the R-factor and the goodness of fit.

Spectroscopic Alternatives: Probing Stereochemistry in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer invaluable insights into the stereochemistry of molecules in solution, which is often more biologically relevant.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining both the relative and absolute stereochemistry of a molecule.[10]

  • Relative Stereochemistry with Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[11] By identifying which protons in a 7-azaspiro[3.5]nonane derivative show NOE correlations, their relative spatial arrangement can be deduced. For instance, a NOE between a proton on the cyclobutane ring and a proton on the piperidine ring would indicate their cis relationship.

  • Absolute Stereochemistry with Chiral Derivatizing Agents (Mosher's Amide Analysis): To determine the absolute configuration, a chiral derivatizing agent, such as Mosher's acid chloride, can be reacted with the amine functionality of the 7-azaspiro[3.5]nonane derivative to form a pair of diastereomers.[12][13][14][15][16] The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original amine.

Experimental Workflow: NMR for Stereochemistry

Sources

Comparative

A Researcher's Guide to Spirocyclic Scaffolds: Modulating Aqueous Solubility and Lipophilicity in Drug Design

As a Senior Application Scientist, my experience in the field has consistently shown that achieving an optimal balance of physicochemical properties is a critical, and often challenging, hurdle in drug discovery. Compoun...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience in the field has consistently shown that achieving an optimal balance of physicochemical properties is a critical, and often challenging, hurdle in drug discovery. Compounds that exhibit excellent potency in vitro can fail spectacularly in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. Two of the most fundamental properties governing this behavior are aqueous solubility and lipophilicity (logP). This guide provides an in-depth comparison of how incorporating spirocyclic scaffolds—ring systems fused at a single, quaternary carbon—can strategically modulate these properties, often for the better, when compared to their non-spirocyclic or "flat" aromatic counterparts.

The increasing interest in molecules with greater three-dimensionality has brought spirocycles to the forefront of medicinal chemistry.[1][2] Shifting away from planar structures towards those with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical and pharmacokinetic profiles.[1] This guide will delve into the causality behind these improvements and provide the experimental frameworks necessary to validate these effects in your own research.

The Physicochemical Advantage: Why Spirocycles Work

The unique, rigid, three-dimensional architecture of spirocycles is the primary driver of their beneficial effects on solubility and logP.[3][4][5] This stands in contrast to the often planar and conformationally flexible nature of many traditional drug scaffolds.

Enhancing Aqueous Solubility

Poor aqueous solubility can lead to unreliable in vitro testing results and is a major cause of poor bioavailability.[6][7] The introduction of a spirocyclic motif can combat this in several ways:

  • Increased Fsp³ Character: The higher proportion of sp³ carbons in spirocycles disrupts the flat, planar nature common in aromatic systems. This structural shift is expected to favor water solubility.[8] Aromatic systems tend to pack efficiently into stable crystal lattices, which requires significant energy to overcome during dissolution. The non-planar, often contorted shapes of spirocyclic compounds can frustrate this efficient packing, leading to lower crystal lattice energy and, consequently, improved solubility.

  • Conformational Rigidity: The rigid framework of a spirocycle can lock a molecule's conformation.[1] This pre-organization can prevent intramolecular hydrogen bonding that might otherwise shield polar functional groups from interacting with water, thereby enhancing solvation.

Studies on azaspirocycles have illustrated these benefits, demonstrating higher solubility compared to their traditional six-membered ring counterparts like piperazines and morpholines.[1]

Modulating Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a double-edged sword.[9][10] While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. Spirocyclic scaffolds offer a sophisticated tool for fine-tuning this property.

  • Decreased Lipophilicity: The replacement of larger, often more flexible heterocyclic rings with compact spirocyclic systems can lead to a decrease in lipophilicity.[1] For example, exchanging a morpholine ring for various azaspirocycles has been shown to lower logD values, which is beneficial for reducing off-target effects and improving metabolic stability.[3]

  • Defined Exit Vectors: The spiro atom acts as a central anchor from which the rings project into defined regions of 3D space. This creates specific "exit vectors" for substituents, allowing for a more controlled and precise exploration of interactions with a biological target while minimizing increases in overall lipophilicity.

The table below summarizes the general trends observed when incorporating spirocyclic scaffolds in place of more traditional, non-spirocyclic fragments.

PropertyNon-Spirocyclic Scaffolds (e.g., Piperazine, Morpholine)Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptane)Rationale & Causality
Molecular Shape Often flexible or planarRigid, defined 3D geometryThe spiro-fusion creates a quaternary center, locking the conformation.
Fsp³ Character LowerHigherSpirocycles are inherently saturated, non-aromatic systems.
Aqueous Solubility Variable, often lower for aromatic systemsGenerally improvedHigher Fsp³ character disrupts crystal packing; rigidity can expose polar groups.[1][8]
Lipophilicity (logP/logD) Variable, often higherGenerally decreasedCompact nature and higher polarity can reduce lipophilic surface area.[1][3]
Metabolic Stability Can be susceptible to metabolismOften improvedThe quaternary spiroatom is not susceptible to oxidation, and the rigid structure can orient metabolic soft spots away from enzymes.[3]

Experimental Protocols for Accurate Assessment

To move from theoretical benefits to actionable data, rigorous and reproducible experimental validation is paramount. The choice of assay is dictated by the stage of drug discovery, balancing throughput with precision.[11]

Measuring Aqueous Solubility

Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is typically used for high-throughput screening in early discovery, while thermodynamic solubility is the "gold standard" for lead optimization.[7][12]

This high-throughput method assesses solubility as a compound transitions from an organic solvent (DMSO) into an aqueous buffer.[11][12][13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.[6]

  • Detection: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO dmso_plate Serial Dilutions in DMSO Plate stock->dmso_plate Dilute pbs_plate Add to PBS (pH 7.4) Plate dmso_plate->pbs_plate incubate Incubate (2h, RT) pbs_plate->incubate read Measure Turbidity incubate->read result Determine Highest Soluble Concentration read->result

Caption: Workflow for the Kinetic Solubility Assay.

This method measures the true equilibrium solubility of a compound and is crucial for late-stage development.[11][12]

  • Compound Addition: Add an excess amount of the solid, crystalline test compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. This ensures a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][14][15]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. This is often achieved by centrifugation or filtration through a syringe filter (e.g., 0.45 µm).

  • Quantification: Prepare a calibration curve of the test compound at known concentrations. Analyze the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[16]

  • Analysis: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Quantification add_solid Add Excess Solid Compound to Buffer shake Agitate (24-48h, 25°C) add_solid->shake separate Centrifuge / Filter Supernatant shake->separate quantify Analyze Concentration by HPLC-UV or LC-MS/MS separate->quantify result Equilibrium Solubility Value quantify->result

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Measuring Lipophilicity (logP/logD)

The "shake-flask" method is the gold standard for logP/logD determination, but HPLC-based methods offer a much higher throughput for screening purposes.[17][18][19]

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous phase.[10][17]

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (pure water for logP, or a buffer like PBS at pH 7.4 for logD) for 24 hours. Allow the phases to separate completely.[20][21] This ensures mutual saturation and prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the compound-containing phase with the other pre-saturated phase in a vial. Shake vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentrations. The final value is expressed as its base-10 logarithm:

    • logP (or logD) = log10([organic] / [aqueous])[19]

G cluster_prep Preparation cluster_assay Partitioning & Separation cluster_analysis Quantification & Calculation saturate Pre-saturate n-Octanol and Aqueous Buffer dissolve Dissolve Compound in One Phase saturate->dissolve mix Mix Phases and Shake to Equilibrate dissolve->mix separate Centrifuge to Separate Layers mix->separate quantify Measure Concentration in BOTH Phases separate->quantify calculate Calculate: log([Octanol]/[Aqueous]) quantify->calculate

Caption: Workflow for Shake-Flask logP Determination.

This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is fast and requires very little compound.[22][23]

  • System Setup: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[17]

  • Calibration: Select a set of 5-7 reference compounds with accurately known logP values that span the expected range of your test compound.

  • Standard Injection: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., sodium nitrate).[23]

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0.[24]

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known logP values of the standards. Perform a linear regression to obtain a calibration equation (e.g., logP = m * (log k) + c).[24]

  • Test Compound Analysis: Inject your test compound under the identical HPLC conditions to get its retention time. Calculate its log k value.

  • logP Estimation: Use the calibration equation to calculate the estimated logP of your test compound from its log k value.[9]

Data Summary and Conclusion

The following table presents a representative (hypothetical) data set comparing a lead compound containing a piperazine moiety to its spirocyclic analogue, illustrating the typical effects discussed.

Compound IDStructure DescriptionKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)logD @ pH 7.4 (Shake-Flask)
LEAD-01 Contains Piperazine Ring1583.2
SPIRO-01 Piperazine replaced with Azaspiro[3.3]heptane75422.1

The data clearly shows that the introduction of the spirocyclic scaffold (SPIRO-01) led to a five-fold increase in kinetic solubility, a significant improvement in thermodynamic solubility, and a full-unit drop in lipophilicity (logD). These are highly desirable changes that can translate directly to an improved pharmacokinetic and safety profile.

References

Validation

A Comparative Guide to the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane in Drug Design

The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is bioisosteric replacement, which involves substituting a...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is bioisosteric replacement, which involves substituting a specific moiety within a lead compound with another group that retains similar biological activity while enhancing other critical properties. The piperidine ring, the third most frequently used ring structure in pharmaceuticals, is a common target for such modification.[1] While invaluable, its prevalence has led to challenges, including susceptibility to metabolic degradation and saturation of the intellectual property landscape.[2]

This guide provides an in-depth comparison of piperidine and its increasingly popular bioisostere, 2-azaspiro[3.3]heptane. We will explore the fundamental physicochemical differences, synthetic accessibility, and real-world impact of this strategic replacement, offering researchers and drug development professionals a data-driven rationale for its implementation.

The Rationale: Moving Beyond the Flatland of Piperidine

Piperidine's flexible, six-membered ring has proven to be a robust scaffold for engaging a multitude of biological targets. However, this flexibility can be a double-edged sword. The axial and equatorial protons on the carbons alpha to the nitrogen are susceptible to oxidation by cytochrome P450 enzymes, a primary pathway for metabolic clearance that can lead to poor pharmacokinetic profiles.[2] The introduction of the 2-azaspiro[3.3]heptane motif addresses this liability directly.

The spirocyclic nature of 2-azaspiro[3.3]heptane introduces a rigid, three-dimensional (3D) architecture. This rigidity shields the molecule from metabolic attack and provides well-defined exit vectors for substituents, which can lead to enhanced target selectivity.[3][4] First proposed as a piperidine mimic in 2010, this concept is now widely accepted in the medicinal chemistry community.[2][5]

cluster_piperidine Piperidine cluster_azaspiroheptane 2-Azaspiro[3.3]heptane piperidine piperidine azaspiroheptane azaspiroheptane

Caption: Structural comparison of piperidine and 2-azaspiro[3.3]heptane.

Physicochemical Properties: A Data-Driven Comparison

The decision to employ a bioisosteric replacement must be grounded in a thorough understanding of the resulting changes in a molecule's physicochemical properties. The switch from piperidine to 2-azaspiro[3.3]heptane induces significant, and often beneficial, shifts in lipophilicity, basicity, and solubility.

An interesting phenomenon observed with azaspiro[3.3]heptanes is the potential to lower lipophilicity despite the net addition of a carbon atom.[6][7] This counterintuitive effect is often rationalized by an increase in the basicity (pKa) of the spirocyclic nitrogen. The more basic amine is more protonated at physiological pH (7.4), leading to a lower distribution coefficient (logD), which is a more relevant measure of lipophilicity for ionizable compounds than the partition coefficient (logP).[6]

PropertyPiperidine Analogue2-Azaspiro[3.3]heptane AnalogueRationale for Change
logD at pH 7.4 HigherLower (by up to -1.0)Increased basicity of the spirocycle leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[6][7]
pKa LowerHigherThe rigid, strained ring system of the azaspiro[3.3]heptane can alter the hybridization and electron density around the nitrogen, leading to increased basicity.[6]
Aqueous Solubility LowerHigherDirectly correlated with the decrease in logD. A less lipophilic compound generally exhibits better aqueous solubility.[4][8]
Metabolic Stability LowerHigherThe spirocyclic core lacks the easily oxidizable C-H bonds alpha to the nitrogen that are present in piperidine, resulting in improved stability in human liver microsomes.[2][4]

Note: The exact changes are context-dependent and vary based on the overall molecular structure.

Synthetic Accessibility: Building the Spirocyclic Core

The growing interest in 2-azaspiro[3.3]heptane has spurred the development of robust and scalable synthetic routes.[9] A common strategy involves the construction of the two four-membered rings through sequential cyclization reactions.[10][11] Below is a representative protocol for the synthesis of a key bifunctional intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which allows for diverse functionalization.

G start Commercially Available Starting Materials step1 [2+2] Cycloaddition start->step1 e.g., N-Boc-azetidinone step2 Ring Closure/ Cyclization step1->step2 Formation of first four-membered ring intermediate Key Intermediate: tert-butyl 6-oxo-2- azaspiro[3.3]heptane- 2-carboxylate step2->intermediate Formation of second four-membered ring step3 Derivatization/ Functionalization intermediate->step3 Selective modification at azetidine or cyclobutane ring final Target Molecules step3->final

Caption: General synthetic workflow for 2-azaspiro[3.3]heptane derivatives.

Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from methodologies described in the literature for the synthesis of functionalized 2-azaspiro[3.3]heptanes.[9]

Causality: The choice of a [2+2] cycloaddition followed by a ring-closing reaction is a common and efficient strategy to build the strained spirocyclic system. The Boc-protecting group is used for its stability under the reaction conditions and its facile removal under acidic conditions.

  • Step 1: Preparation of the Cyclobutane Ring.

    • To a solution of a suitable N-Boc protected 3-methyleneazetidine in a non-polar solvent such as hexane, add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the [2+2] cycloaddition can be monitored by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove zinc salts and concentrate the filtrate under reduced pressure.

  • Step 2: Reductive Dechlorination.

    • Dissolve the crude dichlorocyclobutanone adduct from Step 1 in a solvent like acetic acid.

    • Add activated zinc dust portion-wise while maintaining the temperature below 30 °C. This exothermic reaction reduces the dichlorinated product.

    • Stir for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture and neutralize the filtrate carefully with a saturated aqueous solution of sodium bicarbonate.

  • Step 3: Purification.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be purified by column chromatography on silica gel to yield the desired intermediate.

Self-Validation: Each step should be monitored for completion to ensure high conversion before proceeding. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Study: Enhancing the Profile of the Anesthetic Bupivacaine

A compelling demonstration of this bioisosteric replacement strategy is the modification of the local anesthetic drug, bupivacaine. Researchers replaced the N-butylpiperidine moiety with a 1-azaspiro[3.3]heptane core (a closely related analogue that illustrates the principle effectively).[12][13][14] This modification resulted in a novel, patent-free analogue with a significantly improved therapeutic profile.

G bupivacaine Bupivacaine (Contains Piperidine) replacement Bioisosteric Replacement (Piperidine → 1-Azaspiro[3.3]heptane) bupivacaine->replacement analogue Spirocyclic Analogue replacement->analogue

Caption: Bioisosteric modification of the bupivacaine scaffold.

The spirocyclic analogue of bupivacaine exhibited not only comparable anesthetic activity but also a longer duration of action and, in some cases, lower toxicity compared to the parent drug.[2][12]

ParameterBupivacaine (Piperidine)Spirocyclic AnalogueOutcome of Replacement
Anesthetic Activity ActiveHighly ActiveThe spirocyclic core successfully mimics the piperidine ring in binding to the voltage-gated sodium channels, retaining the desired pharmacological effect.[12][14]
Duration of Action ShorterLongerThe improved metabolic stability of the spirocyclic analogue likely contributes to a longer half-life and, consequently, a more sustained anesthetic effect.[2]
Toxicity HigherLower (up to 5x)The alteration in the overall molecular shape and physicochemical properties can lead to a more favorable safety profile, reducing off-target effects.[2]
Aqueous Solubility LowerIncreasedConsistent with the general principles of this bioisosteric swap, the spirocyclic analogue demonstrated improved solubility, which is a desirable property for drug formulation.[2]

Conclusion and Future Outlook

The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane is a powerful and validated strategy in modern drug design. It offers a clear path to overcoming the metabolic liabilities of piperidine while modulating key physicochemical properties like lipophilicity and solubility in a favorable direction. The rigid, 3D nature of the spirocyclic core provides an opportunity to explore new chemical space, improve target selectivity, and generate novel intellectual property.[3][8]

As synthetic methodologies become more refined and the benefits of "escaping from flatland" are further realized, we can expect to see 2-azaspiro[3.3]heptane and other related strained spirocycles play an increasingly prominent role in the development of the next generation of therapeutics.[15]

References

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  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

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  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from ResearchGate. [Link]

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Comparative

A Comparative Guide to the In Vitro Validation of Novel 7-azaspiro[3.5]nonane Analogs as GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro validation of novel 7-azaspiro[3.5]nonane analogs as agonists for the G-protein coupled recep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of novel 7-azaspiro[3.5]nonane analogs as agonists for the G-protein coupled receptor 119 (GPR119). Authored from the perspective of a Senior Application Scientist, this document outlines the scientific rationale, experimental design, and comparative data analysis essential for characterizing these promising therapeutic candidates.

Introduction: The Therapeutic Promise of GPR119 Agonism

G-protein coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[4][5] Agonism of GPR119 directly stimulates glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[2][4][5] This glucose-dependent action is a critical advantage, minimizing the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic therapies.[2][6]

The development of potent and selective GPR119 agonists is an active area of research.[7] The novel 7-azaspiro[3.5]nonane scaffold represents a promising chemical series for the development of such agonists.[8] This guide details the in vitro methodologies required to validate the agonistic activity of new analogs based on this scaffold, comparing their performance against established GPR119 agonists.

The GPR119 Signaling Cascade: A Mechanistic Overview

Upon agonist binding, GPR119 couples to the Gαs protein subunit, initiating a downstream signaling cascade.[4] This activation of Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[2][9] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) Vesicles Insulin/GLP-1 Vesicles PKA_active->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist 7-azaspiro[3.5]nonane Analog Agonist->GPR119 binds Gas->AC activates ATP ATP ATP->AC

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Design for In Vitro Validation

A tiered approach is recommended for the comprehensive in vitro validation of novel 7-azaspiro[3.5]nonane analogs. This involves a primary screen to identify active compounds, followed by more detailed secondary assays to characterize their potency, efficacy, and selectivity.

Experimental Workflow

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Secondary Assays cluster_analysis Data Analysis & Comparison Primary_Assay cAMP Accumulation Assay (HTS format) Active_Hits Active Hits Primary_Assay->Active_Hits Reporter_Assay CRE-Luciferase Reporter Assay Functional_Assay Glucose-Stimulated Insulin Secretion (GSIS) (in vitro) Reporter_Assay->Functional_Assay Selectivity_Assay GPCR Panel Screening Data_Analysis EC50 & Emax Determination Comparison to Reference Compounds Selectivity_Assay->Data_Analysis Functional_Assay->Data_Analysis Validated_Agonists Validated GPR119 Agonists Data_Analysis->Validated_Agonists Start Novel 7-azaspiro[3.5]nonane Analogs Start->Primary_Assay Active_Hits->Reporter_Assay Active_Hits->Selectivity_Assay

Caption: In vitro validation workflow for novel GPR119 agonists.

Comparative Performance of Novel Analogs

The primary objective of this validation is to compare the potency and efficacy of the novel 7-azaspiro[3.5]nonane analogs against known GPR119 agonists. The data should be presented in a clear and concise tabular format.

Table 1: Comparative In Vitro Potency and Efficacy of GPR119 Agonists

CompoundcAMP Accumulation (EC50, nM)CRE-Luciferase (EC50, nM)Max Efficacy (% of Reference)
Reference Agonist 1 (e.g., AR231453) 1015100
Reference Agonist 2 (e.g., PSN632408) 506595
Analog 7A 812110
Analog 7B 253098
Analog 7C 15020075

EC50 values represent the concentration of the compound that elicits a half-maximal response. Max Efficacy is expressed as a percentage of the maximal response induced by Reference Agonist 1.

Detailed Experimental Protocols

Cell Line Selection and Maintenance

For these assays, a human embryonic kidney (HEK293) cell line stably expressing human GPR119 is recommended.[10][11] These cells provide a robust and reproducible system for studying Gs-coupled GPCRs. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

Primary Screening: cAMP Accumulation Assay

The measurement of intracellular cAMP is a direct and reliable method for quantifying GPR119 activation.[12][13] A variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, are suitable for high-throughput screening.[14]

Protocol:

  • Cell Plating: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the novel 7-azaspiro[3.5]nonane analogs and reference agonists in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add the diluted compounds to the cell plates and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Secondary Assay: CRE-Luciferase Reporter Gene Assay

This assay provides a downstream, transcriptional readout of GPR119 activation.[15][16] Activation of the cAMP/PKA pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CRE) in the promoter of target genes. A reporter construct containing a CRE-driven luciferase gene allows for the quantification of this transcriptional activation.[17]

Protocol:

  • Transfection: Co-transfect HEK293-hGPR119 cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Alternatively, use a stable cell line co-expressing GPR119 and the reporter construct.[18]

  • Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 4-6 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response against the logarithm of the compound concentration to determine the EC50.

Confirmatory Assay: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)

To confirm the physiological relevance of GPR119 agonism by the novel analogs, a GSIS assay using a mouse insulinoma cell line (e.g., MIN6) or isolated pancreatic islets is crucial.[10][11]

Protocol:

  • Cell Culture: Culture MIN6 cells or isolated islets under standard conditions.

  • Pre-incubation: Pre-incubate the cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, in the presence or absence of the test compounds.[11]

  • Supernatant Collection: After a 1-2 hour incubation, collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the compounds under high-glucose conditions to the vehicle control.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro validation of novel 7-azaspiro[3.5]nonane analogs as GPR119 agonists. The described assays, when performed with scientific rigor, will enable the identification and characterization of potent and efficacious compounds. Analogs that demonstrate superior in vitro profiles should be advanced to in vivo studies to assess their pharmacokinetic properties and their effects on glucose tolerance and body weight in relevant animal models of diabetes and obesity.[8][19] The ultimate goal is the development of a safe and effective oral therapy for the management of type 2 diabetes.[20][21]

References

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  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]

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  • Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 437–441. [Link]

  • ResearchGate. (n.d.). Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. As a specialized chemical intermediate, its handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. As a specialized chemical intermediate, its handling and disposal require a thorough understanding of its properties and the governing regulations to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting.

Hazard Identification and Risk Assessment

A complete understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is not widely available, data from structurally analogous compounds—such as those with the same azaspiro[3.5]nonane core or other tert-butyl carbamate derivatives—allow for a reliable hazard assessment.[1][2][3]

Inferred Hazardous Properties: The compound is predicted to be a solid powder.[4][5] Key hazards are consistently identified across similar molecules and should be assumed for this compound.[1][2][3]

  • Health Hazards: It is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

  • Environmental Hazards: Some related compounds are classified as harmful to aquatic life with long-lasting effects, necessitating containment from waterways.[6]

  • Reactivity Hazards: The compound is stable under recommended storage conditions.[1] However, it is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1] During combustion, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx).[1][4]

Key Structural Considerations for Disposal:
  • Tert-butyl carbamate (Boc) Group: This amine-protecting group is notoriously acid-labile.[7] It can be cleaved by strong acids, such as trifluoroacetic acid or hydrochloric acid, to generate the free amine, carbon dioxide, and a tert-butyl cation.[8][9] This reactivity is critical; co-disposing this compound with acidic waste could alter its chemical nature and generate reactive intermediates.[10]

  • Methylidene Group: The exocyclic double bond (=CH2) is a reactive functional group. While stable under normal conditions, it can participate in various chemical reactions.[11] This inherent reactivity underscores the need to avoid mixing with incompatible waste streams.

Summary of GHS Hazard Classifications

The following table summarizes the anticipated GHS classifications based on data from analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3][4]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects[6]

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[13][14]

Waste Characterization: Before disposal, a waste must be characterized to determine if it is hazardous. RCRA defines hazardous waste based on four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[15] Based on its "Harmful if swallowed" classification, tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate waste would likely be classified as toxic hazardous waste .

Generator Status: Facilities are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[16][17] This status dictates on-site accumulation time limits and procedural requirements.[17] It is imperative that all laboratory personnel know their facility's generator status and adhere to the corresponding regulations.

Academic laboratories may have the option to operate under alternative, more flexible regulations found in 40 CFR Part 262, Subpart K, which are better suited to the lab environment than industrial standards.[18][19]

Standard Operating Procedure (SOP) for Disposal

Disposal of this compound must be approached with a clear, systematic procedure that prioritizes safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound in any capacity, ensure proper PPE is worn.[20][21]

  • Eye Protection: Chemical splash goggles are mandatory.[22]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use.[22][23]

  • Body Protection: A lab coat is required to protect skin and clothing. Ensure shoes fully cover the feet.[21][24]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust.[25]

Step 2: Waste Segregation and Collection

This is the most critical operational step.

  • DO NOT dispose of this chemical down the drain or in regular trash.[26] This is a violation of environmental regulations and poses a risk to aquatic ecosystems.[4][27]

  • All waste containing this compound, including pure excess material, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup debris, must be collected as hazardous chemical waste.

Step 3: Container Selection and Labeling
  • Container: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., HDPE or glass). The container must be in good condition, with a tightly fitting lid.[2][4][25]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[16] The label must include:

    • The full chemical name: "tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • The storage area should be well-ventilated.[1]

  • Ensure the container is stored away from incompatible materials, especially strong acids and oxidizers.[1]

  • Do not overfill the container. Leave adequate headspace.

Step 5: Final Disposal
  • The only acceptable method for final disposal is through a licensed professional waste disposal service.[2][25]

  • This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The most appropriate disposal technology for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[25][28]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Secure the Area: Prevent entry into the spill zone. Ensure adequate ventilation.

  • Assemble Materials: Gather your spill kit, including absorbent materials (e.g., diatomite, universal binders), waste bags/containers, and appropriate PPE.[1][3]

  • Clean the Spill:

    • For this solid compound, use dry cleanup procedures to avoid generating dust.[4]

    • Carefully sweep up or vacuum the material (using a vacuum designed for hazardous dusts, if available) and place it into a labeled hazardous waste container.[4]

    • Decontaminate the surface by scrubbing with alcohol or soap and water.[1]

    • Collect all cleanup materials as hazardous waste.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and running water. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][26]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[1][4][26]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing unwanted tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate and associated materials.

G cluster_0 Disposal Workflow start Unwanted Material (Pure compound, contaminated labware, spill debris) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (RCRA Toxic Waste) ppe->characterize segregate Step 3: Segregate from General Waste (No Drain/Trash Disposal!) characterize->segregate Always Hazardous container Step 4: Place in a Labeled, Sealed, Compatible Waste Container segregate->container store Step 5: Store in Satellite Accumulation Area (Away from incompatibles) container->store end Step 6: Transfer to Licensed Hazardous Waste Vendor store->end

Caption: Decision workflow for proper disposal.

Conclusion

The responsible disposal of tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, regulatory compliance, and the systematic procedures outlined in this guide, researchers can ensure that this valuable research chemical is managed safely from acquisition through to its final disposal. Always consult your institution's specific waste management plan and EHS professionals for guidance.

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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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